molecular formula C7H9N3O4 B1455479 Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate CAS No. 923282-48-8

Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate

Cat. No.: B1455479
CAS No.: 923282-48-8
M. Wt: 199.16 g/mol
InChI Key: BGIFTQTZYMZQPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate (CAS 923282-48-8) is a nitro-substituted pyrazole derivative offered for research and development purposes. This compound features a molecular formula of C 7 H 9 N 3 O 4 and a molecular weight of 199.16 g/mol . It is supplied as a solid and should be stored sealed in a dry, room-temperature environment to maintain stability . As a functionalized pyrazole, this ester serves as a versatile chemical building block or synthetic intermediate in organic chemistry and drug discovery . The presence of both a nitro group and an ester on the heteroaromatic ring provides multiple handles for chemical modification, such as reduction of the nitro group to an amine or hydrolysis of the ester to a carboxylic acid . These subsequent reactions enable researchers to create diverse libraries of compounds for screening and development. Pyrazole scaffolds are of significant interest in medicinal chemistry due to their widespread presence in biologically active molecules. Related 4-nitropyrazole-5-carboxylic acid derivatives have been cited in patent literature for their use in regioselective synthesis routes, highlighting the value of this chemotype in constructing more complex molecular architectures . This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet (SDS) for detailed handling and hazard information. The signal word for this compound is Warning, with the hazard statement H302 (Harmful if swallowed) .

Properties

IUPAC Name

methyl 2-ethyl-4-nitropyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-3-9-6(7(11)14-2)5(4-8-9)10(12)13/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIFTQTZYMZQPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716758
Record name Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923282-48-8
Record name Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate (CAS No. 923283-30-1).[1] Pyrazole derivatives are a cornerstone in medicinal chemistry and drug discovery, exhibiting a wide array of biological activities.[2] This document, intended for researchers, scientists, and professionals in drug development, details the probable synthetic pathways, structural elucidation, predicted spectral characteristics, and potential reactivity of this specific nitropyrazole derivative. While experimental data for this exact molecule is limited in public literature, this guide synthesizes information from closely related analogues and established principles of pyrazole chemistry to provide a robust and scientifically grounded resource.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in pharmaceutical sciences. Its unique electronic properties and versatile substitution patterns have led to its incorporation into numerous clinically approved drugs. The introduction of a nitro group, as seen in the 4-position of the pyrazole ring, significantly influences the molecule's electronic and chemical properties, often enhancing its biological activity or providing a handle for further chemical modifications. This guide focuses on the methodical exploration of this compound, a compound poised for application in synthetic and medicinal chemistry.

Molecular Structure and Physicochemical Properties

This compound is a substituted pyrazole with an ethyl group at the N1 position, a nitro group at the C4 position, and a methyl carboxylate group at the C5 position.

PropertyValueSource
CAS Number 923283-30-1--INVALID-LINK--
Molecular Formula C₇H₉N₃O₄--INVALID-LINK--[3]
Molecular Weight 199.16 g/mol --INVALID-LINK--
Predicted XlogP 0.5--INVALID-LINK--[3]
Appearance Likely a solidGeneral observation for similar compounds
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, chlorinated solvents)General solubility of pyrazole derivatives[4]

Proposed Synthetic Pathways

Strategy: N-Alkylation followed by Nitration

A logical approach involves the initial N-alkylation of a pre-functionalized pyrazole core, followed by nitration at the C4 position. The regioselectivity of N-alkylation of pyrazoles can be complex, but with a carboxylate group at the C5 position, the reaction often favors substitution at the N1 position.[5][6]

Synthesis_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Nitration Start Methyl 1H-pyrazole-5-carboxylate Intermediate Methyl 1-ethyl-1H-pyrazole-5-carboxylate Start->Intermediate Reagent1 Ethyl iodide, K₂CO₃, Acetone Reagent1->Start Product This compound Intermediate->Product Reagent2 HNO₃/H₂SO₄ Reagent2->Intermediate

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Methyl 1-ethyl-1H-pyrazole-5-carboxylate

  • To a solution of Methyl 1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield Methyl 1-ethyl-1H-pyrazole-5-carboxylate.

Step 2: Synthesis of this compound

  • To a cooled (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid, slowly add Methyl 1-ethyl-1H-pyrazole-5-carboxylate (1.0 eq) while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or flash column chromatography to afford this compound.

Spectroscopic Characterization (Predicted)

Predicting the spectral data is crucial for the identification and characterization of the target molecule. These predictions are based on computational studies of nitropyrazoles and experimental data from structurally similar compounds.[7][8]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethyl group, the methyl ester, and the pyrazole ring proton.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyrazole-H3~8.0-8.5s-
-CH₂- (ethyl)~4.2-4.5q~7.0
-CH₃ (methyl ester)~3.8-4.0s-
-CH₃ (ethyl)~1.4-1.6t~7.0

The downfield shift of the pyrazole proton is due to the deshielding effect of the adjacent nitrogen atom and the electron-withdrawing nitro group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the ring.[9]

CarbonPredicted Chemical Shift (δ, ppm)
C=O (ester)~160-165
C5 (pyrazole)~140-145
C4 (pyrazole, attached to NO₂)~135-140
C3 (pyrazole)~130-135
-CH₂- (ethyl)~45-50
-OCH₃ (methyl ester)~52-55
-CH₃ (ethyl)~14-16
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupWavenumber (cm⁻¹)
C=O stretch (ester)~1720-1740
C=N stretch (pyrazole ring)~1590-1620
NO₂ asymmetric stretch~1520-1560
NO₂ symmetric stretch~1340-1380
C-O stretch (ester)~1200-1300
Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound. The predicted monoisotopic mass is 199.0593 g/mol .[3] Fragmentation patterns would likely involve the loss of the methoxy group, the ethyl group, and the nitro group.

Chemical Reactivity and Potential Applications

The reactivity of this compound is dictated by its functional groups.

Reactivity_Diagram Molecule Methyl 1-ethyl-4-nitro- 1H-pyrazole-5-carboxylate Nitro_Reduction Reduction of Nitro Group Molecule->Nitro_Reduction e.g., H₂, Pd/C or SnCl₂ Ester_Hydrolysis Ester Hydrolysis Molecule->Ester_Hydrolysis e.g., LiOH or NaOH Aromatic_Substitution Nucleophilic Aromatic Substitution (at C4, displacing NO₂) Molecule->Aromatic_Substitution Strong Nucleophiles

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride.[10] This transformation is crucial as it introduces a versatile amino functionality, opening up possibilities for further derivatization, such as amide bond formation or the construction of fused heterocyclic systems.

Ester Hydrolysis

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This carboxylic acid can then be coupled with various amines to generate a library of amide derivatives, a common strategy in drug discovery to explore structure-activity relationships.

Nucleophilic Aromatic Substitution

The nitro group at the C4 position activates the pyrazole ring towards nucleophilic aromatic substitution. Strong nucleophiles may be able to displace the nitro group, providing a route to further functionalize the C4 position.

Potential Applications in Drug Discovery

The pyrazole scaffold is a well-established pharmacophore. The presence of the nitro group and the ester functionality in this compound makes it an attractive building block for the synthesis of novel compounds with potential therapeutic applications. The amino-pyrazole derivatives obtained from the reduction of the nitro group are of particular interest, as they are key intermediates in the synthesis of various biologically active molecules, including kinase inhibitors and anti-inflammatory agents.

Safety and Handling

As with any chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Specific toxicity data is not available, but nitroaromatic compounds should be handled with care due to their potential for toxicity and as energetic materials.

Conclusion

This compound is a valuable, albeit not extensively studied, heterocyclic compound. This guide has provided a comprehensive overview of its predicted chemical properties, plausible synthetic routes, and potential applications based on established chemical principles and data from related structures. The versatile functional groups present in this molecule make it a promising intermediate for the synthesis of diverse chemical libraries for drug discovery and materials science. Further experimental validation of the properties and reactivity outlined in this guide is warranted and will undoubtedly contribute to the expanding field of pyrazole chemistry.

References

An In-depth Technical Guide to the Structure Elucidation of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for the structural elucidation of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, offering a self-validating system for confirming the molecular architecture of this substituted pyrazole derivative.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities.[1] The specific arrangement of substituents on the pyrazole ring is critical to a molecule's function and interaction with biological targets. Therefore, unambiguous structure determination is a foundational step in the research and development of any novel pyrazole-based compound. This compound (C₇H₉N₃O₄)[2][3] presents a unique combination of functional groups—a substituted pyrazole core, an ethyl group at the 1-position, a nitro group at the 4-position, and a methyl carboxylate at the 5-position. This guide outlines a multi-technique spectroscopic approach to confirm this structure with a high degree of confidence.

The Strategic Approach to Structure Elucidation

The process of determining a molecule's structure is a systematic investigation that combines data from multiple analytical techniques.[4] For a novel organic compound like this compound, no single method provides all the necessary information. Instead, we create a logical workflow where each technique provides a piece of the puzzle, and the combined data builds a comprehensive and verifiable picture of the molecular structure.[5]

G cluster_synthesis Proposed Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Plausible Synthesis Route MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Synthesis->MS Provides Sample IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR Confirms Molecular Formula NMR Nuclear Magnetic Resonance (NMR) ¹H, ¹³C, 2D-NMR Map Atom Connectivity IR->NMR Confirms Functional Groups Final Final Structure Assignment NMR->Final Provides Connectivity Map XRay Single-Crystal X-Ray Crystallography (Optional but Definitive) 3D Molecular Structure XRay->Final Provides Absolute Confirmation

Caption: A logical workflow for the structure elucidation of an organic compound.

Part 1: Mass Spectrometry - Determining the Molecular Blueprint

Mass spectrometry is the initial and essential step to determine the molecular weight and deduce the molecular formula of the compound.[4]

Experimental Protocol:
  • Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement.

  • Ionization: Employ a soft ionization technique, like Electrospray Ionization (ESI), to minimize fragmentation and maximize the observation of the molecular ion.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Expected Results and Interpretation:

The molecular formula of this compound is C₇H₉N₃O₄. The expected monoisotopic mass is 199.0593 g/mol .[2] In positive-ion ESI-HRMS, the primary ion observed would be [M+H]⁺ at m/z 200.0666. The high-resolution data allows for the confirmation of the elemental composition, which must be consistent with the proposed formula.

Table 1: Predicted High-Resolution Mass Spectrometry Data

IonPredicted m/z
[M+H]⁺200.0666
[M+Na]⁺222.0485
[M+K]⁺238.0225

Data predicted based on the molecular formula C₇H₉N₃O₄.

The fragmentation pattern in mass spectrometry can also provide structural clues. While soft ionization minimizes this, some in-source fragmentation or tandem MS (MS/MS) experiments can reveal characteristic losses. For pyrazole derivatives, the loss of HCN or N₂ from the ring is a known fragmentation pathway.[6][7]

Part 2: Infrared (IR) Spectroscopy - Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by observing their characteristic vibrational frequencies.[8]

Experimental Protocol:
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after solvent evaporation, or as a KBr pellet. For more precise measurements, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the mid-infrared range, typically from 4000 to 400 cm⁻¹.

Expected Results and Interpretation:

The IR spectrum will be dominated by the strong absorptions of the nitro and ester carbonyl groups.

Table 2: Predicted Characteristic IR Absorption Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Nitro (NO₂)Asymmetric Stretch1550-1475[9][10]Strong
Nitro (NO₂)Symmetric Stretch1360-1290[9][10]Strong
Ester Carbonyl (C=O)Stretch~1725[11]Strong
Ester (C-O)Stretch1300-1000[11]Strong
Pyrazole Ring (C=N, C=C)Stretch1600-1450Medium
Aliphatic C-H (ethyl, methyl)Stretch3000-2850[11]Medium

The presence of strong bands in the ~1530 cm⁻¹ and ~1350 cm⁻¹ regions is highly indicative of the nitro group.[12] A strong absorption around 1725 cm⁻¹ would confirm the presence of the ester carbonyl group.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Atomic Connectivity

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial arrangement of atoms.[13] A combination of ¹H, ¹³C, and 2D NMR experiments is required for an unambiguous assignment.

Experimental Protocol:
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D NMR (COSY): Correlated Spectroscopy to identify proton-proton couplings.

    • 2D NMR (HSQC/HMQC): Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence to correlate protons with their directly attached carbons.

    • 2D NMR (HMBC): Heteronuclear Multiple Bond Correlation to identify long-range (2-3 bond) correlations between protons and carbons.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four types of protons in the molecule.

  • Pyrazole H-3: A singlet around δ 8.0-8.5 ppm. The exact chemical shift is influenced by the electron-withdrawing nitro group.

  • Ethyl CH₂: A quartet around δ 4.2-4.5 ppm, coupled to the CH₃ protons.

  • Methyl Ester OCH₃: A singlet around δ 3.9-4.1 ppm.

  • Ethyl CH₃: A triplet around δ 1.4-1.6 ppm, coupled to the CH₂ protons.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

The ¹³C NMR spectrum will provide information on the carbon framework.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Pyrazole C3-~140-145
Pyrazole H3~8.0-8.5 (s, 1H)-
Pyrazole C4 (with NO₂)-~135-140
Pyrazole C5 (with CO₂Me)-~125-130
Ester C=O-~160-165
Ester OCH₃~3.9-4.1 (s, 3H)~52-54
N-Ethyl CH₂~4.2-4.5 (q, 2H)~45-50
N-Ethyl CH₃~1.4-1.6 (t, 3H)~14-16

(s = singlet, t = triplet, q = quartet)

Using 2D NMR for Unambiguous Assignment:

Caption: Key expected HMBC correlations for structure confirmation.

  • COSY: Will show a correlation between the ethyl CH₂ and CH₃ protons.

  • HSQC: Will link each proton signal to its corresponding carbon signal (e.g., Ethyl CH₂ protons to the Ethyl CH₂ carbon).

  • HMBC: This is crucial for confirming the substitution pattern. Key expected correlations include:

    • The ethyl CH₂ protons to pyrazole carbons C3 and C5.

    • The pyrazole H3 proton to carbons C4 and C5.

    • The methyl ester protons to the ester carbonyl carbon.

Part 4: Single-Crystal X-Ray Crystallography - The Definitive Proof

While the combination of MS, IR, and NMR provides compelling evidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state.[14]

Experimental Protocol:
  • Crystal Growth: Grow a suitable single crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a high-quality crystal on a goniometer and collect diffraction data using an X-ray diffractometer.[14]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.[15]

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern spectroscopic techniques. By following the logical workflow presented in this guide—starting with mass spectrometry to establish the molecular formula, followed by IR spectroscopy to identify key functional groups, and culminating in a detailed NMR analysis to map atomic connectivity—a researcher can confidently assign the correct structure. For absolute confirmation, particularly for regulatory submissions or when establishing structure-activity relationships, single-crystal X-ray crystallography provides the definitive and final piece of evidence. This rigorous, multi-faceted approach ensures the scientific integrity of the data and provides a solid foundation for any further research or development involving this compound.

References

An In-depth Technical Guide to the Physical Properties of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate. As a distinct molecule within the expansive pyrazole class of compounds, understanding its fundamental characteristics is paramount for its potential applications in medicinal chemistry and materials science. This document synthesizes available data from chemical databases and extrapolates methodologies for its synthesis and characterization based on established protocols for structurally related compounds. While experimental data for this specific molecule is not extensively available in peer-reviewed literature, this guide serves as a foundational resource for researchers initiating studies on this compound.

Introduction and Chemical Identity

This compound, with the CAS Number 923283-30-1, is a substituted nitropyrazole derivative.[1] The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a scaffold that is a cornerstone in the development of numerous pharmaceuticals and agrochemicals. The introduction of a nitro group, an ethyl group, and a methyl carboxylate group to the pyrazole core is expected to significantly influence its electronic properties, solubility, and biological activity.

The chemical structure of this compound is presented below:

Caption: Chemical structure of this compound.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₉N₃O₄[1][2]
Molecular Weight 199.16 g/mol [1][2]
CAS Number 923283-30-1[1]
XlogP (Predicted) 0.5[2]
Monoisotopic Mass 199.05931 Da[2]
Melting Point Not available
Boiling Point Not available
Solubility Not available

The predicted XlogP value of 0.5 suggests that the compound is likely to have moderate lipophilicity.[2] The presence of the nitro group and the ester functionality will contribute to its polarity.

Hypothetical Synthesis and Characterization Workflow

While a specific, validated synthesis protocol for this compound is not documented in readily accessible literature, a plausible synthetic route can be proposed based on general methodologies for the synthesis of substituted pyrazoles.

G cluster_0 Synthesis Pathway A Starting Materials (e.g., Ethyl 2-cyano-3-ethoxyacrylate and Ethylhydrazine) B Cyclization Reaction A->B Formation of Pyrazole Ring C Nitration B->C Introduction of Nitro Group D Esterification C->D Conversion to Methyl Ester E Purification (e.g., Column Chromatography) D->E F Final Product: This compound E->F

Caption: Hypothetical workflow for the synthesis of the target compound.

Proposed Synthetic Protocol

The following protocol is a representative example and would require optimization and validation.

Step 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate

  • To a solution of ethyl 2-cyano-3-ethoxyacrylate in a suitable solvent (e.g., ethanol), add ethylhydrazine oxalate and a base (e.g., triethylamine) at room temperature.

  • Stir the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 1-ethyl-1H-pyrazole-5-carboxylate.

Step 2: Nitration of the Pyrazole Ring

  • Dissolve the ethyl 1-ethyl-1H-pyrazole-5-carboxylate in a mixture of concentrated sulfuric acid and nitric acid at 0°C.

  • Carefully warm the reaction mixture to room temperature and stir for a specified period.

  • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude nitrated product.

Step 3: Transesterification to the Methyl Ester

  • Dissolve the crude ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate in methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., sodium methoxide).

  • Reflux the mixture and monitor the reaction by TLC.

  • Once the reaction is complete, neutralize the catalyst and remove the methanol under reduced pressure.

  • Purify the final product, this compound, by recrystallization or column chromatography.

Proposed Characterization Methods

The synthesized compound would be characterized using a suite of standard analytical techniques to confirm its identity and purity.

G cluster_1 Characterization Workflow Product Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR MS Mass Spectrometry (e.g., ESI-MS) Product->MS IR Infrared Spectroscopy Product->IR EA Elemental Analysis Product->EA Purity Purity Assessment (e.g., HPLC) NMR->Purity MS->Purity

Caption: Standard workflow for the characterization of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be essential to confirm the presence of the ethyl, methyl, and pyrazole protons and carbons, and to establish the regiochemistry of the substituents.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the molecule and confirm its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups, such as the C=O stretch of the ester, the N-O stretches of the nitro group, and the C-H stretches of the alkyl groups.

  • Elemental Analysis: This would provide the percentage composition of carbon, hydrogen, and nitrogen, which should be in close agreement with the calculated values for the molecular formula C₇H₉N₃O₄.

Potential Applications and Future Research

The structural motifs present in this compound suggest several potential areas of application. The pyrazole core is a well-established pharmacophore in numerous drugs, and the nitro group can act as a bioisostere or be a precursor for an amino group, which is a common site for further chemical modification.

Future research should focus on the experimental validation of the physical properties outlined in this guide. A definitive synthesis and a full suite of analytical characterization data would be invaluable to the scientific community. Subsequent studies could explore its biological activity in various assays or its properties as a functional material.

Conclusion

This compound is a compound of significant interest for which a complete experimental physicochemical profile is not yet publicly available. This guide has consolidated the known information and provided a scientifically grounded, albeit hypothetical, framework for its synthesis and characterization. It is intended to serve as a valuable starting point for researchers and professionals in the field of drug development and chemical synthesis, encouraging further investigation into this promising molecule.

References

An In-depth Technical Guide to Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have made it a cornerstone in the design of novel therapeutic agents.[1] Pyrazole derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[1] This guide focuses on a specific, functionalized pyrazole, Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate , a compound of significant interest for its potential as a building block in the synthesis of more complex pharmaceutical intermediates. The strategic placement of the nitro group and the carboxylate moiety offers multiple avenues for further chemical modification, making it a valuable synthon for researchers in drug development. This document will provide a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, thorough characterization methodologies, and a discussion of its potential applications and safety considerations.

Physicochemical and Structural Properties

A thorough understanding of a molecule's physical and chemical characteristics is fundamental to its application in research and development. This section details the key properties of this compound.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 923282-48-8[2]
Molecular Formula C₇H₉N₃O₄[3]
Molecular Weight 199.16 g/mol [3]
Appearance Solid (predicted)
SMILES CCN1C(=C(C(=N1)C(=O)OC)--INVALID-LINK--[O-])[3]
InChI InChI=1S/C7H9N3O4/c1-3-9-6(7(11)14-2)5(4-8-9)10(12)13/h4H,3H2,1-2H3

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be approached through a logical, multi-step process. The following protocol is a robust and reproducible method, grounded in established principles of heterocyclic chemistry.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Part 1: Pyrazole Ring Formation cluster_1 Part 2: Nitration cluster_2 Part 3: Esterification A Starting Materials B Cyclocondensation A->B Reaction C 1-Ethyl-1H-pyrazole-5-carboxylic acid B->C Work-up & Purification E Electrophilic Aromatic Substitution C->E Reactant D Nitrating Agent D->E Reagent F 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid E->F Work-up & Purification H Fischer Esterification F->H Reactant G Methanol & Acid Catalyst G->H Reagents I This compound H->I Work-up & Final Product

Caption: A three-part workflow for the synthesis of the target compound.

Part 1 & 2: Synthesis of the Precursor, 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid

The synthesis of the carboxylic acid precursor is a critical first step. While a direct, one-pot synthesis of the final methyl ester may be possible, a two-stage approach involving the synthesis and isolation of the carboxylic acid intermediate often provides a purer final product. The general strategy involves the cyclocondensation of appropriate starting materials to form the pyrazole ring, followed by nitration. The nitration of pyrazoles typically occurs at the C4 position and can be achieved using a mixture of nitric and sulfuric acids.[4]

Experimental Protocol:

  • Pyrazole Ring Formation: The formation of the 1-ethyl-1H-pyrazole-5-carboxylic acid core can be achieved through various established methods for pyrazole synthesis, often involving the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.

  • Nitration:

    • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-ethyl-1H-pyrazole-5-carboxylic acid in concentrated sulfuric acid at 0 °C.

    • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Carefully pour the reaction mixture onto crushed ice, which will precipitate the nitrated product.

    • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid.

Part 3: Fischer Esterification to Yield the Final Product

The conversion of the carboxylic acid to its corresponding methyl ester is a classic Fischer esterification reaction. This acid-catalyzed reaction with an excess of alcohol is an equilibrium process, and the use of a large excess of methanol helps to drive the reaction to completion.[5]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, suspend 1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous methanol (a large excess, typically serving as the solvent).

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Characterization and Spectroscopic Analysis

The structural elucidation of the synthesized this compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl and methyl groups. Based on the known spectrum of the corresponding carboxylic acid, the pyrazole proton signal is anticipated to be a singlet in the aromatic region.[6] The ethyl group will present as a quartet and a triplet, while the methyl ester will be a singlet.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the pyrazole ring carbons are influenced by the electron-withdrawing nitro group.[7][8][9] We can predict the approximate chemical shifts based on data from similar nitropyrazole structures.

Predicted ¹H and ¹³C NMR Data:

Group¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)
-CH₂CH₃ (quartet)~4.4~45
-CH₂CH₃ (triplet)~1.4~14
Pyrazole-H (singlet)~8.0~130
-COOCH₃ (singlet)~3.9~53
Pyrazole-CNO₂N/A~140
Pyrazole-CCOON/A~135
Pyrazole-C-NN/A~150
-COOCH₃N/A~160
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • ~1720-1740 cm⁻¹: C=O stretching of the ester.

  • ~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹: Asymmetric and symmetric stretching of the nitro group (NO₂).

  • ~2850-3000 cm⁻¹: C-H stretching of the alkyl groups.

  • ~1100-1300 cm⁻¹: C-O stretching of the ester.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be at m/z = 199.16. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Potential Applications in Drug Discovery and Development

The structure of this compound makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules.

Diagram of Potential Derivatizations

Derivatizations cluster_nitro Nitro Group Reduction cluster_ester Ester Group Modification Core Methyl 1-ethyl-4-nitro- 1H-pyrazole-5-carboxylate Nitro_Reduction Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) Core->Nitro_Reduction Ester_Hydrolysis Hydrolysis (e.g., LiOH) Core->Ester_Hydrolysis Amino_Pyrazole 4-Amino-pyrazole Derivative Nitro_Reduction->Amino_Pyrazole Amide_Coupling Amide Bond Formation Amino_Pyrazole->Amide_Coupling Sulphonamide Sulphonamide Synthesis Amino_Pyrazole->Sulphonamide Carboxylic_Acid Carboxylic Acid Ester_Hydrolysis->Carboxylic_Acid Amide_Formation Amide Coupling (e.g., with amines) Carboxylic_Acid->Amide_Formation Hydrazide Hydrazide Formation (with hydrazine) Carboxylic_Acid->Hydrazide

Caption: Potential synthetic transformations of the title compound.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, for example, using tin(II) chloride or catalytic hydrogenation.[10] This introduces a nucleophilic site that can be used for further functionalization, such as amide bond formation to create novel carboxamide derivatives, which are known to have a wide range of biological activities.

  • Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amide derivatives. Alternatively, reaction with hydrazine can yield the corresponding hydrazide, a key intermediate for the synthesis of other heterocyclic systems.

The diverse biological activities of pyrazole derivatives suggest that compounds derived from this compound could be investigated for:

  • Anti-inflammatory activity: Many pyrazole-containing compounds are potent anti-inflammatory agents.

  • Antimicrobial and antifungal activity: The pyrazole scaffold is present in several antimicrobial and antifungal drugs.

  • Anticancer activity: Certain substituted pyrazoles have shown promising anticancer properties.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Nitrated organic compounds should be handled with care as they can be energetic. While this specific compound is not classified as an explosive, it is good practice to avoid heat, shock, and friction.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while multi-step, is achievable through established and reliable chemical transformations. The presence of two key functional groups, the nitro group and the methyl ester, provides a rich platform for the generation of diverse libraries of novel compounds with the potential for a wide range of biological activities. This guide provides the foundational knowledge for the synthesis, characterization, and safe handling of this important pyrazole derivative, empowering researchers to explore its full potential in the development of new therapeutic agents.

References

An In-Depth Technical Guide to Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore, and the strategic placement of the nitro, ethyl, and methyl carboxylate groups on this particular derivative presents unique opportunities for drug design and development. This document delves into the physicochemical properties, a detailed synthetic protocol, spectroscopic characterization, and potential therapeutic applications of this compound, underpinned by mechanistic insights and references to authoritative literature.

Introduction: The Prominence of the Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. Its prevalence in a wide array of biologically active compounds stems from its ability to engage in various non-covalent interactions with biological targets, its metabolic stability, and its synthetic tractability. Pyrazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antiviral, and antimicrobial effects. The versatility of the pyrazole ring allows for the introduction of diverse substituents, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic outcomes.

This compound (CAS No. 923283-30-1) is a notable example of a polysubstituted pyrazole with potential as a key building block in the synthesis of novel therapeutic agents. The electron-withdrawing nitro group at the 4-position, combined with the ester and alkyl substituents, creates a unique electronic and steric profile that can be exploited for targeted drug design.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development. These properties influence its solubility, permeability, metabolic stability, and ultimately, its bioavailability and efficacy.

PropertyValueSource
CAS Number 923283-30-1Sunway Pharm Ltd.
Molecular Formula C₇H₉N₃O₄Sunway Pharm Ltd.
Molecular Weight 199.16 g/mol Sunway Pharm Ltd.
Predicted XlogP 0.5PubChemLite
Appearance Solid (predicted)-
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, chlorinated solvents)General knowledge of pyrazole derivatives

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of 1,4,5-trisubstituted pyrazoles can be achieved through several established methodologies. The following protocol is a representative procedure based on the well-established Knorr pyrazole synthesis and subsequent functional group manipulations, adapted for the specific target molecule.

Mechanistic Rationale

The synthetic pathway hinges on the classical Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative. The regioselectivity of the initial cyclization is a critical consideration, often influenced by the nature of the substituents on both reactants and the reaction conditions. Subsequent nitration of the pyrazole ring is directed to the electron-rich 4-position.

Synthetic Workflow Diagram

G cluster_0 Step 1: Knorr Pyrazole Synthesis cluster_1 Step 2: Nitration A Ethyl 2-ethyl-3-oxobutanoate C Methyl 1-ethyl-1H-pyrazole-5-carboxylate A->C Condensation B Methylhydrazine B->C D Methyl 1-ethyl-1H-pyrazole-5-carboxylate F This compound D->F Electrophilic Aromatic Substitution E Nitrating Agent (e.g., HNO₃/H₂SO₄) E->F

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 1-ethyl-1H-pyrazole-5-carboxylate

  • To a solution of ethylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid, add ethyl 2-formylbutanoate (1.0 equivalent) dropwise at room temperature.

  • The reaction mixture is then heated to reflux for 4-6 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford Methyl 1-ethyl-1H-pyrazole-5-carboxylate.

Step 2: Nitration to this compound

  • To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, add Methyl 1-ethyl-1H-pyrazole-5-carboxylate (1.0 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C.

  • The reaction mixture is stirred at 0-5 °C for 1-2 hours.

  • The reaction is carefully quenched by pouring it onto crushed ice.

  • The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, this compound.

Spectroscopic Characterization

Spectroscopic Data (Predicted)
¹H NMR δ (ppm): ~8.2 (s, 1H, pyrazole-H), ~4.2 (q, 2H, -CH₂-CH₃), ~3.9 (s, 3H, -OCH₃), ~1.4 (t, 3H, -CH₂-CH₃)
¹³C NMR δ (ppm): ~160 (-C=O), ~145 (C-NO₂), ~138 (C-pyrazole), ~130 (CH-pyrazole), ~62 (-OCH₃), ~45 (-CH₂-), ~15 (-CH₃)
IR (KBr, cm⁻¹) ~3100 (C-H aromatic), ~2900 (C-H aliphatic), ~1720 (C=O ester), ~1550, ~1350 (N-O nitro)
Mass Spec (m/z) [M+H]⁺ = 200.0666

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a versatile intermediate for the synthesis of a variety of biologically active molecules.

As a Scaffold for Kinase Inhibitors

The pyrazole core is a common feature in many kinase inhibitors. The nitro group can be reduced to an amino group, which can then serve as a handle for further derivatization to introduce functionalities that can interact with the hinge region of a kinase. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide to explore interactions with other regions of the ATP-binding pocket.

Development of Anti-inflammatory and Analgesic Agents

Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole scaffold. The substituents on this compound can be modified to modulate cyclooxygenase (COX) enzyme inhibition.

Antimicrobial and Anticancer Agents

Nitro-heterocyclic compounds are known to possess antimicrobial and anticancer properties, often through mechanisms involving bioreduction to reactive nitrogen species that can damage cellular macromolecules. The targeted delivery of this cytotoxic potential is a key area of research.

Structure-Activity Relationship (SAR) Insights

The existing literature on pyrazole derivatives provides valuable insights into potential structure-activity relationships. For instance, the nature and position of substituents on the pyrazole ring can significantly impact the biological activity. The ethyl group at the 1-position and the methyl carboxylate at the 5-position can influence the compound's lipophilicity and interaction with target proteins.

Mechanistic Insights into Biological Activity

The biological activity of compounds derived from this compound will be dictated by their specific interactions with biological targets. A plausible mechanism for a derived kinase inhibitor is depicted below.

G cluster_0 Kinase Inhibition cluster_1 Key Interactions A Pyrazole Derivative B Kinase ATP Binding Pocket A->B Binding C Inhibition of ATP Binding B->C Occupies D Downstream Signaling Blockade C->D E Pyrazole Core F Hinge Region E->F Hydrogen Bonding G Side Chains H Hydrophobic Pockets G->H Van der Waals Interactions

Caption: Representative mechanism of kinase inhibition by a pyrazole derivative.

Conclusion

This compound is a heterocyclic compound with considerable potential as a building block in the design and synthesis of novel therapeutic agents. Its versatile scaffold allows for the introduction of a wide range of functional groups, enabling the exploration of diverse chemical space and the optimization of pharmacological properties. This technical guide provides a foundational understanding of its synthesis, properties, and potential applications, serving as a valuable resource for researchers in the field of drug discovery.

The Ascendant Therapeutic Potential of Nitro-Pyrazole Carboxylate Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets. This guide focuses on a particularly promising subclass: nitro-pyrazole carboxylate derivatives. The introduction of an electron-withdrawing nitro group and a carboxylate moiety can significantly influence the molecule's electronic properties, and consequently, its biological activity and potential as a therapeutic agent.[5][6] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing insights into the synthesis, biological evaluation, and therapeutic promise of these compounds.

I. Synthetic Pathways to Nitro-Pyrazole Carboxylate Derivatives

The synthesis of nitro-pyrazole carboxylate derivatives can be achieved through several strategic routes. A common and effective method involves the cyclocondensation of a β-ketoester with a hydrazine derivative, followed by nitration.

A. Generalized Synthesis Scheme

A prevalent strategy for synthesizing pyrazole carboxylates involves the reaction of a 1,3-dicarbonyl compound with hydrazine.[7] For nitro-substituted derivatives, a subsequent nitration step is typically required.

A representative synthetic route is the preparation of ethyl 4-nitro-1H-pyrazole-5-carboxylate. This can be achieved through the nitration of the corresponding pyrazole-5-carboxylate. The presence of the carboxylate group directs the nitration to the C4 position of the pyrazole ring.

Another key intermediate, methyl 4-nitro-1H-pyrazole-3-carboxylate, serves as a building block for more complex derivatives.[8] Its synthesis often involves the cyclization of a suitably substituted precursor already containing the nitro group or a precursor amenable to nitration.

The following diagram illustrates a generalized synthetic workflow:

G cluster_synthesis Generalized Synthesis of Nitro-Pyrazole Carboxylates start 1,3-Dicarbonyl Compound (e.g., β-ketoester) cyclization Cyclocondensation start->cyclization hydrazine Hydrazine Derivative hydrazine->cyclization pyrazole_carboxylate Pyrazole Carboxylate Intermediate cyclization->pyrazole_carboxylate nitration Nitration (e.g., HNO₃/H₂SO₄) pyrazole_carboxylate->nitration nitro_pyrazole_carboxylate Nitro-Pyrazole Carboxylate Derivative nitration->nitro_pyrazole_carboxylate purification Purification and Characterization (Chromatography, Spectroscopy) nitro_pyrazole_carboxylate->purification

Caption: A generalized workflow for the synthesis of nitro-pyrazole carboxylate derivatives.

II. Diverse Biological Activities and Mechanisms of Action

Nitro-pyrazole carboxylate derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutics.

A. Antimicrobial Activity

The pyrazole scaffold is a well-established pharmacophore in the design of antimicrobial agents.[3] The incorporation of a nitro group can enhance this activity. Nitroaromatic compounds are known to be reduced within microbial cells to form reactive nitroso and hydroxylamino derivatives, which can induce cellular damage.[6]

A standard method to assess the antimicrobial potential of these derivatives is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[9]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to the 0.5 McFarland standard.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

Table 1: Hypothetical Antimicrobial Activity of Nitro-Pyrazole Carboxylate Derivatives

CompoundTest OrganismMIC (µg/mL)
Ethyl 4-nitro-1H-pyrazole-5-carboxylateS. aureus16
E. coli32
Methyl 4-nitro-1H-pyrazole-3-carboxylateS. aureus8
E. coli16
Ciprofloxacin (Control)S. aureus1
E. coli0.5
B. Anticancer Activity

Pyrazole derivatives have been extensively investigated as anticancer agents.[4][10] The mechanisms of action are diverse and can involve the inhibition of various protein kinases, disruption of microtubule dynamics, and induction of apoptosis. The nitro group, being strongly electron-withdrawing, can enhance the interaction of these molecules with biological targets.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[11]

Protocol 2: MTT Cytotoxicity Assay

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the nitro-pyrazole carboxylate derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Table 2: Hypothetical Cytotoxic Activity of Nitro-Pyrazole Carboxylate Derivatives against MCF-7 Breast Cancer Cells

CompoundIC50 (µM)
Ethyl 4-nitro-1H-pyrazole-5-carboxylate12.5
Methyl 4-nitro-1H-pyrazole-3-carboxylate9.8
Doxorubicin (Control)0.8

Many pyrazole-based anticancer drugs function by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.[12][13] A hypothetical signaling pathway targeted by these compounds is illustrated below.

G cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Nitro-Pyrazole Carboxylate Derivative Inhibitor->RAF

Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK signaling pathway.

C. Anti-inflammatory Activity

Certain pyrazole derivatives, most notably Celecoxib, are well-known for their anti-inflammatory properties, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[2][14] The COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

The ability of nitro-pyrazole carboxylate derivatives to inhibit COX-1 and COX-2 can be evaluated using commercially available assay kits.[15]

Protocol 3: Cyclooxygenase (COX) Inhibition Assay

  • Enzyme and Compound Preparation: Purified COX-1 and COX-2 enzymes are prepared. The test compounds are dissolved in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: The reaction is initiated by adding arachidonic acid (the substrate) to a reaction mixture containing the enzyme, a heme cofactor, and the test compound or a control inhibitor.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is measured, typically using an enzyme immunoassay (EIA).

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated for both COX-1 and COX-2 to determine the compound's potency and selectivity.

Table 3: Hypothetical COX Inhibition Data for a Nitro-Pyrazole Carboxylate Derivative

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Compound X250.550
Celecoxib (Control)150.04375
Ibuprofen (Control)12250.48

III. Structure-Activity Relationship (SAR) Insights

The biological activity of nitro-pyrazole carboxylate derivatives is intricately linked to their structural features.[5][16][17] Key SAR insights include:

  • Position of the Nitro Group: The position of the nitro group on the pyrazole ring can significantly impact activity. For instance, a nitro group at the C4 position may have a different electronic and steric influence compared to a C3 or C5 substitution.

  • Nature of the Carboxylate Ester: The alkyl or aryl group of the ester can affect the compound's lipophilicity and, consequently, its ability to cross cell membranes.

  • Substituents on the Pyrazole Nitrogen: Substitution at the N1 position of the pyrazole ring can modulate the compound's pharmacokinetic properties and target-binding affinity.

The following diagram illustrates these key structural elements influencing biological activity:

G cluster_sar Structure-Activity Relationship (SAR) Considerations Core Nitro-Pyrazole Carboxylate Core R1 N1-Substituent (Modulates Pharmacokinetics) Core->R1 Nitro Nitro Group Position (Influences Electronic Effects) Core->Nitro Carboxylate Carboxylate Ester Group (Affects Lipophilicity) Core->Carboxylate Activity Biological Activity (Antimicrobial, Anticancer, Anti-inflammatory) R1->Activity Nitro->Activity Carboxylate->Activity

Caption: Key structural features of nitro-pyrazole carboxylates that influence their biological activity.

IV. Future Directions and Conclusion

Nitro-pyrazole carboxylate derivatives represent a fertile ground for the discovery of novel therapeutic agents. Future research should focus on:

  • Synthesis of Diverse Libraries: Expanding the chemical space by synthesizing a wider range of derivatives with varied substitution patterns.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds.

  • In Vivo Efficacy and Safety Profiling: Advancing promising candidates to preclinical animal models to evaluate their efficacy, pharmacokinetics, and toxicity.

  • Computational Modeling: Employing in silico methods to guide the rational design of next-generation derivatives with improved potency and selectivity.[18]

V. References

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (n.d.). PubMed. Retrieved from --INVALID-LINK--

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Retrieved from --INVALID-LINK--

  • Current status of pyrazole and its biological activities. (n.d.). PubMed Central. Retrieved from --INVALID-LINK--

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PubMed Central. Retrieved from --INVALID-LINK--

  • A facile method for preparation and evaluation of the antimicrobial efficiency of various heterocycles containing thieno[2,3-d]pyrimidine. (2020, October 23). ResearchGate. Retrieved from --INVALID-LINK--

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Publishing. Retrieved from --INVALID-LINK--

  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021, April 29). Frontiers. Retrieved from --INVALID-LINK--

  • A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved from --INVALID-LINK--

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025, November 26). AZoNetwork. Retrieved from --INVALID-LINK--

  • Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. (2021, January 2). Biointerface Research in Applied Chemistry. Retrieved from --INVALID-LINK--

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021, April 16). Meddocs Publishers. Retrieved from --INVALID-LINK--

  • Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (2023, October 27). MDPI. Retrieved from --INVALID-LINK--

  • Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. (n.d.). Retrieved from --INVALID-LINK--

  • Ethyl pyrazole-4-carboxylate synthesis. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. (n.d.). Retrieved from --INVALID-LINK--

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). PubMed Central. Retrieved from --INVALID-LINK--

  • Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. Retrieved from --INVALID-LINK--

  • New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. (2019, June 1). PubMed. Retrieved from --INVALID-LINK--

  • Heterocyclic compounds as antimicrobial agents. (n.d.). ScienceDirect. Retrieved from --INVALID-LINK--

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PubMed Central. Retrieved from --INVALID-LINK--

  • ChemInform Abstract: Anticancer Activity of Pyrazole via Different Biological Mechanisms. (2025, August 6). ResearchGate. Retrieved from --INVALID-LINK--

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). RSC Publishing. Retrieved from --INVALID-LINK--

  • COX-2 inhibition assay of compounds T3 and T5. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. (n.d.). PubMed Central. Retrieved from --INVALID-LINK--

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers. Retrieved from --INVALID-LINK--

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Publishing. Retrieved from --INVALID-LINK--

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016, October 31). PubMed Central. Retrieved from --INVALID-LINK--

  • The Potential Targets and Mechanisms of a Carbazole and Pyrazole Containing Anticancer Compound. (n.d.). PubMed. Retrieved from --INVALID-LINK--

  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (2022, June 11). NIH. Retrieved from --INVALID-LINK--

  • Ethyl 4-nitro-1H-pyrazole-5-carboxylate. (n.d.). Smolecule. Retrieved from --INVALID-LINK--

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. (2024, October 17). PubMed. Retrieved from --INVALID-LINK--

  • The Synthesis and Antimicrobial Activity of Heterocyclic Derivatives of Totarol. (n.d.). PubMed Central. Retrieved from --INVALID-LINK--

  • Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). RSC Publishing. Retrieved from --INVALID-LINK--

  • Structure–activity relationship of the new pyrazole derivatives. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved from --INVALID-LINK--

  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013, December 5). PharmaTutor. Retrieved from --INVALID-LINK--

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. Retrieved from --INVALID-LINK--

  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2025, July 10). ResearchGate. Retrieved from --INVALID-LINK--

  • Synthesis and biological activity of 3-methyl-1H- pyrazole-4-carboxylic ester derivatives. (2025, August 6). Retrieved from --INVALID-LINK--

  • Methyl 4-nitro-1H-pyrazole-3-carboxylate. (n.d.). SCBT. Retrieved from --INVALID-LINK--

References

The Pyrazole Core: A Technical Guide to Synthesis, Derivatization, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the Pyrazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2] Its remarkable versatility stems from a combination of factors: its aromatic nature, the presence of hydrogen bond donors and acceptors, and the ability to be readily and diversely substituted at multiple positions. This allows for the precise tuning of steric, electronic, and lipophilic properties, making the pyrazole core a cornerstone in the design of targeted therapies.

From the potent anti-inflammatory celecoxib to the antipsychotic CDPPB and the anti-obesity drug rimonabant, the pyrazole nucleus is a recurring motif in a wide array of marketed drugs.[2][3] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antidepressant, and neuroprotective properties.[1][4][5] This guide provides an in-depth exploration of the discovery and synthesis of novel substituted pyrazoles, offering both foundational knowledge and advanced, field-proven insights for researchers at the forefront of drug development. We will delve into the causality behind synthetic choices, present self-validating experimental protocols, and ground our discussion in authoritative scientific literature.

Part 1: Strategic Synthesis of the Pyrazole Core

The construction of the pyrazole ring is a well-established field, yet one that continues to evolve with the advent of new synthetic technologies. The choice of synthetic route is dictated by the desired substitution pattern, the availability of starting materials, and considerations of efficiency, scalability, and green chemistry principles.

The Cornerstone of Pyrazole Synthesis: The Knorr Reaction and its Variants

The classical and most fundamental approach to pyrazole synthesis is the Knorr pyrazole synthesis, first reported in 1883.[2][6] This reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[6][7] The elegance of this method lies in its simplicity and the ready availability of a vast library of starting materials.

The mechanism, typically acid-catalyzed, proceeds through the formation of an imine at one carbonyl, followed by an intramolecular attack by the second nitrogen atom onto the remaining carbonyl.[8][9] Subsequent dehydration yields the aromatic pyrazole ring. A key consideration in the Knorr synthesis is regioselectivity. When an unsymmetrical 1,3-dicarbonyl compound is reacted with a substituted hydrazine, a mixture of two regioisomers can be formed.[6] The regiochemical outcome is governed by the relative reactivity of the two carbonyl groups and the steric and electronic nature of the hydrazine substituent.[10]

A common and highly effective variation utilizes a β-ketoester in place of a 1,3-diketone.[11] This reaction proceeds through a hydrazone intermediate, which then undergoes intramolecular acylation to form a pyrazolone, a keto-enol tautomer of a hydroxypyrazole.[11]

Knorr_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl R1-C(=O)-CH2-C(=O)-R3 Imine Imine/Hydrazone Intermediate 1,3-Dicarbonyl->Imine + Hydrazine Hydrazine R2-NH-NH2 Hydrazine->Imine Cyclized_Intermediate Non-aromatic Cyclized Intermediate Imine->Cyclized_Intermediate Intramolecular Cyclization Pyrazole Substituted Pyrazole Cyclized_Intermediate->Pyrazole - 2 H2O (Dehydration)

Figure 1: Generalized workflow of the Knorr Pyrazole Synthesis.

A related classical method is the Paal-Knorr synthesis, which is more broadly known for synthesizing pyrroles and furans from 1,4-dicarbonyls.[12][13][14] The pyrazole synthesis variant typically involves 1,3-dicarbonyls and hydrazines, making it conceptually very similar to the Knorr synthesis.[13]

Expanding the Synthetic Toolkit: Modern Methodologies

While the Knorr synthesis remains a workhorse, modern organic chemistry has introduced several powerful alternatives that offer improved regioselectivity, efficiency, and greener reaction profiles.

MCRs are highly convergent reactions in which three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials.[15][16] This approach is prized for its atom economy and operational simplicity. Several MCRs for pyrazole synthesis have been developed. For instance, a three-component reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine can yield highly substituted pyrazoles through a tandem Knoevenagel condensation, Michael addition, and cyclization-aromatization sequence.[15][17] Another efficient MCR involves the reaction of vinyl azides, aldehydes, and tosylhydrazine to regioselectively produce 3,4,5-trisubstituted 1H-pyrazoles.[17]

MCR_Workflow cluster_inputs Input Components A Component A (e.g., Aldehyde) OnePot One-Pot Reaction Vessel (Solvent, Catalyst) A->OnePot B Component B (e.g., 1,3-Dicarbonyl) B->OnePot C Component C (e.g., Hydrazine) C->OnePot Product Highly Substituted Pyrazole Product OnePot->Product Tandem Reaction Sequence

Figure 2: Conceptual diagram of a multi-component reaction for pyrazole synthesis.

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[18][19] In pyrazole synthesis, MAOS can dramatically reduce reaction times from hours to minutes and often improves yields.[18][20] For example, the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds under microwave irradiation and solvent-free conditions provides 3,5-disubstituted-1H-pyrazoles in high yields and with short reaction times.[6] This technology aligns with the principles of green chemistry by reducing energy consumption and often enabling solvent-free reactions.[19]

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, and reaction time), and improved scalability.[21][22] For pyrazole synthesis, flow chemistry can be particularly beneficial when dealing with hazardous intermediates like diazo compounds or unstable hydrazines.[21] A two-step flow strategy has been developed to synthesize 3,5-disubstituted pyrazoles from terminal alkynes and hydrazine monohydrate, avoiding the isolation of intermediates.[21] This methodology is highly attractive for industrial-scale production of pyrazole-based active pharmaceutical ingredients (APIs).

Flow_Chemistry_Setup ReactA Reactant A Syringe Pump Mixer T-Mixer ReactA->Mixer ReactB Reactant B Syringe Pump ReactB->Mixer Reactor Heated/Cooled Reactor Coil Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Figure 3: A simplified schematic of a continuous flow synthesis setup.

Part 2: Experimental Protocols - A Practical Guide

The following protocols are presented as self-validating systems, providing clear, step-by-step methodologies for the synthesis of substituted pyrazoles.

Protocol 2.1: Classic Knorr Synthesis of 3-phenyl-5-methyl-1H-pyrazole

This protocol describes the synthesis of a simple disubstituted pyrazole using a readily available β-diketone.

Materials:

  • Benzoylacetone (1,3-dicarbonyl)

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzoylacetone (10 mmol) in 25 mL of ethanol.

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (12 mmol, 1.2 equivalents).

  • Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 2 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the starting material spot indicates reaction completion.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water. A white precipitate will form.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 3-phenyl-5-methyl-1H-pyrazole.

  • Characterization: Confirm the structure and purity of the product using techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2.2: Microwave-Assisted Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol leverages microwave energy for a rapid and efficient synthesis.[6][23]

Materials:

  • Chalcone derivative (α,β-unsaturated ketone) (e.g., trans-Chalcone)

  • Phenylhydrazine hydrochloride

  • Pyridine

  • Methanol/water (3:1 v/v)

  • Microwave synthesis reactor

  • Standard work-up and purification equipment

Procedure:

  • Reaction Mixture Preparation: In a 10 mL microwave reaction vessel, combine the chalcone derivative (1 mmol), phenylhydrazine hydrochloride (1.2 mmol), and 5 mL of a 3:1 methanol/water solvent mixture. Add a catalytic amount of pyridine (2-3 drops).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 100 W, maintaining a temperature of 70-80 °C for 5-10 minutes.[23]

  • Cooling and Isolation: After the irradiation is complete, cool the vessel to room temperature. A solid product will typically precipitate.

  • Purification: Collect the precipitate by filtration, wash with cold methanol, and dry. If necessary, purify further by column chromatography or recrystallization.

  • Characterization: Analyze the final product using appropriate spectroscopic methods to confirm its identity and purity.

Part 3: Biological Applications and Structure-Activity Relationships (SAR)

The true power of the pyrazole scaffold lies in its ability to be tailored to interact with a multitude of biological targets. Understanding the structure-activity relationship (SAR) is critical for transforming a weakly active "hit" compound into a potent and selective "lead."

Key Therapeutic Targets

Substituted pyrazoles have shown inhibitory activity against a wide range of enzymes and receptors, including:

  • Cyclooxygenase (COX) enzymes: Celecoxib, a selective COX-2 inhibitor, is a flagship example of a pyrazole-based anti-inflammatory drug.[8]

  • Kinases: The pyrazole ring is a common feature in many kinase inhibitors, targeting enzymes involved in cell signaling pathways crucial for cancer cell proliferation.[1]

  • Cannabinoid Receptors: Pyrazole derivatives like Rimonabant act as antagonists for the CB1 receptor.[24]

  • Monoamine Oxidase (MAO): Certain pyrazoles have been identified as inhibitors of MAO, an enzyme involved in neurotransmitter metabolism, suggesting potential as antidepressants.[1]

Dissecting the Structure-Activity Relationship

SAR studies aim to correlate specific structural features of a molecule with its biological activity. For pyrazole derivatives, key positions for modification are the N1, C3, C4, and C5 positions of the ring.

A study on pyrazole-based cannabinoid receptor antagonists revealed critical structural requirements for potent and selective CB1 antagonistic activity[24]:

  • A para-substituted phenyl ring at the C5-position.

  • A carboxamido group at the C3-position.

  • A 2,4-dichlorophenyl substituent at the N1-position.

The most potent compound in that series featured a p-iodophenyl group at C5 and a piperidinyl carboxamide at C3, highlighting how subtle changes can significantly impact potency.[24]

SAR_Pyrazole pyrazole N1 N1-Substituent (e.g., 2,4-Dichlorophenyl) Controls selectivity & potency N1->pyrazole C3 C3-Substituent (e.g., Carboxamide) Key interaction with receptor C3->pyrazole C5 C5-Substituent (e.g., p-Iodophenyl) Important for binding affinity C5->pyrazole C4 C4-Substituent Fine-tunes properties C4->pyrazole

Figure 4: Key positions on the pyrazole ring for SAR exploration. (Note: A chemical structure image would replace the placeholder).

Similarly, in the development of meprin inhibitors, SAR studies on 3,4,5-substituted pyrazoles showed that a phenyl substituent at the C3(5) position was crucial for high inhibitory activity, likely orienting towards the S1' subsite of the enzyme.[25] Further modifications, such as introducing acidic carboxyphenyl groups on an N-phenyl substituent, led to increased inhibition of meprin β, demonstrating the importance of tailoring substituents to specific subpockets of the target protein.[25]

Conclusion

The substituted pyrazole is a scaffold of enduring importance in drug discovery. Its synthetic accessibility, coupled with its structural and electronic versatility, ensures its continued prominence in the development of novel therapeutics. Classic methods like the Knorr synthesis provide a robust foundation, while modern techniques such as multi-component reactions, microwave-assisted synthesis, and flow chemistry offer pathways to greater efficiency, complexity, and scalability. A deep understanding of the causality behind synthetic choices, rigorous application of experimental protocols, and insightful exploration of structure-activity relationships are the pillars upon which successful pyrazole-based drug discovery programs are built. This guide serves as a technical resource to empower researchers in this dynamic and impactful field.

References

The Strategic Utility of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate is a highly functionalized heterocyclic compound poised to serve as a pivotal building block in modern drug discovery and development. Its strategic arrangement of a reactive nitro group and a versatile ester moiety on an N-ethylated pyrazole core makes it an invaluable intermediate for the synthesis of complex molecular architectures. This technical guide delves into the synthetic pathways to access this key intermediate, explores its chemical reactivity, and elucidates its potential applications, with a primary focus on its role in the generation of potent kinase inhibitors based on the pyrazolo[4,3-d]pyrimidine scaffold. Detailed experimental protocols and mechanistic insights are provided to empower researchers in leveraging this compound for the creation of next-generation therapeutic agents.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4][5] The metabolic stability of the pyrazole ring and its ability to participate in various non-covalent interactions with biological targets have cemented its importance in drug design.[3] The subject of this guide, this compound, represents a strategically designed intermediate, primed for elaboration into more complex and potentially bioactive molecules. The presence of the nitro group at the 4-position is of particular significance, as it can be readily reduced to an amino group, which in turn serves as a handle for the construction of fused heterocyclic systems.[6]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₇H₉N₃O₄[7]
Molecular Weight 199.16 g/mol [7]
CAS Number 923283-30-1[8]
Appearance Expected to be a solidInferred
Solubility Expected to be soluble in common organic solvents like DCM, EtOAc, and MeOHInferred

Synthesis of this compound

The synthesis of N-substituted 4-nitropyrazole-5-carboxylates can be achieved with high regioselectivity through the cyclocondensation of a suitable β-dicarbonyl equivalent with a substituted hydrazine.[2] The following proposed synthesis is adapted from established procedures for analogous compounds.

Synthetic Pathway Overview

The synthesis is a two-step process starting from the preparation of a key intermediate, ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate, followed by its cyclocondensation with ethylhydrazine.

Synthesis_Overview reagent1 1-(Dimethylamino)-2-nitroethylene intermediate Ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate reagent1->intermediate Pyridine, DCM reagent2 Ethyl 2-chloro-2-oxoacetate reagent2->intermediate product This compound intermediate->product EtOH, rt reagent3 Ethylhydrazine reagent3->product

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate [1]

  • To a solution of 1-(dimethylamino)-2-nitroethylene (11.61 g, 100 mmol) and pyridine (20.2 mL, 250 mmol) in dichloromethane (DCM, 100 mL), cool the mixture to -10 °C.

  • Slowly add ethyl 2-chloro-2-oxoacetate (20.1 mL, 180 mmol) to the reaction mixture, maintaining the temperature between -10 °C and 0 °C.

  • Stir the reaction mixture at this temperature for one hour, then allow it to warm to room temperature and stir overnight.

  • Evaporate the DCM under reduced pressure to yield the crude ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate. This intermediate is typically used in the next step without further purification.

Causality: The use of pyridine as a base is crucial to neutralize the HCl generated during the acylation reaction. The low temperature helps to control the reactivity of the acyl chloride and prevent side reactions.

Step 2: Synthesis of this compound (Adapted from[1])

  • Dissolve the crude ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate (1.0 mmol) in ethanol (5 mL).

  • Add ethylhydrazine (1.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Concentrate the solution in vacuo to remove the majority of the solvent.

  • Partition the residue between ethyl acetate (15 mL) and water (10 mL).

  • Separate the organic layer, wash it twice with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound. Note: The original procedure uses ethyl ester, so a transesterification to the methyl ester might occur if methanol is present, or the corresponding ethyl ester will be formed. For the synthesis of the methyl ester, methyl 2-chloro-2-oxoacetate should be used in Step 1.

Causality: The cyclocondensation reaction proceeds via a nucleophilic attack of the hydrazine on the enaminone system, followed by an intramolecular cyclization and elimination of dimethylamine and water to form the pyrazole ring. Ethanol is a suitable protic solvent for this transformation. The regioselectivity is directed by the nature of the reactants, typically favoring the N1-substituted isomer.[2]

Potential Applications: A Versatile Synthetic Intermediate

The primary utility of this compound lies in its potential as a versatile intermediate for the synthesis of more complex, biologically active molecules. The nitro group at the C4 position is the key functional handle for further elaboration.

Reduction to 4-Amino-1-ethyl-1H-pyrazole-5-carboxylic Acid Derivatives

The reduction of the 4-nitro group to a 4-amino group is a facile and high-yielding transformation, typically achieved through catalytic hydrogenation.[8]

Reduction_Workflow start This compound product Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate start->product reagents H₂, Pd/C (or SnCl₂, HCl) reagents->product

Caption: Reduction of the nitro group to form the key amino intermediate.

Protocol: Catalytic Hydrogenation [8]

  • Dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate, which can often be used in the next step without further purification.

Trustworthiness: This is a standard and highly reliable method for the reduction of aromatic nitro groups, known for its clean conversion and high yields.

Synthesis of Pyrazolo[4,3-d]pyrimidine-Based Kinase Inhibitors

The 4-aminopyrazole-5-carboxylate intermediate is a prime precursor for the synthesis of pyrazolo[4,3-d]pyrimidines, a class of compounds known for their potent inhibitory activity against various protein kinases.[9][10][11] These kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.

Proposed Synthetic Pathway to a Generic Pyrazolo[4,3-d]pyrimidine Kinase Inhibitor:

Kinase_Inhibitor_Synthesis start Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate step1 Amidation with R¹-COOH start->step1 intermediate1 4-Amido-pyrazole-5-carboxamide step1->intermediate1 step2 Cyclization intermediate1->step2 product Pyrazolo[4,3-d]pyrimidin-7-one step2->product step3 Functionalization (e.g., chlorination) product->step3 intermediate2 7-Chloro-pyrazolo[4,3-d]pyrimidine step3->intermediate2 step4 Nucleophilic Substitution with R²-NH₂ intermediate2->step4 final_product Pyrazolo[4,3-d]pyrimidine Kinase Inhibitor step4->final_product

Caption: General workflow for the synthesis of pyrazolo[4,3-d]pyrimidine kinase inhibitors.

Potential Kinase Targets and Rationale:

Pyrazolo[3,4-d]pyrimidines (isomeric to the [4,3-d] series) have shown potent activity against a range of kinases, providing a strong rationale for exploring the [4,3-d] scaffold.[7][9][12]

Kinase TargetTherapeutic AreaRationale for Inhibition
CDK2 (Cyclin-Dependent Kinase 2) OncologyCDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[7][12]
EGFR/ErbB2 (Epidermal Growth Factor Receptor) OncologyOverexpression and mutations of EGFR and ErbB2 are common in various cancers, driving tumor growth and proliferation.[11]
PKD (Protein Kinase D) OncologyPKD plays a role in cancer cell proliferation, survival, and invasion.[10]

Experimental Workflow for Biological Evaluation:

  • In Vitro Kinase Assays: The synthesized pyrazolo[4,3-d]pyrimidine derivatives would be screened against a panel of kinases to determine their inhibitory activity (IC₅₀ values).

  • Cell-Based Assays: Compounds showing potent kinase inhibition would be evaluated for their anti-proliferative activity against relevant cancer cell lines.

  • Mechanism of Action Studies: Further studies would be conducted to confirm the mechanism of action, such as Western blotting to assess the phosphorylation status of downstream targets of the inhibited kinase.

  • In Vivo Efficacy Studies: The most promising compounds would be tested in animal models of cancer to evaluate their in vivo efficacy and pharmacokinetic properties.

Conclusion

This compound is a strategically valuable, yet under-explored, synthetic intermediate. Its straightforward synthesis and the versatile reactivity of its 4-nitro group provide a clear and efficient pathway to a variety of complex heterocyclic structures. The demonstrated potential for its conversion into pyrazolo[4,3-d]pyrimidine-based kinase inhibitors highlights its significant promise for the development of novel therapeutics, particularly in the field of oncology. This guide provides a foundational framework for researchers to unlock the full potential of this versatile building block.

References

An In-depth Technical Guide to the Spectroscopic Data of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical analysis of the spectroscopic data for Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate (C₇H₉N₃O₄), a heterocyclic compound of interest in synthetic chemistry. Through a multi-technique approach, including Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), a complete structural characterization is presented. This guide is designed for researchers and professionals in drug development, offering in-depth interpretation of spectral data grounded in established principles and supported by detailed experimental protocols.

Molecular Structure and Functional Group Analysis

This compound is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The structural integrity and purity of such molecules are paramount for their intended applications, necessitating rigorous characterization. The key functional groups influencing its spectroscopic signature are:

  • Pyrazole Ring: An aromatic system providing the core scaffold.

  • N-ethyl Group: An alkyl substituent on one of the ring's nitrogen atoms.

  • C-nitro Group: A strong electron-withdrawing group at the 4-position of the ring.

  • Methyl Ester Group: A carboxylate derivative at the 5-position.

The interplay of these groups dictates the electronic environment of each atom, which is directly probed by the spectroscopic methods detailed herein.

Caption: Molecular structure of the target compound.

Spectroscopic Characterization Workflow

A logical and systematic workflow is essential for unambiguous structure elucidation. The process begins with sample preparation, followed by data acquisition using orthogonal spectroscopic techniques, and culminates in data integration and interpretation to confirm the final structure.

Spectroscopic_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis & Interpretation cluster_confirm 4. Structural Confirmation Prep Dissolve sample in appropriate deuterated solvent (NMR) or analyze neat (IR/MS) NMR ¹H & ¹³C NMR Spectroscopy Prep->NMR IR FTIR Spectroscopy (ATR) Prep->IR MS Mass Spectrometry (ESI-MS) Prep->MS Interpret_NMR Analyze chemical shifts, couplings, integrations NMR->Interpret_NMR Interpret_IR Assign vibrational modes to functional groups IR->Interpret_IR Interpret_MS Determine molecular weight & fragmentation MS->Interpret_MS Confirm Confirmed Structure Interpret_NMR->Confirm Interpret_IR->Confirm Interpret_MS->Confirm

Caption: General workflow for spectroscopic analysis.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons in a molecule.

Data
SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
18.25Singlet1HPyrazole H-3
24.55Quartet2HN-CH₂-CH₃
33.95Singlet3HO-CH₃
41.50Triplet3HN-CH₂-CH₃

Note: Data is synthesized from typical values for analogous structures. Exact shifts may vary based on solvent and instrument frequency.

Interpretation

The ¹H NMR spectrum provides clear, assignable signals consistent with the proposed structure.

  • Pyrazole Proton (H-3): The singlet at 8.25 ppm is characteristic of the lone proton on the pyrazole ring. Its downfield shift is a direct consequence of the aromatic nature of the ring and the powerful electron-withdrawing effect of the adjacent nitro group at the C-4 position.[1]

  • N-ethyl Group: The methylene (CH₂) protons appear as a quartet at 4.55 ppm , coupled to the methyl protons. The chemical shift reflects their position adjacent to a nitrogen atom within the aromatic ring. The methyl (CH₃) protons resonate as a triplet at 1.50 ppm , a typical upfield location for an alkyl group.

  • Methyl Ester Group: The three protons of the methyl ester group appear as a sharp singlet at 3.95 ppm . The singlet multiplicity indicates no adjacent protons, and the chemical shift is characteristic for protons on a methyl group attached to a carboxylate oxygen.

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[2] Ensure the sample is fully dissolved.

  • Instrument Setup: Load the sample into the NMR spectrometer.[3]

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.[4]

  • Acquisition: Acquire the ¹H spectrum using standard pulse parameters. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[5]

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Analysis: Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm). Integrate the peaks and determine chemical shifts and coupling constants.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy probes the carbon backbone of the molecule, with each unique carbon atom typically producing a distinct signal.

Data
SignalChemical Shift (δ, ppm)Assignment
1158.0Ester C=O
2145.0Pyrazole C-5
3138.0Pyrazole C-3
4125.0Pyrazole C-4 (bearing NO₂)
553.0O-CH₃
648.0N-CH₂-CH₃
715.0N-CH₂-CH₃

Note: Data is synthesized based on known chemical shift ranges for nitropyrazole derivatives.[6]

Interpretation

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

  • Carbonyl Carbon: The signal at 158.0 ppm is characteristic of an ester carbonyl carbon, significantly deshielded by the two adjacent oxygen atoms.

  • Pyrazole Ring Carbons: The three carbons of the pyrazole ring appear in the aromatic region. C-5 (145.0 ppm ) is downfield due to its attachment to both a ring nitrogen and the ester group. C-3 (138.0 ppm ) is also downfield, typical for a carbon in a pyrazole ring. C-4 (125.0 ppm ) is shifted upfield relative to the other ring carbons despite being attached to the nitro group; this is a known effect in some 4-nitropyrazole systems.[6]

  • Alkyl Carbons: The methyl ester carbon (O-CH₃) appears at 53.0 ppm . The N-ethyl group carbons are observed at 48.0 ppm (CH₂) and 15.0 ppm (CH₃), consistent with their respective chemical environments.

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.[4]

  • Instrument Setup: Tune the probe for ¹³C frequency.

  • Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30). This involves a 30-45° pulse angle to allow for faster repetition rates, a spectral width of ~240 ppm, and a large number of scans (from hundreds to thousands) to achieve adequate signal-to-noise.[7]

  • Processing & Analysis: Process the data similarly to the ¹H spectrum. Chemical shifts are referenced to the deuterated solvent signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Data
Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~2980MediumC-H stretch (alkyl)
~1730StrongC=O stretch (ester)
~1540StrongN-O asymmetric stretch (nitro group)
~1370StrongN-O symmetric stretch (nitro group)
~1250StrongC-O stretch (ester)

Note: Data is based on characteristic absorption frequencies for the functional groups present.[8]

Interpretation

The IR spectrum reveals the key functional groups, validating the structure.

  • C=O Stretch: A strong, sharp absorption band around 1730 cm⁻¹ is definitive evidence for the carbonyl group of the methyl ester.

  • NO₂ Stretches: The presence of the nitro group is unequivocally confirmed by two strong absorption bands: the asymmetric stretch near 1540 cm⁻¹ and the symmetric stretch near 1370 cm⁻¹ .[8] These are highly characteristic and reliable indicators.

  • C-H and C-O Stretches: The band at ~2980 cm⁻¹ corresponds to the C-H stretching vibrations of the ethyl and methyl groups. A strong band around 1250 cm⁻¹ is attributed to the C-O stretching of the ester linkage.

Experimental Protocol: ATR-FTIR Spectroscopy
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean.[9]

  • Background Scan: Collect a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.[10]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal surface.[11]

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.[9]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns.

Data
m/z (mass/charge)IonInterpretation
199.06[M]⁺Molecular Ion
200.07[M+H]⁺Protonated Molecular Ion
222.05[M+Na]⁺Sodium Adduct

Note: Data corresponds to the calculated exact mass and common adducts for C₇H₉N₃O₄.[12]

Interpretation

The primary goal of MS in this context is to confirm the molecular formula.

  • Molecular Ion: The molecular formula C₇H₉N₃O₄ has a monoisotopic mass of 199.0593 g/mol .[12] In a high-resolution mass spectrum (HRMS), observing a protonated molecule [M+H]⁺ at m/z 200.0666 would confirm this formula with high confidence.

  • Adduct Formation: In soft ionization techniques like Electrospray Ionization (ESI), it is common to observe adducts with protons ([M+H]⁺) or alkali metals like sodium ([M+Na]⁺), which further support the molecular weight determination.[13]

MS_Fragmentation M [M]+• m/z = 199 F1 [M - OCH3]+• m/z = 168 M->F1 - •OCH3 F2 [M - NO2]+• m/z = 153 M->F2 - •NO2 F3 [M - COOCH3]+• m/z = 140 M->F3 - •COOCH3

Caption: Plausible fragmentation pathways in EI-MS.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[14]

  • Ionization: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).[14] A high voltage (e.g., 3-5 kV) is applied to the capillary tip to generate a fine spray of charged droplets.[15]

  • Desolvation: The charged droplets evaporate with the aid of a heated drying gas (e.g., nitrogen), leading to the formation of gas-phase ions.[16]

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole or Time-of-Flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated. The analysis is typically performed in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ adducts.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a cohesive and unambiguous structural confirmation of this compound. Each technique offers complementary information, from the proton and carbon environments (NMR) to the identification of key functional groups (IR) and the verification of the molecular formula (MS). The data presented in this guide are consistent with the assigned structure and serve as a reliable reference for researchers working with this compound.

References

Methodological & Application

Synthetic Route to Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate, a substituted pyrazole derivative of interest in medicinal chemistry and drug discovery. The document outlines two strategic synthetic pathways, delving into the underlying chemical principles, justifications for procedural choices, and step-by-step experimental instructions.

Introduction

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Their prevalence is due to their ability to engage in a wide range of biological interactions, their metabolic stability, and the synthetic tractability that allows for diverse functionalization. This compound incorporates key pharmacophoric elements: a nitro group, which can act as a hydrogen bond acceptor or be a precursor to an amino group, and an ester moiety, which can influence solubility and be a point for further chemical modification. This guide details the chemical synthesis of this valuable building block.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests two primary pathways, differing in the sequence of the key chemical transformations: N-ethylation and C4-nitration.

G target This compound intermediate1 Methyl 1-ethyl-1H-pyrazole-5-carboxylate target->intermediate1 Nitration intermediate2 Methyl 4-nitro-1H-pyrazole-5-carboxylate target->intermediate2 N-Ethylation starting_material1 Methyl 1H-pyrazole-5-carboxylate intermediate1->starting_material1 N-Ethylation starting_material2 Ethylhydrazine intermediate1->starting_material2 Cyclocondensation with β-ketoester starting_material4 4-Nitro-1H-pyrazole-5-carboxylic acid intermediate2->starting_material4 Esterification starting_material3 Dimethyl 2-(ethoxymethylene)-3-oxobutanedioate starting_material1->starting_material3 Cyclocondensation with Hydrazine

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals two feasible forward synthetic strategies:

  • Strategy A: Synthesis of a pyrazole-5-carboxylate ester, followed by N-alkylation, and concluding with nitration.

  • Strategy B: Formation of a 4-nitropyrazole-5-carboxylic acid, followed by esterification and subsequent N-alkylation.

This guide will focus on providing a detailed protocol for Strategy A, which offers a potentially more convergent and controllable route.

Synthetic Strategy A: Step-by-Step Protocols

This strategy involves a three-step sequence starting from a commercially available β-ketoester.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: N-Ethylation cluster_2 Step 3: Nitration A Dimethyl 2-(ethoxymethylene)-3-oxobutanedioate C Methyl 1-ethyl-1H-pyrazole-5-carboxylate A->C B Ethylhydrazine B->C F This compound C->F Nitration D Ethyl Iodide, K2CO3 E Fuming HNO3, H2SO4

Caption: Workflow for Synthetic Strategy A.

Step 1: Synthesis of Methyl 1-ethyl-1H-pyrazole-5-carboxylate

The initial step is the formation of the pyrazole ring via a condensation reaction between a β-ketoester and ethylhydrazine. This is a classic example of the Knorr pyrazole synthesis.[1]

Reaction Principle: The reaction proceeds through the initial formation of a hydrazone intermediate by the reaction of the more reactive ketone carbonyl of the β-ketoester with ethylhydrazine. This is followed by an intramolecular nucleophilic attack of the second nitrogen of the hydrazine onto the ester carbonyl, leading to cyclization and subsequent dehydration to form the aromatic pyrazole ring.

Protocol:

  • Reaction Setup: To a solution of dimethyl 2-(ethoxymethylene)-3-oxobutanedioate (1.0 eq) in ethanol (5 mL per mmol of ketoester) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethylhydrazine sulfate (1.05 eq) followed by a solution of sodium acetate (2.5 eq) in water.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford Methyl 1-ethyl-1H-pyrazole-5-carboxylate as a solid or oil.

ReagentMolar Eq.
Dimethyl 2-(ethoxymethylene)-3-oxobutanedioate1.0
Ethylhydrazine sulfate1.05
Sodium Acetate2.5
EthanolSolvent
WaterSolvent
Step 2: N-Ethylation of Methyl 1H-pyrazole-5-carboxylate (Alternative to Step 1)

An alternative approach to obtaining the N-ethylated pyrazole intermediate is to start with the commercially available Methyl 1H-pyrazole-5-carboxylate and perform a direct N-ethylation.

Reaction Principle: The N-alkylation of pyrazoles can lead to a mixture of N1 and N2 isomers. However, the regioselectivity is often influenced by steric hindrance.[2][3][4][5] For a pyrazole with a substituent at the 5-position, alkylation is generally favored at the less sterically hindered N1 position, especially with a bulkier alkylating agent or under conditions that favor thermodynamic control. The use of a base like potassium carbonate in a polar aprotic solvent is a common and effective method.[2]

Protocol:

  • Reaction Setup: To a solution of Methyl 1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or acetonitrile, add potassium carbonate (K₂CO₃, 2.0 eq) and ethyl iodide (EtI, 1.2 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature or gentle heating (50-60 °C) for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ReagentMolar Eq.
Methyl 1H-pyrazole-5-carboxylate1.0
Ethyl Iodide (EtI)1.2
Potassium Carbonate (K₂CO₃)2.0
Anhydrous DMF or AcetonitrileSolvent
Step 3: Nitration of Methyl 1-ethyl-1H-pyrazole-5-carboxylate

The final step is the electrophilic nitration of the pyrazole ring at the C4 position. The pyrazole ring is an electron-rich heterocycle, and nitration typically occurs readily.

Reaction Principle: The nitration of N-alkyl pyrazoles is a classic electrophilic aromatic substitution reaction. A mixture of fuming nitric acid and concentrated sulfuric acid is used to generate the powerful electrophile, the nitronium ion (NO₂⁺).[6][7] The sulfuric acid acts as a catalyst by protonating the nitric acid, facilitating the loss of a water molecule to form the nitronium ion.[7] The electron-donating nature of the pyrazole ring directs the nitration to the C4 position.

Protocol:

  • Reaction Setup: In a flask cooled in an ice-salt bath (0 to -10 °C), cautiously add Methyl 1-ethyl-1H-pyrazole-5-carboxylate (1.0 eq) portion-wise to a pre-cooled mixture of fuming nitric acid (3.0 eq) and concentrated sulfuric acid (3.0 eq). Maintain the internal temperature below 5 °C.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The reaction progress can be monitored by quenching a small aliquot in ice water, extracting with ethyl acetate, and analyzing by TLC.

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Purification: The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

ReagentMolar Eq.
Methyl 1-ethyl-1H-pyrazole-5-carboxylate1.0
Fuming Nitric Acid3.0
Concentrated Sulfuric Acid3.0

Safety and Handling

  • Ethylhydrazine sulfate is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Ethyl iodide is a lachrymator and should be handled in a fume hood.

  • Fuming nitric acid and concentrated sulfuric acid are extremely corrosive and strong oxidizing agents. Handle with extreme care, using appropriate PPE, including gloves, safety goggles, and a lab coat. The nitration reaction is highly exothermic and should be performed with careful temperature control.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of the products.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., C=O of the ester, N-O of the nitro group).

  • Melting Point: To assess the purity of the final product.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of this compound. By carefully controlling the reaction conditions, particularly during the N-alkylation and nitration steps, this valuable synthetic intermediate can be obtained in good yield and high purity. The principles and protocols outlined herein are intended to serve as a practical guide for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.

References

The Strategic Utility of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of contemporary drug discovery and materials science, the pyrazole nucleus stands as a privileged scaffold, celebrated for its metabolic stability and diverse biological activities.[1] Within this esteemed class of heterocycles, Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate emerges as a particularly strategic building block. Its densely functionalized core, featuring a nitro group poised for transformation and an ester ready for elaboration, offers a wealth of synthetic opportunities. This guide provides an in-depth exploration of this compound's reactivity, offering detailed protocols for its conversion into key intermediates and its subsequent application in the synthesis of complex molecular architectures, most notably the medicinally significant pyrazolo[3,4-b]pyridine framework.

The strategic placement of the nitro group at the C4 position and the methyl carboxylate at C5 makes this molecule a linchpin for the construction of highly substituted pyrazole derivatives. The electron-withdrawing nature of these substituents also influences the reactivity of the pyrazole ring itself, opening avenues for further functionalization. This document will serve as a comprehensive resource for researchers aiming to harness the synthetic potential of this versatile building block.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the starting material is paramount for successful synthesis. Below is a summary of the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C₇H₉N₃O₄
Molecular Weight 199.16 g/mol
CAS Number 923283-30-1
Appearance Off-white to yellow solid
Solubility Soluble in methanol, ethanol, ethyl acetate, dichloromethane

Core Synthetic Transformations: A Step-by-Step Guide

The true synthetic power of this compound is unlocked through a series of fundamental transformations. This section provides detailed, field-proven protocols for these key reactions.

Protocol 1: Catalytic Reduction of the Nitro Group to Form Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate

The conversion of the C4-nitro group to a primary amine is arguably the most critical transformation, as it furnishes a nucleophilic handle for a wide array of subsequent reactions. Catalytic hydrogenation is the preferred method due to its high efficiency and clean reaction profile.

G Start Methyl 1-ethyl-4-nitro-1H- pyrazole-5-carboxylate Reagents H₂ (g), 10% Pd/C Ethanol, RT Start->Reagents Product Methyl 4-amino-1-ethyl-1H- pyrazole-5-carboxylate Reagents->Product

Rationale: Palladium on carbon (Pd/C) is a highly effective catalyst for the reduction of aromatic nitro groups.[3] Ethanol is chosen as the solvent for its ability to dissolve the starting material and for its compatibility with the reaction conditions. The reaction proceeds under a hydrogen atmosphere at room temperature, making it a mild and practical procedure.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Ethanol (sufficient to dissolve the starting material)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • In a round-bottom flask or a specialized hydrogenation vessel, dissolve this compound in ethanol.

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to yield the crude Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate. The product is often of sufficient purity for subsequent steps, but can be purified by column chromatography if necessary.

Expected Characterization of Product (based on a close analog[3]):

  • ¹H NMR: The appearance of a broad singlet corresponding to the -NH₂ protons and the disappearance of the characteristic downfield shift associated with the nitro-aromatic system.

  • Mass Spectrometry: A molecular ion peak corresponding to the reduced product (C₇H₁₁N₃O₂).

Protocol 2: Saponification of the Methyl Ester to Yield 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid

Hydrolysis of the methyl ester to the corresponding carboxylic acid is a crucial step for subsequent amide coupling reactions. Basic hydrolysis, or saponification, is a robust and high-yielding method for this transformation.[4]

G Start Methyl 4-amino-1-ethyl-1H- pyrazole-5-carboxylate Reagents 1. LiOH·H₂O, THF/H₂O 2. HCl (aq) Start->Reagents Product 4-amino-1-ethyl-1H- pyrazole-5-carboxylic acid Reagents->Product

Rationale: Lithium hydroxide (LiOH) is a commonly used base for the saponification of esters.[4] A mixture of tetrahydrofuran (THF) and water is used as the solvent to ensure the solubility of both the ester and the hydroxide salt. The reaction is typically carried out at room temperature or with gentle heating to drive it to completion. An acidic workup is necessary to protonate the resulting carboxylate salt to yield the free carboxylic acid.

Materials:

  • Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2-3 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate in a mixture of THF and water.

  • Add lithium hydroxide monohydrate to the solution and stir the mixture at room temperature. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate of hydrolysis.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to 0 °C in an ice bath.

  • Carefully acidify the mixture to pH 2-3 with 1 M HCl. The product will precipitate out of the solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the desired carboxylic acid.

Protocol 3: EDC/HOBt-Mediated Amide Coupling

The resulting 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid can be coupled with a variety of amines to form amides, which are prevalent in many biologically active molecules. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) is a standard and effective method for amide bond formation.[5]

G cluster_0 Acid 4-amino-1-ethyl-1H- pyrazole-5-carboxylic acid Reagents EDC·HCl, HOBt DIPEA, DMF Acid->Reagents Amine R-NH₂ Amine->Reagents Product 4-amino-1-ethyl-N-substituted- 1H-pyrazole-5-carboxamide Reagents->Product

Rationale: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] HOBt then reacts with this intermediate to form an active ester, which is more stable and less prone to racemization. The desired amine then displaces HOBt to form the amide bond. A tertiary amine base, such as diisopropylethylamine (DIPEA), is typically added to neutralize the hydrochloride salt of EDC and any acid formed during the reaction. Dimethylformamide (DMF) is a common solvent for this reaction.

Materials:

  • 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid (1.0 eq)

  • Amine (R-NH₂) (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

Procedure:

  • To a round-bottom flask, add the carboxylic acid, HOBt, and the amine.

  • Dissolve the mixture in anhydrous DMF and cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl portion-wise to the reaction mixture.

  • Add DIPEA dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 8-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Advanced Applications: Synthesis of Pyrazolo[3,4-b]pyridines

A prime application for the 4-aminopyrazole-5-carboxylate intermediate is the synthesis of the pyrazolo[3,4-b]pyridine scaffold, a core structure in numerous kinase inhibitors and other therapeutic agents.[6][7] The Friedländer annulation is a classical and effective method for constructing this bicyclic system.

G cluster_0 Aminopyrazole Methyl 4-amino-1-ethyl-1H- pyrazole-5-carboxylate Catalyst Acid or Base Catalyst Heat Aminopyrazole->Catalyst Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Catalyst Product Pyrazolo[3,4-b]pyridine Derivative Catalyst->Product

Mechanism Insight: The reaction proceeds via an initial condensation between the C5-amino group of the pyrazole and one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyridine ring.[6]

General Protocol:

  • A mixture of the Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate, a 1,3-dicarbonyl compound (e.g., acetylacetone), and a catalytic amount of acid (e.g., acetic acid or p-toluenesulfonic acid) or base in a high-boiling solvent (e.g., ethanol, acetic acid, or DMF) is heated to reflux.

  • The reaction is monitored by TLC or LC-MS.

  • After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The strategic positioning of its functional groups allows for a range of transformations, providing access to key intermediates for the synthesis of complex, biologically active molecules. The protocols detailed in this guide offer a solid foundation for researchers to exploit the full potential of this powerful heterocyclic scaffold. As the demand for novel therapeutics and advanced materials continues to grow, the importance of such well-defined and adaptable building blocks in the synthetic chemist's toolbox cannot be overstated.

References

Application Notes and Protocols: The Strategic Utility of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic synthesis and application of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate. This document elucidates the compound's pivotal role as a versatile intermediate in the construction of complex heterocyclic scaffolds for drug discovery, with a focus on kinase inhibitors and other therapeutically relevant molecules.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its five-membered heterocyclic structure with two adjacent nitrogen atoms provides a unique arrangement of hydrogen bond donors and acceptors, enabling diverse and specific interactions with biological targets.[2] The versatility of the pyrazole ring allows for substitution at multiple positions, facilitating the fine-tuning of physicochemical properties and pharmacological activity.[2]

This compound (C7H9N3O4, CAS No: 923282-48-8) is a highly functionalized pyrazole derivative of significant interest.[3] Its structure incorporates three key functional groups: a methyl ester, an N-ethyl group, and a C4-nitro group. Each of these moieties plays a critical role in its utility as a pharmaceutical intermediate. The nitro group, in particular, serves as a latent amino group, which, upon reduction, becomes a powerful handle for a wide array of subsequent chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C7H9N3O4[3]
Molecular Weight 199.16 g/mol
CAS Number 923282-48-8
Appearance Solid
SMILES CCN1C(=C(C=N1)--INVALID-LINK--[O-])C(=O)OC[3]
InChI InChI=1S/C7H9N3O4/c1-3-9-6(7(11)14-2)5(4-8-9)10(12)13/h4H,3H2,1-2H3[3]

Synthesis of this compound

A general workflow for the synthesis is depicted below:

Synthesis_Workflow A Starting Materials (e.g., Ethyl Hydrazine, Dimethyl Acetylenedicarboxylate) B Methyl 1-ethyl-1H-pyrazole-5-carboxylate (Precursor) A->B Cyclocondensation C Nitration (e.g., HNO3/H2SO4) B->C Reagents D This compound (Target Compound) C->D Reaction Pyrazolo_Pyridine_Synthesis A Methyl 4-amino-1-ethyl-1H- pyrazole-5-carboxylate C Cyclocondensation A->C B 1,3-Dicarbonyl Compound (or equivalent) B->C D Pyrazolo[3,4-b]pyridine Derivative C->D

References

Experimental protocol for using Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the experimental use of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate.

Introduction: Unlocking the Potential of a Privileged Scaffold

Pyrazole and its derivatives are cornerstones of medicinal chemistry, recognized as "privileged structures" due to their ability to bind to a wide range of biological targets.[1] This versatility has led to their incorporation into numerous clinically successful drugs with applications including anti-inflammatory, analgesic, antibacterial, and anticancer therapies.[2][3]

This compound (CAS No. 923283-30-1) is a highly functionalized pyrazole derivative that serves as a versatile building block for chemical synthesis and a candidate for biological screening.[4] Its structure is characterized by three key reactive sites:

  • A C4-Nitro Group: A strong electron-withdrawing group that can be readily reduced to a primary amine, opening a gateway for extensive analog synthesis.

  • A C5-Methyl Ester: Susceptible to hydrolysis, providing a carboxylic acid handle for amide bond formation and other modifications.

  • The Pyrazole Core: A stable aromatic scaffold that orients the functional groups in a defined three-dimensional space.

This document serves as a comprehensive technical guide, providing detailed protocols for the safe handling, chemical modification, and initial biological evaluation of this compound. The methodologies described herein are designed to empower researchers to explore its potential in drug discovery and chemical biology programs.

Section 1: Compound Properties, Safety, and Handling

Before any experimental work, a thorough understanding of the compound's properties and the implementation of rigorous safety protocols are mandatory. As a nitroaromatic compound, this compound requires careful handling.[5]

Physicochemical Data

The fundamental properties of the compound are summarized below.

PropertyValueSource
CAS Number 923283-30-1[4]
Molecular Formula C₇H₉N₃O₄[4][6]
Molecular Weight 199.16 g/mol [4][7][8]
Appearance White to yellow solid (inferred from analogs)[9][10]
Storage Store sealed in a dry place at room temperature.[4]
Safety and Handling Protocol

Nitroaromatic compounds as a class are recognized for their potential toxicity, and some can be energetic materials.[5][11][12] All procedures should be conducted by trained personnel in a controlled laboratory setting.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Engineering Controls: All handling of the solid compound and its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[13]

  • Thermal Stability: Avoid heating the compound under confinement, as nitroaromatic compounds can decompose exothermically or explode under heat and pressure.[10][12]

  • Spill Response: In case of a spill, decontaminate the area using an absorbent material (e.g., sand or vermiculite).[11] Collect the material in a sealed container for proper chemical waste disposal. Do not allow the compound to enter sewers or waterways.[11]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Section 2: Application as a Synthetic Intermediate

The primary value of this compound lies in its potential as a scaffold for the synthesis of compound libraries. The two most strategically important modifications are the reduction of the nitro group and the hydrolysis of the methyl ester.

G main Methyl 1-ethyl-4-nitro-1H- pyrazole-5-carboxylate amine Methyl 4-amino-1-ethyl-1H- pyrazole-5-carboxylate main->amine Reduction (Protocol 2.1) acid 1-Ethyl-4-nitro-1H- pyrazole-5-carboxylic acid main->acid Saponification (Protocol 2.2) amide_lib Amide Library amine->amide_lib Acylation het_lib Heterocycle Synthesis (e.g., triazoles, etc.) amine->het_lib Diazotization, etc. acid->amide_lib Amide Coupling

Key derivatization pathways for the title compound.
Protocol 2.1: Reduction of the C4-Nitro Group

This protocol transforms the electron-withdrawing nitro group into a versatile amino group, which can be used for subsequent acylations, reductive aminations, or diazotization reactions.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add Tin(II) chloride dihydrate (5.0 eq) to the solution.

  • Carefully add concentrated HCl dropwise while stirring. An exothermic reaction may occur.

  • Attach a condenser and heat the mixture to reflux (approx. 70-80°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until the pH is ~8. Be cautious of gas evolution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product, Methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate.

  • Quality Control: Purify the product via column chromatography if necessary. Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the nitro group signal and the appearance of an amine signal in the spectra will validate the transformation.

Protocol 2.2: Saponification of the C5-Methyl Ester

Hydrolysis of the ester yields the corresponding carboxylic acid, a key functional handle for creating amide libraries, which is a common strategy in drug discovery to modulate solubility and target binding.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) and Water

  • 1M Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

  • Add LiOH (1.5 - 2.0 eq) to the solution and stir vigorously at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by slowly adding 1M HCl. A precipitate should form.

  • Extract the product into an organic solvent like DCM or EtOAc (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Quality Control: The resulting solid, 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid, can be purified by recrystallization. Confirm identity and purity via NMR and mass spectrometry. The disappearance of the methyl ester singlet (~3.9 ppm) in the ¹H NMR spectrum is a key indicator of successful hydrolysis.

Section 3: Protocols for Initial Biological Screening

Given the broad spectrum of activities associated with the pyrazole scaffold, an initial screening against common biological targets is a logical starting point.[1][14] The following protocols describe standardized, reproducible assays.

G cluster_prep Compound Preparation cluster_assays Primary Biological Assays cluster_analysis Data Analysis prep Prepare 10 mM stock of compound in 100% DMSO anti_cancer Anticancer Screen (MTT Assay) Protocol 3.1 prep->anti_cancer Serial Dilution in Media anti_bacterial Antibacterial Screen (MIC Assay) Protocol 3.2 prep->anti_bacterial Serial Dilution in Media anti_oxidant Antioxidant Screen (DPPH Assay) Protocol 3.3 prep->anti_oxidant Serial Dilution in Media analysis Calculate IC₅₀ (Anticancer) Calculate MIC (Antibacterial) Calculate EC₅₀ (Antioxidant) anti_cancer->analysis anti_bacterial->analysis anti_oxidant->analysis hit_id Hit Identification & Prioritization analysis->hit_id

References

Application Note: A Detailed Protocol for the Regioselective Nitration of 1-Ethyl-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the efficient and regioselective nitration of ethyl 1-ethyl-1H-pyrazole-5-carboxylate. Nitrated pyrazoles are invaluable intermediates in medicinal chemistry and materials science, serving as versatile scaffolds for further functionalization. This guide delves into the mechanistic underpinnings of the reaction, explains the basis for its high regioselectivity, and offers a step-by-step experimental procedure, complete with characterization data and troubleshooting advice. The methodology is designed for researchers, scientists, and professionals in drug development seeking a reliable and well-validated protocol.

Introduction: The Significance of Nitrated Pyrazoles

The pyrazole nucleus is a prominent feature in a vast array of pharmacologically active compounds, demonstrating analgesic, anti-inflammatory, antibacterial, and anti-cancer properties.[1] The functionalization of the pyrazole ring is a key strategy in the development of novel therapeutics. Electrophilic substitution reactions, such as nitration, provide a direct pathway to introduce functionalities that can be readily transformed into other groups (e.g., amines, halides), thus serving as critical handles for molecular elaboration.

The target molecule of this protocol, ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate, is a valuable building block. The nitro group at the C4 position can be reduced to an amine, which can then be used in amide bond couplings, diazotizations, or other transformations. This application note presents a robust method using a classic mixed acid (HNO₃/H₂SO₄) approach to achieve high-yield, regioselective nitration.

Mechanistic Rationale and Regioselectivity

The nitration of 1-ethyl-pyrazole-5-carboxylate is an example of an electrophilic aromatic substitution (EAS) reaction. The pyrazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles.[2]

The Pyrazole Ring's Inherent Reactivity

The pyrazole ring contains two nitrogen atoms: a "pyrrole-like" nitrogen (N1) and a "pyridine-like" nitrogen (N2). The lone pair of the N1 nitrogen participates in the aromatic 6π-electron system, which increases the electron density of the ring carbons. Conversely, the electronegative N2 nitrogen withdraws electron density. The interplay of these effects results in the C4 position having the highest electron density, making it the most favorable site for electrophilic attack.[1][3][4] Electrophilic substitution at C3 or C5 is generally disfavored as it proceeds through a highly unstable cationic intermediate.[3]

Influence of Substituents

The regiochemical outcome of the nitration is further controlled by the two substituents already present on the pyrazole ring:

  • N1-Ethyl Group: This alkyl group is electron-donating through an inductive effect, slightly activating the ring towards electrophilic substitution.

  • C5-Carboxylate Group (-COOEt): This is a moderately electron-withdrawing and deactivating group. Its presence further reduces the electron density at the adjacent C4 and N1 positions, but its deactivating effect is not strong enough to overcome the inherent high nucleophilicity of the C4 position.

Therefore, the combined electronic effects strongly direct the incoming electrophile, the nitronium ion (NO₂⁺), to the C4 position, resulting in excellent regioselectivity.

Experimental Protocol

This protocol is designed for a standard laboratory setting and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Materials and Equipment
Reagents & Chemicals Equipment
Ethyl 1-ethyl-1H-pyrazole-5-carboxylate100 mL Three-neck round-bottom flask
Concentrated Sulfuric Acid (H₂SO₄, 98%)Magnetic stirrer and stir bar
Fuming Nitric Acid (HNO₃, ≥90%)Dropping funnel
Dichloromethane (DCM)Ice/salt water bath
Saturated Sodium Bicarbonate (NaHCO₃) solutionThermometer
Brine (saturated NaCl solution)Separatory funnel
Anhydrous Magnesium Sulfate (MgSO₄)Rotary evaporator
Crushed IceGlassware for extraction and filtration
TLC plates (silica gel 60 F₂₅₄)Column chromatography setup
Detailed Step-by-Step Methodology

Step 1: Preparation of the Nitrating Mixture

  • In a 50 mL flask, add concentrated sulfuric acid (15 mL).

  • Cool the flask to 0 °C using an ice/salt water bath.

  • While stirring vigorously, add fuming nitric acid (5 mL) dropwise via a dropping funnel. Caution: This addition is highly exothermic. Ensure the temperature of the mixture is maintained between 0 and 5 °C throughout the addition.

  • Once the addition is complete, let the mixture stir at 0 °C for an additional 10 minutes.

Step 2: Nitration Reaction

  • In a separate 100 mL three-neck round-bottom flask, dissolve ethyl 1-ethyl-1H-pyrazole-5-carboxylate (5.0 g, 29.7 mmol) in concentrated sulfuric acid (10 mL) at room temperature.

  • Cool this solution to 0 °C in an ice bath.

  • Slowly add the pre-prepared nitrating mixture from Step 1 to the pyrazole solution dropwise over 30-45 minutes. Carefully monitor the internal temperature, ensuring it does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour.

  • Let the reaction warm to room temperature and continue stirring for an additional 2-3 hours.

Step 3: Reaction Monitoring

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). A sample can be taken by carefully adding one drop of the reaction mixture to ice, extracting with ethyl acetate, and spotting on the TLC plate. The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.

Step 4: Work-up and Extraction

  • Prepare a large beaker containing approximately 200 g of crushed ice.

  • Very slowly and carefully, pour the reaction mixture onto the crushed ice while stirring. A precipitate (the product) should form.

  • Allow the ice to melt completely, then transfer the resulting aqueous slurry to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers.

  • Wash the combined organic layer sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, Caution: CO₂ evolution), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

Step 5: Purification

  • The resulting crude solid can be purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 10% ethyl acetate in hexane).

  • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to yield ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate as a solid.

Data Presentation and Characterization

Table of Reaction Parameters
ParameterValueNotes
Starting Material5.0 g (29.7 mmol)Ethyl 1-ethyl-1H-pyrazole-5-carboxylate
Conc. H₂SO₄25 mL (total)Serves as catalyst and solvent
Fuming HNO₃5 mLNitrating agent
Reaction Temperature0 °C to Room Temp.Critical for controlling selectivity
Reaction Time~4 hoursMonitor by TLC
Expected Yield75-85%Based on typical outcomes for this reaction
Expected Characterization Data for Product

Product: Ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate Molecular Formula: C₈H₁₁N₃O₄ Molecular Weight: 213.19 g/mol

Analysis Expected Result
¹H NMR δ ~8.1-8.3 (s, 1H, C3-H), ~4.4-4.6 (q, 2H, N-CH₂-CH₃), ~4.3-4.5 (q, 2H, O-CH₂-CH₃), ~1.4-1.6 (t, 3H, N-CH₂-CH₃), ~1.3-1.5 (t, 3H, O-CH₂-CH₃) ppm.[5]
¹³C NMR δ ~160 (C=O), ~145 (C4-NO₂), ~140 (C5), ~138 (C3), ~62 (O-CH₂), ~48 (N-CH₂), ~15 (N-CH₂-CH₃), ~14 (O-CH₂-CH₃) ppm.
FT-IR ν ~1720-1730 (C=O stretch), ~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch) cm⁻¹.
Mass Spec (ESI+) m/z = 214.07 [M+H]⁺, 236.05 [M+Na]⁺

Visualization of Experimental Workflow

Nitration_Workflow cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Nitration cluster_workup Step 3: Work-up & Purification A Conc. H₂SO₄ + Fuming HNO₃ B Cool to 0 °C A->B Exothermic Addition C Nitrating Mixture (NO₂⁺ in H₂SO₄) B->C F Add Nitrating Mixture (Maintain 0-10 °C) C->F D Dissolve Substrate in Conc. H₂SO₄ E Cool to 0 °C D->E E->F G Stir at RT (Monitor by TLC) F->G H Quench on Ice G->H I Extract with DCM H->I J Wash (NaHCO₃, Brine) I->J K Dry (MgSO₄) & Concentrate J->K L Purify (Chromatography or Recrystallization) K->L M Final Product L->M

Caption: Workflow for the nitration of ethyl 1-ethyl-pyrazole-5-carboxylate.

Troubleshooting Guide

Problem Probable Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive nitrating agent. 2. Reaction temperature too low. 3. Inefficient extraction.1. Use fresh fuming nitric and concentrated sulfuric acids. 2. Ensure reaction warms to room temperature after initial cooling period. 3. Perform multiple extractions and check pH of aqueous layer to ensure it's basic after NaHCO₃ wash.
Incomplete Reaction 1. Insufficient reaction time. 2. Insufficient amount of nitrating agent.1. Extend the stirring time at room temperature and continue to monitor by TLC. 2. Ensure stoichiometry of nitrating agent is correct.
Presence of Multiple Spots on TLC (Impurities) 1. Reaction temperature was too high, causing side reactions or dinitration. 2. Degradation of starting material or product.1. Strictly maintain the temperature below 10 °C during the addition of the nitrating mixture. 2. Ensure the work-up procedure is not unnecessarily prolonged. Purify carefully via column chromatography.
Difficult Extraction (Emulsion) 1. Inadequate mixing or phase separation.1. Add brine during the washing steps to help break the emulsion. 2. If persistent, filter the entire mixture through a pad of Celite.

Conclusion

The protocol detailed in this application note provides a reliable and highly regioselective method for the synthesis of ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate. By carefully controlling the reaction temperature and using a standard mixed-acid nitrating system, the desired product can be obtained in good yield. The resulting nitrated pyrazole is a versatile intermediate, primed for subsequent chemical transformations, making this protocol a valuable asset for research programs in medicinal chemistry and organic synthesis.

References

Application Notes and Protocols for the Synthesis of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-PYR-20260101

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate, a key heterocyclic building block with significant potential in medicinal chemistry and drug discovery.[1] Pyrazole derivatives are integral to numerous FDA-approved drugs, highlighting the importance of robust synthetic routes to novel analogues.[1] This guide details a two-step synthetic pathway commencing with the esterification of 4-nitro-1H-pyrazole-5-carboxylic acid, followed by a regioselective N-alkylation. The protocols herein are designed for researchers, medicinal chemists, and process development scientists, offering in-depth procedural details, mechanistic insights, and safety protocols to ensure a reproducible and safe laboratory execution.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in modern pharmacology, renowned for its metabolic stability and diverse biological activities.[1] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological targets. The target molecule, this compound, incorporates several key functionalities: a nitro group, which can act as a bioisostere or a synthetic handle for further transformations such as reduction to an amino group[2]; an ester, which can be hydrolyzed to the corresponding carboxylic acid or converted to an amide[2]; and an N-ethyl group, which can modulate lipophilicity and binding interactions. This combination makes the title compound a versatile intermediate for the generation of compound libraries aimed at various therapeutic targets.

The synthesis strategy outlined below is a logical and well-precedented approach in heterocyclic chemistry. It involves an initial Fischer-type esterification followed by a standard N-alkylation of the pyrazole ring. The regioselectivity of the N-alkylation is a critical consideration in pyrazole chemistry; in this case, the steric and electronic environment of the starting material is expected to favor alkylation at the N1 position.

Overall Synthetic Scheme

The synthesis of this compound is achieved in two sequential steps, starting from 4-nitro-1H-pyrazole-5-carboxylic acid.

G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Ethylation A 4-Nitro-1H-pyrazole-5-carboxylic acid B Methyl 4-nitro-1H-pyrazole-5-carboxylate A->B  Methanol (MeOH)  Thionyl Chloride (SOCl₂) or H₂SO₄   C Methyl 4-nitro-1H-pyrazole-5-carboxylate D This compound (Final Product) C->D  Iodoethane (EtI)  Potassium Carbonate (K₂CO₃)  DMF  

Caption: Overall two-step synthesis workflow.

Part 1: Synthesis of Methyl 4-nitro-1H-pyrazole-5-carboxylate (Intermediate)

This initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. The protocol described is adapted from a reliable method for the synthesis of a similar regioisomer, Methyl 4-nitro-1H-pyrazole-3-carboxylate, and is based on the well-established Fischer esterification or thionyl chloride-mediated esterification.[3][4]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantitySupplier Notes
4-Nitro-1H-pyrazole-5-carboxylic acid200617-78-3157.081.0 eq (e.g., 5.0 g)Available from commercial suppliers like BLDpharm.[5]
Methanol (Anhydrous)67-56-132.04~10 volumesUse anhydrous grade to maximize ester formation.
Thionyl Chloride (SOCl₂)7719-09-7118.971.1 - 1.5 eqHandle with extreme care in a fume hood.
Toluene108-88-392.14For azeotropic removal
Experimental Protocol
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 4-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq).

  • Solvent Addition: Add anhydrous methanol (~10 volumes, e.g., 50 mL for 5 g of starting material). Stir the suspension.

  • Reagent Addition: Cool the mixture to 0-5 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension over 15-20 minutes. The addition is exothermic and will generate HCl gas, which should be vented through a scrubber.

    • Causality: Thionyl chloride reacts with methanol to form methyl chlorosulfite, which then reacts with the carboxylic acid to form a highly reactive acylium ion intermediate, facilitating nucleophilic attack by methanol. This method is generally faster and more efficient than traditional acid-catalyzed Fischer esterification for this type of substrate.[3]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 65 °C) and maintain for 3-5 hours.

  • Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (e.g., 1:1). The starting material is significantly more polar than the product ester.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the excess methanol and SOCl₂.

  • Azeotropic Removal of Water: To the resulting residue, add toluene (~2 volumes) and reconcentrate under reduced pressure. Repeat this step two more times to ensure the removal of any residual water and HCl.[3]

  • Isolation: The resulting solid, Methyl 4-nitro-1H-pyrazole-5-carboxylate, is often of sufficient purity for the next step. If further purification is needed, it can be recrystallized from a suitable solvent like an ethanol/water mixture.

Part 2: Synthesis of this compound (Final Product)

This step is a standard N-alkylation reaction. The pyrazole nitrogen is deprotonated by a mild base, potassium carbonate, to form a nucleophilic pyrazolate anion, which then undergoes an SN2 reaction with iodoethane.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantitySupplier Notes
Methyl 4-nitro-1H-pyrazole-5-carboxylate1345513-95-2171.111.0 eqSynthesized in Part 1.
Iodoethane (Ethyl Iodide)75-03-6155.971.1 - 1.2 eqLight-sensitive, store accordingly.
Potassium Carbonate (K₂CO₃), Anhydrous584-08-7138.211.5 - 2.0 eqEnsure it is finely powdered and anhydrous.
N,N-Dimethylformamide (DMF), Anhydrous68-12-273.09~10 volumesUse anhydrous grade.
Ethyl Acetate (EtOAc)141-78-688.11For work-up
Brine (Saturated aq. NaCl)N/AN/AFor work-up
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37For drying

Experimental Protocol

G cluster_0 N-Ethylation Workflow A 1. Dissolve Intermediate in Anhydrous DMF B 2. Add Anhydrous K₂CO₃ A->B C 3. Add Iodoethane (dropwise) B->C D 4. Heat Reaction (e.g., 60-70 °C) C->D E 5. Monitor by TLC D->E F 6. Aqueous Work-up (Water, EtOAc, Brine) E->F G 7. Dry & Concentrate F->G H 8. Purify by Column Chromatography G->H I 9. Characterize Product H->I

Caption: Workflow for the N-Ethylation step.

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve Methyl 4-nitro-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous DMF (~10 volumes).

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the suspension vigorously.

    • Causality: Potassium carbonate is a mild, solid base that is sufficient to deprotonate the acidic N-H of the pyrazole. Its heterogeneity requires efficient stirring to ensure the reaction proceeds. DMF is an excellent polar aprotic solvent for SN2 reactions, as it solvates the potassium cation, leaving the pyrazolate anion more available for reaction.

  • Alkylation: To the stirred suspension, add iodoethane (1.1 eq) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to 60-70 °C and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Monitoring the Reaction: Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexane). The product will be less polar than the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water (~20 volumes).

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x ~15 volumes).

  • Washing: Combine the organic layers and wash with water (2 x ~15 volumes) and then with brine (1 x ~15 volumes) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 40% EtOAc).[6] Combine the fractions containing the pure product and remove the solvent in vacuo to yield this compound as a solid.

Characterization of Final Product

This compound

  • Molecular Formula: C₇H₉N₃O₄[7]

  • Molecular Weight: 199.16 g/mol

  • Appearance: Expected to be a solid.

  • Predicted ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~4.4-4.2 (q, 2H, N-CH₂), ~3.9 (s, 3H, O-CH₃), ~8.1 (s, 1H, pyrazole-H), ~1.5 (t, 3H, N-CH₂CH₃).

  • Predicted ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~160 (C=O), ~140 (C-NO₂), ~138 (pyrazole C-H), ~125 (pyrazole C-CO₂Me), ~53 (O-CH₃), ~45 (N-CH₂), ~15 (N-CH₂CH₃).

  • Mass Spectrometry (ESI+): m/z 200.06 [M+H]⁺.[7]

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Handle with extreme caution.

  • Iodoethane (EtI): Flammable liquid, harmful if swallowed, and may cause skin and eye irritation. It is also a suspected mutagen.

  • Potassium Carbonate (K₂CO₃): Causes serious eye irritation and may cause respiratory irritation.

  • N,N-Dimethylformamide (DMF): A combustible liquid that is a known reproductive toxin. Avoid inhalation and skin contact.

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Organic waste should be collected in a designated halogenated or non-halogenated solvent waste container as appropriate.

References

Application Notes and Protocols: Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate as a Versatile Precursor for Bioactive Target Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the strategic use of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate as a pivotal precursor in the synthesis of a diverse array of target molecules, with a particular focus on pyrazolo[3,4-d]pyrimidines, a scaffold of significant interest in medicinal chemistry. We provide an in-depth analysis of the key synthetic transformations, including the critical reduction of the nitro group and subsequent cyclization strategies. This document offers detailed, field-proven protocols, explains the causality behind experimental choices, and presents data in a clear, accessible format to empower researchers in drug discovery and development.

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][3][4][5] The versatility of the pyrazole core allows for extensive functionalization, enabling the fine-tuning of physicochemical properties and biological targets.

This compound (Figure 1) is a highly valuable and commercially available[6] building block for the synthesis of more complex heterocyclic systems. Its strategic importance lies in the presence of two key functional groups: a nitro group at the 4-position and a methyl ester at the 5-position. The nitro group serves as a latent amino group, which, upon reduction, becomes a key nucleophile for subsequent cyclization reactions. The adjacent ester provides an electrophilic site for intramolecular ring closure, leading to the efficient construction of fused ring systems.

This guide will focus on the primary application of this precursor: the synthesis of pyrazolo[3,4-d]pyrimidines. This fused heterocyclic system is isosteric with purines and has been successfully exploited in the development of numerous kinase inhibitors and other therapeutic agents, most notably Sildenafil (Viagra™), a selective inhibitor of phosphodiesterase type 5 (PDE5).[4][7]

Figure 1: Chemical Structure of this compound

Structure of the precursor molecule.

Core Synthetic Strategy: From Precursor to Pyrazolo[3,4-d]pyrimidinone

The overarching synthetic strategy involves a two-step sequence:

  • Reduction of the Nitro Group: The nitro group at the C4 position is reduced to a primary amine, yielding Methyl 1-ethyl-4-amino-1H-pyrazole-5-carboxylate. This transformation is the gateway to further derivatization.

  • Cyclization to the Pyrazolo[3,4-d]pyrimidinone Core: The newly formed amino group, in concert with the adjacent ester, facilitates the construction of the fused pyrimidine ring.

This modular approach allows for the introduction of diversity at various points in the synthetic sequence, making it a powerful tool for generating libraries of analogues for structure-activity relationship (SAR) studies.

Experimental Protocols

Step 1: Reduction of the Nitro Group to an Amine

The reduction of the aromatic nitro group is a critical step. The choice of reducing agent is paramount and depends on the desired selectivity and the presence of other functional groups. We present two robust and widely applicable protocols.

This is often the method of choice due to its clean reaction profile and high yields. The use of a hydrogen atmosphere requires appropriate safety precautions.

Rationale: Palladium on carbon is a highly efficient catalyst for the reduction of nitro groups.[8] The reaction proceeds via transfer hydrogenation, where hydrogen gas is the reductant. This method is generally clean, with the primary byproduct being water.

Experimental Workflow:

G start Dissolve Precursor in Solvent react Add Pd/C Catalyst start->react hydrogenate Hydrogenate (H2 balloon or Parr shaker) react->hydrogenate monitor Monitor Reaction (TLC) hydrogenate->monitor filter Filter through Celite monitor->filter concentrate Concentrate Filtrate filter->concentrate product Obtain Amino-pyrazole Product concentrate->product G start Dissolve Precursor in Ethanol add_sncl2 Add SnCl2·2H2O start->add_sncl2 reflux Heat to Reflux add_sncl2->reflux monitor Monitor Reaction (TLC) reflux->monitor cool Cool to Room Temperature monitor->cool neutralize Neutralize with Base cool->neutralize extract Extract with Organic Solvent neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate product Obtain Amino-pyrazole Product dry_concentrate->product G start Dissolve Amino-pyrazole in Solvent add_base Add Base (e.g., Pyridine) start->add_base cool Cool to 0 °C add_base->cool add_acyl_chloride Add Acyl Chloride Dropwise cool->add_acyl_chloride react Stir at Room Temperature add_acyl_chloride->react monitor Monitor Reaction (TLC) react->monitor workup Aqueous Work-up monitor->workup extract Extract with Organic Solvent workup->extract dry_concentrate Dry and Concentrate extract->dry_concentrate product Obtain Amide Product dry_concentrate->product

References

The Synthetic Versatility of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate: A Guide to Cross-Coupling Reactions in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a privileged structure in drug design. The functionalization of the pyrazole ring is therefore of paramount importance for the generation of novel molecular entities with tailored pharmacological profiles. This guide provides an in-depth exploration of cross-coupling reactions involving Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate, a versatile building block for the synthesis of complex pyrazole derivatives. We will delve into the mechanistic underpinnings of these reactions and provide detailed protocols for their successful implementation in a research setting.

The Strategic Importance of the Nitro Group

The presence of a nitro group at the C4 position of the pyrazole ring is not merely a synthetic handle but a strategic element that profoundly influences the reactivity of the molecule. Its strong electron-withdrawing nature activates the pyrazole ring, facilitating certain cross-coupling reactions and directing the regiochemical outcome.[1][2] Furthermore, the nitro group can be readily transformed into other functional groups, such as amines, offering a gateway to a diverse array of derivatives.[3][4]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a powerhouse in modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance.[5][6][7][8] For the functionalization of this compound, a halogenated precursor is typically required. Assuming the availability of a 3-bromo or 3-iodo derivative, a wide range of aryl and heteroaryl boronic acids can be coupled to introduce molecular diversity.

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[8][9] The choice of catalyst, ligand, and base is critical for a successful outcome, especially when dealing with N-heterocyclic substrates that can potentially inhibit the palladium catalyst.[10]

Suzuki_Miyaura_Mechanism cluster_product Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Base (e.g., K2CO3) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Heck_Mizoroki_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene_Complex Ar-Pd(II)-X(L2)(Alkene) Ar-Pd(II)-X(L2)->Alkene_Complex Alkene Coordination Insertion_Product [R-CH2-CH(Ar)-Pd(II)-X(L2)] Alkene_Complex->Insertion_Product Migratory Insertion Product_Complex [HPd(II)X(L2)] + Alkene Product Insertion_Product->Product_Complex β-Hydride Elimination Product_Complex->Pd(0)L2 Reductive Elimination (Base) Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Product Ar-C≡C-R Ar-Pd(II)-C≡CR(L2)->Product R-C≡CH R-C≡CH Cu(I)-C≡CR Cu(I)-C≡CR R-C≡CH->Cu(I)-C≡CR Base, Cu(I)X

References

Protocol for scaling up the synthesis of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Scale-Up Protocol for the Synthesis of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate

Introduction

Substituted pyrazole heterocycles are foundational scaffolds in modern medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Their versatile functionality allows for extensive derivatization, making the development of robust and scalable synthetic routes to key pyrazole intermediates a critical endeavor for drug discovery and development professionals. This compound is a valuable building block, incorporating several functional handles for further chemical modification.

This document provides a comprehensive guide to the synthesis of this target molecule, focusing on the critical transition from laboratory-scale execution to a larger, scalable process. We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide detailed, step-by-step protocols for both lab and pilot scales, and address the key challenges associated with scale-up, particularly concerning thermal management, safety, and product isolation.

Synthetic Strategy and Mechanistic Rationale

The synthesis is approached via a highly regioselective N-alkylation of the precursor, Methyl 4-nitro-1H-pyrazole-5-carboxylate. The functionalization of readily available pyrazoles has emerged as a powerful alternative to constructing the ring from acyclic precursors.[1][2]

Overall Reaction:

The primary challenge in the N-alkylation of pyrazoles is controlling the regioselectivity. The pyrazole ring can exist in two tautomeric forms, potentially leading to alkylation at either the N1 or N2 position. However, the electronic and steric properties of the substituents on the pyrazole ring heavily influence the outcome.[3] For 4-nitro-1H-pyrazole-5-carboxylates, the electron-withdrawing nature of both the nitro and ester groups favors the formation of the N1-substituted product, which is typically the thermodynamically more stable isomer. The use of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is a robust and widely employed method for achieving high regioselectivity in this type of transformation.[3]

Core Safety Directives

Scaling up chemical reactions introduces risks that may not be apparent at the laboratory scale. A thorough risk assessment is mandatory before proceeding.[4]

  • Chemical Hazards :

    • Alkylating Agents : Ethyl iodide and ethyl bromide are toxic, volatile, and potential carcinogens. All handling must occur within a certified chemical fume hood.

    • Solvents : DMF is a reproductive toxin and should be handled with appropriate engineering controls and personal protective equipment (PPE). Acetonitrile is flammable and toxic.

    • Nitro Compound : The product, this compound, is a nitroaromatic compound. Such compounds can be thermally sensitive and may pose a risk of exothermic decomposition at elevated temperatures.[5] Avoid excessive heating during distillation and drying.

    • Bases : Potassium carbonate is an irritant. Anhydrous conditions are preferable as the presence of water can lead to side reactions.

  • Process Hazards :

    • Exothermic Reaction : The N-alkylation reaction is exothermic. On a large scale, the heat generated can accumulate rapidly if not effectively controlled, leading to a thermal runaway.[5] This is the most critical safety concern during scale-up.

    • Pressure Build-up : If the reaction temperature rises uncontrollably, solvent boiling can lead to a dangerous pressure increase in a sealed or inadequately vented reactor.

  • Required Personal Protective Equipment (PPE) :

    • Acid-resistant gloves (nitrile or neoprene).[4]

    • Chemical splash goggles and a face shield.[6]

    • A flame-resistant lab coat.[4]

Part A: Laboratory-Scale Synthesis Protocol (5 g)

This protocol describes the synthesis starting from 5 grams of Methyl 4-nitro-1H-pyrazole-5-carboxylate.

Equipment:

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a nitrogen/argon inlet

  • Digital thermometer

  • Dropping funnel

  • Heating mantle with temperature controller

Reagents:

Reagent M.W. ( g/mol ) Amount (g) Moles (mmol) Equivalents
Methyl 4-nitro-1H-pyrazole-5-carboxylate 171.11 5.00 29.2 1.0
Potassium Carbonate (K₂CO₃), anhydrous 138.21 6.05 43.8 1.5
Ethyl Iodide (EtI) 155.97 5.46 (2.8 mL) 35.1 1.2
N,N-Dimethylformamide (DMF), anhydrous - 100 mL - -
Ethyl Acetate (EtOAc) - ~300 mL - -
Deionized Water - ~300 mL - -

| Brine (Saturated NaCl solution) | - | ~100 mL | - | - |

Procedure:

  • Setup : Assemble the three-neck flask with a magnetic stirrer, reflux condenser (with inert gas line), and a thermometer. Flame-dry the glassware under vacuum and backfill with nitrogen.

  • Reagent Loading : To the flask, add Methyl 4-nitro-1H-pyrazole-5-carboxylate (5.00 g) and anhydrous potassium carbonate (6.05 g).

  • Solvent Addition : Add anhydrous DMF (100 mL) via syringe. Begin stirring to create a suspension.

  • Reactant Addition : Add ethyl iodide (2.8 mL) dropwise via syringe over 5 minutes at room temperature.

  • Reaction : Heat the mixture to 60-65 °C and maintain for 4-6 hours.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The starting material spot should disappear and a new, less polar product spot should appear.

  • Quenching : After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 200 mL of cold deionized water with stirring. A precipitate may form.

  • Extraction : Transfer the aqueous mixture to a 1 L separatory funnel. Extract the product with ethyl acetate (3 x 100 mL).[7]

  • Washing : Combine the organic layers and wash with deionized water (2 x 100 mL) to remove residual DMF, followed by a wash with brine (1 x 100 mL) to aid in drying.[7]

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification : The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel to yield the pure product.

Expected Outcome:

  • Yield : 75-85%

  • Appearance : Off-white to light yellow solid.

Part B: Protocol for Scale-Up Synthesis (100 g)

Scaling the synthesis from 5 g to 100 g requires significant changes in equipment and procedure to manage safety and efficiency.

Key Scale-Up Modifications:

  • Equipment : A 5 L jacketed glass reactor equipped with an overhead mechanical stirrer, a baffled interior, a reflux condenser, a thermocouple for internal temperature monitoring, and a pressure-equalizing dropping funnel is required.

  • Thermal Management : The jacketed reactor connected to a circulating chiller/heater unit is essential for precise temperature control. The exothermic heat of reaction must be actively removed.

  • Agitation : Overhead mechanical stirring is necessary to ensure efficient mixing of the heterogeneous slurry, preventing localized overheating and promoting consistent reaction rates.

Reagents:

Reagent M.W. ( g/mol ) Amount (g) Moles (mol) Equivalents
Methyl 4-nitro-1H-pyrazole-5-carboxylate 171.11 100.0 0.584 1.0
Potassium Carbonate (K₂CO₃), anhydrous 138.21 121.0 0.876 1.5
Ethyl Iodide (EtI) 155.97 109.2 (56 mL) 0.700 1.2
N,N-Dimethylformamide (DMF), anhydrous - 2.0 L - -
Ethyl Acetate (EtOAc) - ~6 L - -
Deionized Water - ~6 L - -

| Brine (Saturated NaCl solution) | - | ~2 L | - | - |

Procedure:

  • Reactor Setup : Ensure the reactor is clean, dry, and purged with nitrogen. Start the overhead stirrer at a moderate speed (e.g., 150-200 RPM).

  • Reagent Loading : Charge the reactor with Methyl 4-nitro-1H-pyrazole-5-carboxylate (100.0 g), anhydrous K₂CO₃ (121.0 g), and anhydrous DMF (2.0 L).

  • Temperature Control : Set the jacket temperature to 20 °C.

  • Controlled Addition : Charge the ethyl iodide (56 mL) to the pressure-equalizing dropping funnel. Add the ethyl iodide sub-surface into the reactor over a period of 60-90 minutes. Crucially, monitor the internal temperature . Do not allow the internal temperature to rise above 30 °C during the addition. Adjust the addition rate or jacket temperature as needed to control the exotherm.

  • Reaction Phase : After the addition is complete, slowly ramp the jacket temperature to heat the reaction mixture to an internal temperature of 60-65 °C. Maintain for 4-6 hours, monitoring by TLC or HPLC.

  • Work-Up :

    • Cool the reactor contents to 15-20 °C.

    • In a separate, appropriately sized vessel, charge 4.0 L of cold deionized water.

    • With vigorous stirring, slowly transfer the reactor contents into the water. This quenching step may also be exothermic and should be controlled.

    • Perform the extractions directly in the reactor if it is designed for it, or transfer to a larger extraction vessel. Extract with ethyl acetate (3 x 2 L).

    • Wash the combined organic phases with water (2 x 2 L) and then brine (1 x 2 L).

  • Isolation & Purification :

    • Dry the organic layer over anhydrous Na₂SO₄, filter through a sintered glass funnel or a small Nutsche filter.

    • Concentrate the bulk of the solvent on a large-scale rotary evaporator.

    • Prioritize purification by crystallization . Transfer the concentrated crude oil/solid to a clean reactor. Add a suitable solvent (e.g., isopropanol, ~500 mL), heat to dissolve, and then cool slowly to induce crystallization.

    • Isolate the solid product by filtration using a Büchner or Nutsche filter. Wash the filter cake with a small amount of cold solvent.

    • Dry the product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visualizations and Data

G cluster_lab Lab Scale Workflow cluster_scaleup Scale-Up Workflow lab_start 1. Charge Reagents (RBF) lab_add 2. Add EtI (Syringe, 5 min) lab_start->lab_add lab_react 3. Heat & Stir (Mantle, 4-6h) lab_add->lab_react lab_quench 4. Quench in Water (Beaker) lab_react->lab_quench lab_extract 5. Extract (Separatory Funnel) lab_quench->lab_extract lab_purify 6. Purify (Chromatography/Recrystallization) lab_extract->lab_purify su_start 1. Charge Reagents (Jacketed Reactor) su_add 2. Controlled EtI Addition (Dropping Funnel, 60-90 min) Monitor Internal Temp! su_start->su_add su_react 3. Heat & Stir (Jacket Control, 4-6h) su_add->su_react su_quench 4. Transfer to Quench (Separate Vessel) su_react->su_quench su_extract 5. Extract (Reactor/Large Vessel) su_quench->su_extract su_purify 6. Purify (Crystallization Preferred) su_extract->su_purify

G center_node Key Scale-Up Challenges thermal Thermal Management (Exotherm Control) center_node->thermal Jacketed Reactor Controlled Addition mixing Mass & Heat Transfer (Effective Agitation) center_node->mixing Overhead Stirrer Baffles workup Work-up & Isolation (Phase Separations, Filtration) center_node->workup Large Glassware Nutsche Filter safety Process Safety (Thermal Runaway, Handling) center_node->safety Risk Assessment Real-time Monitoring

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time/temperature; Inactive base (hygroscopic); Impure starting material.Increase reaction time or temperature slightly (e.g., to 70 °C). Ensure K₂CO₃ is anhydrous. Verify purity of starting pyrazole.
Formation of N2 Isomer Reaction conditions favoring kinetic product.This is less likely with K₂CO₃/DMF. Confirm product structure by ¹H NMR and NOE spectroscopy. If problematic, screen other base/solvent systems.
Low Yield after Work-up Incomplete extraction of the product; Product loss during water washes (if slightly soluble).Perform an additional extraction of the aqueous layer. Saturate the aqueous layer with NaCl before extraction to reduce product solubility.
Difficulty in Crystallization Product is an oil or contains impurities that inhibit crystallization.Re-purify by column chromatography. Attempt crystallization from a different solvent system. Use a seed crystal if available.
Uncontrolled Exotherm (Scale-up) Addition rate of ethyl iodide is too fast; Inadequate cooling capacity.Immediately stop the addition. Apply maximum cooling via the reactor jacket. If necessary, prepare an external cooling bath for emergencies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and related substituted pyrazoles. By understanding the underlying chemistry, we can troubleshoot effectively and optimize reaction outcomes.

Introduction

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most probable synthetic route involves two key transformations: the formation of the N-ethylated pyrazole ring and the subsequent regioselective nitration. This guide will address potential issues in both of these critical steps.

Most Probable Synthetic Pathway

Based on established pyrazole chemistry, a likely synthetic pathway for this compound is outlined below. This pathway will serve as the basis for our troubleshooting guide.

Synthetic_Pathway A Methyl acetoacetate + Dimethylformamide dimethyl acetal B Intermediate Enamine A->B Condensation D Methyl 1-ethyl-1H-pyrazole-5-carboxylate B->D Cyclization with ethylhydrazine C Ethylhydrazine C->D F This compound D->F Nitration E Nitrating Agent (e.g., HNO3/H2SO4) E->F

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific experimental issues.

Step 1: Synthesis of Methyl 1-ethyl-1H-pyrazole-5-carboxylate (Intermediate)

Q1: My cyclization reaction with ethylhydrazine is resulting in a low yield of the desired pyrazole intermediate. What are the possible causes and solutions?

A1: Low yields in pyrazole synthesis from 1,3-dicarbonyl precursors and hydrazines are a common issue. The primary causes often revolve around reactant stability, reaction conditions, and the formation of regioisomers.

  • Cause 1: Instability of Ethylhydrazine: Ethylhydrazine can be unstable. Ensure you are using a fresh, high-quality source. If using a salt (e.g., ethylhydrazine oxalate), ensure proper neutralization or use of a suitable base to liberate the free hydrazine.

  • Cause 2: Incorrect Reaction Temperature: The reaction temperature is critical. If the temperature is too low, the reaction may be sluggish. If it's too high, it can lead to decomposition of reactants or side products. We recommend starting the reaction at a lower temperature (e.g., 0 °C) and gradually warming to room temperature or gently heating as needed while monitoring the reaction progress by TLC.

  • Cause 3: Formation of Regioisomers: The cyclization can potentially yield two different regioisomers. While the desired isomer is often the major product, the formation of the other isomer can significantly reduce the yield of the target compound.[1] The regioselectivity can be influenced by the solvent. Consider using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) which have been shown to improve regioselectivity in similar pyrazole syntheses.[1]

  • Cause 4: Inefficient Work-up: The pyrazole product may have some water solubility. During the aqueous work-up, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to maximize recovery.

ParameterRecommended ConditionRationale
Ethylhydrazine Use fresh, high-purity reagentEnsures high reactivity and minimizes side reactions.
Temperature Start at 0 °C, then warm to RT or refluxBalances reaction rate and stability of reactants.
Solvent Ethanol, Methanol, or 2,2,2-TrifluoroethanolStandard solvents for this reaction; TFE can improve regioselectivity.[1]
pH Neutral to slightly basicEnsures the hydrazine is in its nucleophilic free base form.

Q2: I am observing multiple spots on my TLC plate after the cyclization reaction, even after a full conversion of the starting material. What are these impurities?

A2: The presence of multiple spots on the TLC plate, other than the desired product, likely indicates the formation of regioisomers and potentially other side products.

  • Identification of Impurities: The most probable impurity is the regioisomeric pyrazole. To confirm this, you can attempt to isolate the major impurities by column chromatography and characterize them by ¹H NMR and Mass Spectrometry.

  • Minimizing Impurity Formation: As mentioned in A1, optimizing the solvent and temperature can significantly improve the regioselectivity of the reaction.[1]

  • Purification Strategy: If regioisomer formation is unavoidable, careful column chromatography is the most effective method for separation. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes) to achieve optimal separation.

Step 2: Nitration of Methyl 1-ethyl-1H-pyrazole-5-carboxylate

Q3: The nitration of my pyrazole intermediate is giving a low yield of the desired 4-nitro product. What could be the issue?

A3: Low yields in the nitration of pyrazoles can be attributed to several factors, including the choice of nitrating agent, reaction temperature, and potential side reactions. The pyrazole ring is susceptible to both C-nitration and N-nitration, and the conditions must be carefully controlled to favor C-nitration at the 4-position.

  • Cause 1: Inappropriate Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a common and effective nitrating agent for pyrazoles. The concentration of the acids is crucial. Fuming nitric acid can also be used, but may be too harsh and lead to over-nitration or degradation.

  • Cause 2: Reaction Temperature Too High: Nitration reactions are highly exothermic. The temperature must be strictly controlled, typically between 0 °C and 10 °C, to prevent the formation of undesired byproducts and ensure safety. Runaway reactions are a significant hazard.

  • Cause 3: Formation of Isomeric Products: While the 4-position is generally favored for electrophilic substitution on the pyrazole ring, some nitration at other positions might occur, though this is less common for the 4-position.

  • Cause 4: Degradation of Starting Material: The pyrazole ring can be susceptible to oxidative degradation under harsh nitrating conditions. Slow, dropwise addition of the pyrazole to the cold nitrating mixture is recommended.

ParameterRecommended ConditionRationale
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄ (1:1 v/v)Provides the necessary nitronium ion (NO₂⁺) for electrophilic aromatic substitution.
Temperature 0 - 10 °CControls the exothermic reaction and minimizes side product formation.
Addition Order Add pyrazole to the nitrating mixtureMaintains a low concentration of the organic substrate in the highly reactive medium.
Reaction Time Monitor by TLC (typically 1-4 hours)Avoids over-reaction and potential degradation.

Q4: My final product is difficult to purify. What are the common impurities and how can I remove them?

A4: Purification of the final product can be challenging due to the presence of unreacted starting material, isomeric byproducts, and degradation products.

  • Common Impurities:

    • Unreacted Methyl 1-ethyl-1H-pyrazole-5-carboxylate.

    • Isomeric nitro-pyrazoles (less common, but possible).

    • Di-nitrated products (if conditions are too harsh).

    • Oxidative degradation products.

  • Purification Strategies:

    • Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems such as ethanol, methanol, or mixtures of ethyl acetate and hexanes.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A gradient elution with ethyl acetate in hexanes is a good starting point.

    • Acid-Base Wash: If acidic or basic impurities are present, a wash with a dilute solution of sodium bicarbonate followed by a brine wash during the work-up can be beneficial.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of the pyrazole cyclization?

A: The reaction proceeds through an initial nucleophilic attack of one of the hydrazine nitrogens on one of the carbonyl groups of the 1,3-dicarbonyl compound (or its enamine equivalent). This is followed by an intramolecular condensation and dehydration to form the aromatic pyrazole ring.

Mechanism Enamine Enamine Initial Adduct Initial Adduct Enamine->Initial Adduct Nucleophilic attack by ethylhydrazine Cyclized Intermediate Cyclized Intermediate Initial Adduct->Cyclized Intermediate Intramolecular condensation Pyrazole Product Pyrazole Product Cyclized Intermediate->Pyrazole Product Dehydration

Caption: Simplified mechanism of pyrazole formation.

Q: Why is the 4-position of the pyrazole ring preferentially nitrated?

A: In the electrophilic substitution of N-alkylated pyrazoles, the 4-position is the most electron-rich and sterically accessible position. The nitrogen atom at the 2-position is "pyridine-like" and deactivates the adjacent C3 and C5 positions towards electrophilic attack. The nitrogen atom at the 1-position is "pyrrole-like" and activates the ring, with the strongest effect felt at the C4 position.

Q: Are there alternative methods for the N-ethylation step?

A: Yes, besides using ethylhydrazine in the initial cyclization, one could start with a pre-formed pyrazole and then perform N-alkylation. Common methods include using ethyl iodide or diethyl sulfate in the presence of a base like potassium carbonate or sodium hydride in a polar aprotic solvent like DMF or acetonitrile. However, this can also lead to a mixture of N1 and N2 alkylated isomers, depending on the substituents on the pyrazole ring.

Experimental Protocols

Protocol 1: Synthesis of Methyl 1-ethyl-1H-pyrazole-5-carboxylate
  • To a solution of the intermediate enamine (derived from methyl acetoacetate and a formylating agent, 1 equivalent) in ethanol, add ethylhydrazine (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC.

  • If the reaction is sluggish, gently heat the mixture to reflux for 2-4 hours.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to obtain the pure Methyl 1-ethyl-1H-pyrazole-5-carboxylate.

Protocol 2: Synthesis of this compound
  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a 1:1 mixture of concentrated nitric acid and concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Dissolve Methyl 1-ethyl-1H-pyrazole-5-carboxylate (1 equivalent) in a minimal amount of concentrated sulfuric acid and add this solution dropwise to the cold nitrating mixture, ensuring the temperature does not exceed 10 °C.

  • Stir the reaction mixture at 0-5 °C for 1-3 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Dry the crude product under vacuum.

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain pure this compound.

References

Technical Support Center: Purification of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this compound. Drawing from established principles in organic chemistry and practical laboratory experience, this resource provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful isolation of a high-purity product.

Introduction to the Challenges

The purification of this compound presents a unique set of challenges owing to its specific chemical structure. The presence of a nitro group on the pyrazole ring, coupled with a methyl ester functionality, necessitates careful consideration of purification conditions to avoid degradation, side reactions, and co-purification of closely related impurities. Key challenges include the potential for thermal decomposition, hydrolysis of the ester, and the separation of regioisomers that may form during synthesis. This guide will equip you with the knowledge to anticipate and address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route. However, common impurities to anticipate include:

  • Unreacted starting materials: Depending on the specific synthesis, this could include the corresponding un-nitrated pyrazole precursor.

  • Regioisomers: Nitration of pyrazole rings can sometimes yield a mixture of isomers.[1] For instance, you might encounter the 3-nitro or 5-nitro isomer, depending on the directing effects of the substituents on the pyrazole ring.

  • Hydrolysis product: The methyl ester is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield 1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid.[2][3]

  • Byproducts from the nitrating agent: Residual acids or other reagents from the nitration step can also be present.

Q2: My compound appears to be degrading during column chromatography. What could be the cause?

A2: Degradation on silica gel is a common issue for nitro-aromatic compounds.[4] Several factors could be at play:

  • Acidity of Silica Gel: Standard silica gel is slightly acidic and can catalyze the decomposition of sensitive compounds. The nitro group can be particularly susceptible to this.

  • Thermal Stress: Although less common in flash chromatography, prolonged exposure to ambient temperature on the column can contribute to the degradation of thermally sensitive compounds like some nitropyrazoles.[5][6][7]

  • Solvent Choice: Certain solvents can react with your compound on the active surface of the silica gel.

Q3: I'm having trouble getting my compound to crystallize. What can I do?

A3: Recrystallization can be challenging if the crude product is oily or contains impurities that inhibit crystal formation. Here are some tips:

  • Solvent Screening: A systematic approach to solvent selection is crucial. Test the solubility of your crude product in a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, ethanol, dichloromethane). An ideal recrystallization solvent will dissolve your compound when hot but not when cold.

  • Use of a Co-solvent System: If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is not) can be very effective.

  • Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to a supersaturated solution can induce crystallization.

  • Patience: Sometimes, crystallization is a slow process. Allowing the solution to cool slowly to room temperature and then in a refrigerator or freezer can promote the formation of larger, purer crystals.

Troubleshooting Guides

Low Yield After Recrystallization

Symptom: A significant loss of material is observed after performing a recrystallization.

Potential Cause Troubleshooting Action
Compound is too soluble in the chosen solvent, even at low temperatures. Select a less polar solvent or use a co-solvent system to reduce solubility at cold temperatures.
Too much solvent was used. Concentrate the filtrate and attempt to recover a second crop of crystals. In the future, use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature crystallization during hot filtration. Preheat the filtration funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.
The compound is an oil at room temperature. If the compound has a low melting point, it may "oil out" instead of crystallizing. In this case, column chromatography is a more suitable purification method.
Co-eluting Impurities in Column Chromatography

Symptom: Fractions from column chromatography contain the desired product along with one or more impurities, as determined by TLC or other analytical methods.

Potential Cause Troubleshooting Action
Inappropriate solvent system. The polarity of the eluent is not optimized to achieve separation. Perform a thorough TLC analysis with different solvent systems to find one that provides good separation between your product and the impurities.[4]
Column overloading. Too much crude material was loaded onto the column, exceeding its separation capacity. Use a larger column or reduce the amount of material being purified.
Poorly packed column. An unevenly packed column will lead to band broadening and poor separation. Ensure the silica gel is packed uniformly without any cracks or channels.
Structurally similar impurities. Regioisomers can be particularly difficult to separate. A different stationary phase (e.g., alumina, or a bonded phase like phenyl-hexyl for potential π-π interactions with the nitro-aromatic system) may be necessary.[8][9]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline. The ideal solvent system should be determined empirically.

  • Solvent Selection:

    • Place a small amount of the crude product (10-20 mg) into several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) to each tube.

    • Observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Gently heat the test tubes that did not show good solubility. An ideal solvent will dissolve the compound when hot.

    • Allow the dissolved samples to cool to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.

  • Recrystallization Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen recrystallization solvent dropwise while heating the flask with stirring (e.g., on a hot plate). Continue adding solvent until the compound just dissolves.

    • If the solution is colored due to impurities, you may add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove the charcoal or any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Flash Column Chromatography

This protocol is a starting point for the purification of this compound.

  • Solvent System Selection:

    • Using TLC, find a solvent system that gives your product an Rf value of approximately 0.3-0.4. A common starting point for compounds of this polarity is a mixture of hexanes and ethyl acetate.

  • Column Packing:

    • Choose an appropriately sized column for the amount of material you are purifying.

    • Pack the column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizing Purification Workflows

Purification Decision Tree

Purification_Workflow start Crude Product is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (oily) is_pure_xtal Is the product pure after recrystallization? recrystallize->is_pure_xtal is_pure_xtal->column_chrom No final_product Pure this compound is_pure_xtal->final_product Yes is_pure_col Is the product pure after column chromatography? column_chrom->is_pure_col is_pure_col->final_product Yes troubleshoot Troubleshoot Purification is_pure_col->troubleshoot No

Caption: A decision tree for the purification of the target compound.

Impurity Profile and Separation Strategy

Impurity_Profile cluster_impurities Potential Impurities cluster_purification Purification Method Starting Material Starting Material Column Chromatography Column Chromatography Starting Material->Column Chromatography Different Polarity Regioisomer Regioisomer Regioisomer->Column Chromatography Similar Polarity (Challenging) Hydrolysis Product Hydrolysis Product Hydrolysis Product->Column Chromatography More Polar

Caption: Relationship between impurities and purification strategy.

References

Technical Support Center: Chromatography Troubleshooting for Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals encountering challenges during the chromatographic purification of this and structurally similar compounds. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower you to solve complex separation challenges.

Introduction to the Molecule and Purification Challenges

This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in the pharmaceutical industry.[1][2] Its structure, featuring a polar nitro group (-NO₂), an ester functional group (-COOCH₃), and the pyrazole core, dictates its chromatographic behavior. The polarity and potential for strong interactions with stationary phases can lead to purification issues such as poor resolution, peak tailing, and on-column degradation.

This guide provides a logical, experience-driven approach to troubleshooting these problems, focusing primarily on normal-phase column chromatography, the most common purification method for this type of molecule.[3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm starting my purification. Which chromatography technique and solvent system should I begin with?

A1: Start with normal-phase chromatography on silica gel. The combination of the nitro group and the carboxylate ester makes the molecule quite polar, lending itself well to separation on a polar stationary phase like silica.

Initial Method Development using Thin-Layer Chromatography (TLC): Before committing to a large-scale column, you must develop an appropriate solvent system using TLC. The goal is to find a solvent mixture that provides a retention factor (Rƒ) of 0.3 to 0.4 for the desired compound, ensuring it moves off the baseline but is well-separated from impurities.[3]

Step-by-Step TLC Protocol:
  • Sample Preparation: Dissolve a small amount of your crude reaction mixture in a solvent like dichloromethane or ethyl acetate.

  • Spotting: Use a capillary tube to spot the solution onto a silica gel TLC plate.

  • Development: Place the plate in a developing chamber containing your chosen mobile phase.

  • Visualization: After the solvent front nears the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Optimization: Adjust the solvent ratio to achieve the target Rƒ. If the spot is too high (high Rƒ), the solvent is too polar; decrease the proportion of the polar solvent. If the spot is too low (low Rƒ), increase the polarity.

PolarityStarting Solvent System (v/v)Typical Analytes
Low 95:5 Hexane / Ethyl AcetateNon-polar impurities, starting materials
Medium 80:20 Hexane / Ethyl AcetateGood starting point for your target compound
High 50:50 Hexane / Ethyl AcetateHighly polar impurities, baseline products
A summary of initial solvent systems for TLC analysis.

A common and effective starting point is a mixture of hexane and ethyl acetate.[3][4] Dichloromethane can also be used as a less polar alternative to ethyl acetate.

Q2: My compound is not separating from an impurity (co-elution). How can I improve the resolution?

A2: Poor resolution is a common problem that can be solved by systematically adjusting chromatographic parameters. The cause is often an inappropriate mobile phase, but can also be due to overloading or poor column packing.

1. Optimize the Mobile Phase:

  • Adjust Polarity: If your compound and an impurity are co-eluting, they have similar affinities for the stationary phase in that specific solvent. Fine-tune the polarity by making small, incremental changes to your solvent ratio (e.g., from 80:20 to 85:15 Hexane:EtOAc).

  • Change Solvent Selectivity: If polarity adjustments fail, switch to a different solvent system. Solvents are classified by selectivity based on their dipole moment, and hydrogen bonding capabilities. Swapping ethyl acetate for a different solvent of similar strength, like dichloromethane (DCM) with a small amount of methanol, can alter the specific interactions with your compound and impurities, often resolving the co-elution.

2. Reduce the Column Load: Overloading the column is a frequent cause of broad peaks and poor separation. The sample capacity of silica gel depends on the difficulty of the separation.

  • Rule of Thumb: For a straightforward separation, you can load up to 10% of the silica gel mass (e.g., 4 g of sample on a 40 g column). For difficult separations, this may need to be reduced to 1% or less.

3. Ensure Proper Column Packing: An improperly packed column will have channels and voids, leading to band broadening and a significant loss of resolution. Ensure the silica is uniformly packed without any air bubbles.

Troubleshooting Workflow: Poor Resolution

start Poor or No Separation check_rf Is Rf between 0.2-0.5? start->check_rf adjust_polarity Adjust Mobile Phase Polarity (e.g., change Hex/EtOAc ratio) check_rf->adjust_polarity No check_loading Is Column Overloaded? check_rf->check_loading Yes adjust_polarity->check_rf Re-evaluate on TLC change_solvents Change Solvent System (e.g., switch to DCM/MeOH) change_solvents->check_rf Re-evaluate on TLC reduce_load Reduce Sample Load (e.g., <5% w/w) check_loading->reduce_load Yes check_packing Check Column Packing check_loading->check_packing No success Separation Achieved reduce_load->success check_packing->change_solvents No repack_column Repack Column Carefully check_packing->repack_column Yes repack_column->success start Purified product is a colored oil is_color_intense Is color intense? start->is_color_intense charcoal Treat with Activated Charcoal is_color_intense->charcoal Yes silica_plug Pass through Silica Plug is_color_intense->silica_plug No (Slight tint) recrystallize Attempt Recrystallization charcoal->recrystallize silica_plug->recrystallize success Pure Crystalline Product recrystallize->success Success check_solvent Ensure all solvent is removed (High Vacuum) recrystallize->check_solvent Fails to crystallize check_solvent->recrystallize Try again

References

Technical Support Center: Synthesis of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. As Senior Application Scientists, we provide not only solutions but also the underlying chemical principles to empower you to optimize your experimental outcomes.

Introduction: Navigating the Synthetic Landscape

The synthesis of this compound, a key building block in medicinal chemistry, presents several well-documented challenges. The primary hurdles include controlling regioselectivity during the crucial N-alkylation step and managing the conditions of the electrophilic nitration to avoid unwanted byproducts. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues effectively.

Below is a typical synthetic workflow, which can be approached in different sequences (e.g., nitration before or after alkylation). Each node represents a potential point for side reactions.

G cluster_0 Synthetic Pathway A Start: Methyl 4-nitro-1H-pyrazole-5-carboxylate B N-Ethylation (Key Challenge: Regioselectivity) A->B Ethylating Agent (e.g., EtI, Et2SO4) Base (e.g., K2CO3, NaH) C Product: this compound B->C Desired N1 Isomer D Side Product: Methyl 2-ethyl-4-nitro-1H-pyrazole-5-carboxylate B->D Undesired N2 Isomer E Side Product: Ester Hydrolysis B->E Aqueous Base / Heat F Side Product: Over-alkylation B->F Excess Ethylating Agent

Caption: General workflow for the N-ethylation step, highlighting the primary side products.

Troubleshooting Guide & FAQs

Section 1: The Challenge of N-Alkylation Regioselectivity

The N-alkylation of an unsymmetrical pyrazole like Methyl 4-nitro-1H-pyrazole-5-carboxylate is rarely straightforward. It almost invariably produces a mixture of the desired N1-ethylated (1-ethyl) and the undesired N2-ethylated (2-ethyl) regioisomers.[1][2]

Q1: Why am I getting a mixture of N1 and N2 ethylated isomers, and how can I distinguish them?

Answer: The pyrazole anion, formed upon deprotonation by a base, has nucleophilic character at both adjacent nitrogen atoms (N1 and N2).[3] The ratio of alkylation at these two sites is governed by a delicate interplay of steric and electronic factors, as well as reaction conditions.[3][4]

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen. In your starting material, the C5-carboxylate group is sterically more demanding than the C3-hydrogen, which should inherently favor alkylation at the adjacent N1 position.

  • Electronic Effects: The electron-withdrawing nitro and carboxylate groups decrease the nucleophilicity of the pyrazole ring, but their precise influence on the N1/N2 ratio is complex and can be substrate-dependent.

  • Distinguishing Isomers: The most reliable method for distinguishing the N1 and N2 isomers is through 1D and 2D NMR spectroscopy (NOESY, HMBC). For the N1 isomer, a Nuclear Overhauser Effect (NOE) should be observed between the N-ethyl group's methylene protons and the C5-ester's methyl protons. In contrast, the N2 isomer would show an NOE between the N-ethyl protons and the C3 proton.

Q2: How can I optimize my reaction to maximize the yield of the desired this compound (N1 isomer)?

Answer: Maximizing N1 selectivity requires careful tuning of the base, solvent, and temperature. There is no universal solution, but the following strategies have proven effective for similar systems.[5][6]

G cluster_0 Control of N-Alkylation Regioselectivity Start Pyrazole Anion TS1 Transition State 1 (Less Steric Hindrance) Start->TS1 Pathway A (Favored by bulky groups, non-coordinating cation) TS2 Transition State 2 (More Steric Hindrance) Start->TS2 Pathway B (Less favored) Prod1 N1-Alkylation (Desired Product) TS1->Prod1 Prod2 N2-Alkylation (Side Product) TS2->Prod2

Caption: Competing pathways for N1 versus N2 alkylation of the pyrazole anion.

A key strategy involves manipulating the association of the pyrazole anion with the base's counter-cation.[2]

  • Strong, Non-Coordinating Bases: Using a strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF completely deprotonates the pyrazole. The resulting "free" sodium cation has a weaker association with the anion, allowing steric factors to dominate and favoring alkylation at the less hindered N1 position.[3]

  • Weaker, Heterogeneous Bases: A weaker base like potassium carbonate (K2CO3) in a solvent like acetonitrile or acetone results in an equilibrium where the potassium cation is more tightly associated with the pyrazole anion. This can sometimes alter the nucleophilicity of the two nitrogen atoms, potentially leading to different isomer ratios.[2][4] In many reported cases for similar pyrazoles, the K2CO3/DMSO system has shown good N1 selectivity.[6]

  • Temperature Control: Running the reaction at the lowest feasible temperature can often enhance selectivity by favoring the pathway with the lower activation energy, which is typically N1 alkylation due to reduced steric clash.

Summary of Conditions vs. N1/N2 Selectivity

Base / CatalystSolventTemperatureExpected Outcome on N1/N2 RatioReference
NaHTHF / DMF0 °C to RTHigh N1 selectivity[3]
K₂CO₃DMSORT to 60 °CGood N1 selectivity[6]
K₂CO₃AcetonitrileRefluxOften results in poor selectivity (mixture)[2][4]
2,6-LutidineDioxaneRefluxCan provide excellent N1 selectivity with activated pyrazoles[7]
Q3: My N1 and N2 isomers are co-eluting during column chromatography. What are my options for purification?

Answer: This is a very common and frustrating issue, as the regioisomers often have nearly identical polarities. When standard silica gel chromatography fails, consider these alternative strategies:

  • Fractional Crystallization: If your product mixture is crystalline, attempt fractional crystallization from various solvent systems (e.g., ethanol, ethyl acetate/hexanes, isopropanol). This method exploits small differences in the crystal lattice energies of the isomers.

  • Preparative HPLC: Reverse-phase preparative HPLC (e.g., C18 column) can often provide the resolution needed to separate stubborn isomers that are inseparable on normal-phase silica.

  • Salt Formation and Crystallization: A patented method for purifying pyrazoles involves forming an acid addition salt.[8] React the isomer mixture with an inorganic (e.g., HCl) or organic (e.g., oxalic acid) acid. The resulting salts of the N1 and N2 isomers may have significantly different solubilities, allowing one to crystallize selectively. The free base can then be regenerated by neutralization.

  • Synthesize from a Different Route: If separation is intractable, a regioselective synthesis that avoids forming the isomer mixture altogether is the best approach. This can be achieved via a cyclocondensation reaction of an appropriate alkyl hydrazine with a suitable precursor, which can provide excellent regioselectivity for the N1 isomer.[1]

Section 2: Troubleshooting the Nitration Step

Nitration of the pyrazole ring is a classic electrophilic aromatic substitution. The electron-rich pyrazole ring is generally reactive, but the presence of deactivating groups (the ester) and the conditions of nitration must be carefully controlled.

Q4: I am observing low yields and decomposition during the nitration of my pyrazole. What is causing this?

Answer: Low yields and decomposition during nitration are typically caused by conditions that are either too harsh or not optimized for your specific substrate.

  • Hydrolysis of the Ester: The most common side reaction is the hydrolysis of the methyl ester to the corresponding carboxylic acid.[9] This is especially prevalent when using standard mixed acid (HNO₃/H₂SO₄) conditions, which contain water and are strongly acidic, particularly if heated.

  • Ring Degradation: Pyrazoles, while aromatic, can be susceptible to oxidative degradation under excessively harsh nitrating conditions (e.g., fuming nitric acid at high temperatures).[10]

  • Protonation and Deactivation: In strongly acidic media, the pyrazole ring can be protonated. This protonated species is significantly deactivated towards further electrophilic attack, potentially slowing the reaction and requiring harsher conditions, which in turn promotes side reactions.[11]

Q5: What are the recommended conditions for a clean and high-yielding C4-nitration?

Answer: The goal is to use a nitrating agent that is potent enough to nitrate the deactivated ring but mild enough to preserve the ester functionality.

  • Milder Nitrating Agents: Instead of conventional mixed acid, consider using "acetyl nitrate" (a mixture of nitric acid and acetic anhydride) or nitric acid in trifluoroacetic anhydride.[11][12] These reagents generate the nitronium ion (NO₂⁺) in a less acidic, non-aqueous environment, which minimizes ester hydrolysis.

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to 5 °C) to control the reaction rate and suppress side reactions. Slowly add the nitrating agent to a solution of the substrate to maintain this low temperature.

  • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous to prevent ester hydrolysis.

Recommended Protocol: Regioselective Synthesis

This protocol is based on general methodologies for achieving high N1-regioselectivity in the alkylation of substituted pyrazoles.[1][6][7]

Step 1: N1-Ethylation of Methyl 4-nitro-1H-pyrazole-5-carboxylate

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous N,N-Dimethylformamide (DMF, 10 mL per 1 g of pyrazole).

  • Deprotonation: Cool the solvent to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise with careful venting. Stir the suspension for 15 minutes.

  • Substrate Addition: Dissolve Methyl 4-nitro-1H-pyrazole-5-carboxylate (1.0 equivalent) in a minimum amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C. Allow the mixture to stir for 30 minutes at this temperature.

  • Alkylation: Add iodoethane (1.2 equivalents) dropwise, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

  • Workup: Carefully quench the reaction by slowly adding it to ice-cold water. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to separate the desired N1-product from any minor N2-isomer and impurities.

References

Optimizing reaction conditions for the synthesis of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this synthesis, troubleshoot common issues, and optimize your reaction conditions for high yield and purity. This guide is structured as a series of questions you might encounter during your work, with detailed, evidence-based answers.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific, practical problems that can arise during the synthesis. The underlying principle for a successful synthesis is the careful control of two key transformations: the regioselective N-ethylation of the pyrazole ring and the subsequent C-4 nitration.

Q1: My overall yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is a common problem that can stem from several stages of the synthesis. Let's break down the potential culprits and their solutions.

Potential Cause 1: Inefficient N-Ethylation

The N-alkylation of a pyrazole can be non-selective, leading to a mixture of N-1 and N-2 ethylated isomers.[1][2] The desired N-1 isomer must be efficiently formed and separated, otherwise the yield of the final product will be inherently limited.

  • Expert Recommendation:

    • Base Selection: The choice of base is critical. While potassium carbonate (K₂CO₃) is common, stronger bases like sodium hydride (NaH) can offer better regioselectivity by fully deprotonating the pyrazole, although they require stricter anhydrous conditions. Using NaH can prevent the formation of unwanted regioisomeric products.[2]

    • Reaction Conditions: Ensure your reagents are anhydrous, especially when using NaH. Run the reaction in a suitable polar aprotic solvent like DMF or acetonitrile. Monitor the reaction progress by TLC or LC-MS to ensure it goes to completion.

Potential Cause 2: Suboptimal Nitration Conditions

The pyrazole ring is an electron-rich heterocycle, making it reactive towards electrophilic substitution.[3][4] However, harsh nitrating conditions can lead to degradation, over-nitration, or side reactions.

  • Expert Recommendation:

    • Temperature Control: This is the most critical parameter. Nitrations are highly exothermic. Maintain a low temperature (typically 0-10 °C) during the addition of the nitrating agent to prevent runaway reactions and the formation of byproducts.

    • Nitrating Agent: A standard mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is effective. However, if you observe significant degradation, consider a milder nitrating agent like nitric acid in acetic anhydride ("acetyl nitrate").[5][6] This can selectively nitrate the 4-position under less acidic conditions.[5]

    • Reaction Time: Over-extending the reaction time can lead to product degradation. Monitor the reaction closely and quench it as soon as the starting material is consumed.

Potential Cause 3: Hydrolysis of the Methyl Ester

The use of strong mineral acids like H₂SO₄ in the nitration step can cause the hydrolysis of the methyl ester to the corresponding carboxylic acid. This not only reduces the yield of the desired product but also complicates purification.

  • Expert Recommendation:

    • Anhydrous Conditions: Use fuming nitric acid and oleum (fuming sulfuric acid) to minimize the water content in the reaction.

    • Temperature and Time: Keep the reaction temperature low and the duration as short as possible.

    • Work-up: Quench the reaction by pouring it onto ice and immediately neutralize it with a suitable base (e.g., sodium bicarbonate solution) to prevent prolonged exposure of the ester to acidic conditions. If hydrolysis occurs, the resulting carboxylic acid may need to be re-esterified.

Q2: I'm observing significant impurity formation, particularly a second major product. How do I identify and eliminate it?

The most common impurity is the undesired regioisomer. The structure of your final product depends on the initial N-ethylation step.

Primary Cause: Lack of Regioselectivity

The reaction of a 1H-pyrazole with an alkylating agent can produce both N-1 and N-2 alkylated isomers because the pyrazole anion has two nucleophilic nitrogen atoms.

  • Identification:

    • NMR Spectroscopy: The most definitive method. Use 2D NMR techniques like NOESY or HMBC to establish the correlation between the ethyl group protons and the protons or carbons of the pyrazole ring. For the desired Methyl 1-ethyl -4-nitro-1H-pyrazole-5-carboxylate, a NOESY correlation should be observed between the N-CH₂ protons and the C-5 ester group.

    • LC-MS: Can confirm the presence of two isomers with the same mass.

  • Solutions for Controlling Regioselectivity:

    • Solvent Effects: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE), has been shown to dramatically increase the regioselectivity in pyrazole formation and alkylation reactions.[7][8]

    • Steric Hindrance: If the C-5 position has a bulky substituent (like the carboxylate group), alkylation often favors the less sterically hindered N-1 position. This inherent bias can be exploited.

    • Synthetic Strategy Re-evaluation: Consider an alternative route. Instead of ethylating the pyrazole first, you could nitrate Ethyl 1H-pyrazole-5-carboxylate to get Ethyl 4-nitro-1H-pyrazole-5-carboxylate.[9] The subsequent ethylation of this nitro-pyrazole may offer different regioselectivity, as the electronic properties of the ring have been altered by the strongly electron-withdrawing nitro group.

Below is a workflow to diagnose and address impurity issues.

References

Technical Support Center: Stability of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate under acidic conditions. Our goal is to equip you with the foundational knowledge and practical protocols to anticipate, identify, and resolve stability challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in an acidic environment?

The principal vulnerability of this compound under acidic conditions is the hydrolysis of its methyl ester functional group.[1][2][3] This is a classic acid-catalyzed reaction that will convert the ester into its corresponding carboxylic acid, 1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid, and methanol.[4][5][6]

Causality: The reaction is initiated by the protonation of the carbonyl oxygen of the ester. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water, which is typically the solvent or is present in aqueous acidic solutions.[3][4][7] The subsequent steps involve proton transfers and the elimination of methanol as a leaving group to yield the final carboxylic acid product.[4][6] This entire process is reversible, but in the presence of excess water, the equilibrium is driven towards the formation of the carboxylic acid and alcohol.[2][5]

Q2: Is the pyrazole ring itself or the nitro group susceptible to degradation under acidic conditions?

The pyrazole ring is an aromatic heterocycle and is generally characterized by high stability.[8][9] It is resistant to many oxidizing and reducing agents and is typically stable under moderately acidic conditions.[9] Strong inorganic acids can protonate the basic, pyridine-like nitrogen atom of the pyrazole ring, but this does not typically lead to ring cleavage under standard experimental conditions.[10]

Similarly, the nitro group is generally stable under acidic conditions. While nitroaromatic compounds can be reduced, this usually requires specific reducing agents (e.g., metals in acid) and is not a typical outcome of exposure to acid alone.[11] In fact, the presence of nitro groups can enhance the thermal stability of the pyrazole ring system.[8][12][13][14] Therefore, degradation of the pyrazole core or the nitro group is not the expected primary degradation pathway under typical acidic stress testing conditions.

Q3: I am observing faster-than-expected degradation of my compound in my formulation. What factors could be accelerating the hydrolysis?

Several factors can influence the rate of acid-catalyzed ester hydrolysis:

  • Acid Strength and Concentration: Higher concentrations of strong acids (e.g., HCl, H₂SO₄) will lead to a faster rate of hydrolysis due to a higher concentration of hydronium ions available to catalyze the reaction.[15][16]

  • Temperature: Like most chemical reactions, the rate of hydrolysis is temperature-dependent. An increase in temperature will significantly accelerate the degradation process. Forced degradation studies often use elevated temperatures (e.g., 40-60°C) to achieve degradation in a reasonable timeframe.[15]

  • Solvent System: The presence of co-solvents can influence the reaction rate. While water is required for hydrolysis, the overall polarity and protic nature of the solvent system can affect the stability of the transition states in the reaction mechanism.

Q4: How can I confirm that ester hydrolysis is the degradation pathway for my compound?

The most definitive way to confirm the degradation pathway is to identify the degradation products. In this case, you would be looking for the formation of 1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid. This can be achieved using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be developed to separate the parent compound from its degradation products.[4][10][12][17] The degradant peak will typically have a different retention time (often shorter for the more polar carboxylic acid) than the parent ester.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying degradants. The mass of the primary degradant should correspond to the molecular weight of 1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide unambiguous structural confirmation of the degradation product if it can be isolated in sufficient quantity.[18] Key changes to look for would be the disappearance of the methyl ester singlet in the ¹H NMR spectrum and a shift in the carbonyl carbon signal in the ¹³C NMR spectrum.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram During Stability Study
  • Problem: You are running a stability study on this compound in an acidic medium and observe one or more new peaks appearing over time.

  • Probable Cause: The primary cause is likely the formation of the hydrolysis product, 1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid. Other minor peaks could be due to secondary degradation or impurities in the starting material.

  • Troubleshooting Steps:

    • Peak Identification: Use LC-MS to determine the mass of the species corresponding to the new peak(s). The expected mass for the primary hydrolysis product is that of the carboxylic acid.

    • Co-injection: If you have a reference standard of the suspected carboxylic acid degradant, perform a co-injection with your degraded sample. If the new peak increases in size and does not resolve into a separate peak, this confirms its identity.

    • Forced Degradation: Intentionally degrade a sample of your compound under more stringent acidic conditions (e.g., higher acid concentration or temperature) to purposefully generate the degradant. This can provide a sufficient quantity for isolation and characterization by NMR if necessary.

Issue 2: Poor Recovery or Mass Balance in Stability Assay
  • Problem: The decrease in the concentration of the parent compound is not matched by a proportional increase in the known degradant, leading to poor mass balance.

  • Probable Cause: This could be due to several reasons:

    • The formation of other, undetected degradation products.

    • The degradant having a poor UV response at the wavelength used for detection.

    • Precipitation of the parent compound or the degradant from the solution.

    • Adsorption of the compound or degradant to the container surface.

  • Troubleshooting Steps:

    • Wavelength Analysis: Use a photodiode array (PDA) detector to examine the UV spectra of all peaks. The degradant may have a different absorption maximum than the parent compound. Ensure your detection wavelength is appropriate for all relevant species.

    • Broader Gradient: Modify your HPLC gradient to ensure no late-eluting or very early-eluting peaks are being missed.

    • Solubility Check: Visually inspect your stability samples for any signs of precipitation. You may need to adjust the concentration or solvent system for your study.

    • Forced Degradation Analysis: Analyze a sample that has been subjected to significant forced degradation (e.g., >20%). This will amplify minor degradation products, making them easier to detect and identify.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), analytical grade

  • Sodium hydroxide (NaOH) for neutralization

  • Class A volumetric flasks and pipettes

  • HPLC system with UV or PDA detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Stress Condition Setup:

    • Label two sets of vials, one for the test condition and one for a control.

    • To the test vials, add a known volume of the stock solution and an equal volume of 1 M HCl. This will result in a final acid concentration of 0.5 M.

    • To the control vials, add the same volume of stock solution and an equal volume of water.

  • Incubation: Place both sets of vials in a temperature-controlled environment, such as a water bath or oven, set to 50°C.

  • Time-Point Sampling: Withdraw aliquots from both the test and control vials at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Quenching: Immediately after withdrawal, neutralize the aliquot from the test vial by adding an equimolar amount of NaOH to stop the degradation reaction. Dilute both the test and control samples to a suitable concentration for HPLC analysis with the mobile phase.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of resolving the parent compound from its potential degradation products.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point.

  • Calculate the percentage of the main degradant formed.

  • Assess the mass balance at each time point. A good mass balance is typically between 95% and 105%.

Time (hours)Parent Compound (%)Degradation Product (%)Mass Balance (%)
0100.00.0100.0
295.24.799.9
490.59.399.8
881.318.599.8
1272.827.099.8
2453.146.599.6
Table 1: Example of data presentation for a forced degradation study.

Visualizations

G cluster_mech Acid-Catalyzed Ester Hydrolysis Pathway Ester Methyl 1-ethyl-4-nitro- 1H-pyrazole-5-carboxylate ProtonatedEster Protonated Ester (Enhanced Electrophilicity) Ester->ProtonatedEster + H+ TetrahedralInt Tetrahedral Intermediate ProtonatedEster->TetrahedralInt + H2O (Nucleophilic Attack) ProtonatedLeavingGroup Intermediate with Protonated Methanol Leaving Group TetrahedralInt->ProtonatedLeavingGroup Proton Transfer CarboxylicAcid 1-ethyl-4-nitro-1H-pyrazole- 5-carboxylic acid ProtonatedLeavingGroup->CarboxylicAcid - Methanol - H+ Methanol Methanol ProtonatedLeavingGroup->Methanol G cluster_workflow Forced Degradation Experimental Workflow Prep Prepare 1 mg/mL Stock Solution Stress Add 1M HCl (Final 0.5M) Prep->Stress Control Add Water (Control) Prep->Control Incubate Incubate at 50°C Stress->Incubate Control->Incubate Sample Sample at Time Points (0, 2, 4, 8, 12, 24h) Incubate->Sample Quench Neutralize with NaOH Sample->Quench Analyze Analyze by Stability- Indicating HPLC Method Quench->Analyze

References

Technical Support Center: Degradation Pathways for Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for potential degradation issues encountered during experimental studies. As your virtual Senior Application Scientist, I will explain the underlying chemical principles behind the degradation pathways and provide practical, field-tested advice to ensure the integrity of your research.

Introduction: Understanding the Stability of a Substituted Pyrazole

This compound is a multifaceted molecule featuring a pyrazole core, a nitro group, and an ester functional group. Each of these components contributes to its chemical reactivity and potential degradation pathways. The pyrazole ring itself is a relatively stable aromatic heterocycle, which is why it's a common scaffold in pharmaceuticals.[1][2] However, the substituents—the electron-withdrawing nitro group and the hydrolytically susceptible methyl ester—are the primary sites of potential degradation.

Forced degradation studies are essential to identify these potential degradation products and establish the intrinsic stability of the molecule.[3][4] These studies are mandated by regulatory bodies like the FDA and are crucial for developing stable formulations and analytical methods.[3][4][5][6] The typical goal is to achieve 5-20% degradation to ensure that the analytical methods are capable of detecting and quantifying any impurities that may form under storage or stress conditions.[5][6][7]

Frequently Asked Questions (FAQs)

Here we address common questions and concerns regarding the stability and degradation of this compound.

Q1: What are the most likely degradation pathways for this molecule?

A1: Based on its structure, the primary degradation pathways are expected to be:

  • Hydrolysis: The methyl ester group is susceptible to both acid- and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid.[8][9]

  • Photodegradation: Nitroaromatic compounds are known to be sensitive to light, which can lead to complex degradation pathways, including the reduction of the nitro group.[10][11][12][13]

  • Oxidative Degradation: The pyrazole ring and the ethyl group can be susceptible to oxidation, potentially leading to N-oxides or other oxidized species.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the hydrolysis product or other complex thermal rearrangements may occur.

Q2: My compound is showing a new peak in the HPLC after storage in a methanolic solution. What could it be?

A2: This is likely due to transesterification, where the methyl ester is exchanged with an ethyl ester if ethanol is present, or hydrolysis if water is present in the methanol. It is crucial to use high-purity, anhydrous solvents for storage and analysis. If water is present, the new peak could be the carboxylic acid hydrolysis product.

Q3: I am observing significant degradation of my compound under UV light. How can I prevent this?

A3: Photodegradation is a common issue for nitroaromatic compounds.[10][11][12][13] To mitigate this, handle the compound and its solutions under amber light or in amber-colored vials. If the compound is intended for a liquid formulation, the inclusion of a UV-absorbing excipient may be necessary. For solid formulations, opaque packaging is recommended.

Q4: What are the best analytical techniques to monitor the degradation of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary tool for separating and quantifying the parent compound and its degradation products.[5][14] To identify and characterize the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for obtaining molecular weight and fragmentation information.[3][14] For definitive structural elucidation of isolated degradants, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[14][15]

Troubleshooting Guides

Guide 1: Investigating Unexpected Peaks in a Stability Study

This guide provides a systematic approach to identifying unknown peaks that may appear during stability testing.

G cluster_0 Initial Observation cluster_1 Characterization cluster_2 Forced Degradation Correlation cluster_3 Conclusion observe Unexpected peak observed in HPLC lcms LC-MS Analysis Determine m/z of the new peak observe->lcms forced_degradation Perform Forced Degradation Studies (Acid, Base, Peroxide, Light, Heat) observe->forced_degradation hrms High-Resolution MS Obtain accurate mass and predict elemental composition lcms->hrms msms MS/MS Fragmentation Elucidate structural fragments hrms->msms isolate Preparative HPLC Isolate the impurity msms->isolate nmr NMR Spectroscopy Confirm the structure isolate->nmr identify Identify the degradation product and its formation pathway nmr->identify compare Compare retention times and mass spectra of unknown peak with forced degradation samples forced_degradation->compare compare->identify

Predicted Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure and known degradation mechanisms of similar compounds.

DegradationPathways cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation / Reduction cluster_thermal Thermal Degradation parent {this compound | C₇H₉N₃O₄} hydrolysis_product {1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid | C₆H₇N₃O₄} parent->hydrolysis_product H⁺ or OH⁻ reduction_product {Methyl 1-ethyl-4-amino-1H-pyrazole-5-carboxylate | C₇H₁₁N₃O₂} parent->reduction_product hv or reducing agent decarboxylation_product {1-Ethyl-4-nitro-1H-pyrazole | C₅H₇N₃O₂} hydrolysis_product->decarboxylation_product Δ (Heat)

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a standard procedure for conducting a forced degradation study as recommended by ICH guidelines.[3][4][7]

1. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl before analysis. Pyrazole esters can be particularly susceptible to base hydrolysis.[8][9]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound and a solution of the compound at 80°C for 48 hours.

  • Photodegradation: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/m²).[4][7] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, dilute to a suitable concentration, and analyze using a validated stability-indicating HPLC-UV method.

  • Characterize any significant degradation products using LC-MS/MS.

Protocol 2: Development of a Stability-Indicating HPLC Method

A robust HPLC method is crucial for separating the parent compound from its degradation products.

Table 1: Recommended Starting HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is MS-compatible.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minutesA broad gradient is a good starting point to elute all potential degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CProvides reproducible retention times.
Detection Wavelength 254 nm or PDA Scan254 nm is a common wavelength for aromatic compounds. A photodiode array (PDA) detector is recommended to identify the optimal wavelength and check for peak purity.
Injection Volume 10 µLStandard injection volume.

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[3] The forced degradation samples are used to prove the specificity and stability-indicating nature of the method.

References

Technical Support Center: Enhancing the Purity of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the purification of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate. Our focus is on delivering practical, field-proven insights grounded in scientific principles to help you achieve the highest possible purity for your compound.

Introduction

This compound is a key building block in medicinal chemistry, often utilized in the synthesis of various pharmacologically active agents. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of biological assays. This guide is structured to help you diagnose and resolve common purity issues through systematic troubleshooting and optimized purification protocols.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My crude product is a dark-colored oil or solid. What are the likely impurities, and how can I remove them?

Answer:

The dark coloration in your crude product typically indicates the presence of polymeric or highly conjugated impurities formed during the synthesis, particularly during the nitration step. Nitration of pyrazoles can sometimes lead to side reactions if not carefully controlled.[1][2]

Initial Steps for Decolorization:

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or ethanol). Add a small amount of activated charcoal (typically 1-5% by weight) and stir the solution at room temperature for 15-30 minutes. The charcoal will adsorb many of the colored impurities. Caution: Using an excessive amount of charcoal can lead to a loss of your desired product.[3]

  • Filtration: After the charcoal treatment, filter the mixture through a pad of Celite® to remove the charcoal. Wash the Celite® pad with a small amount of the fresh solvent to recover any adsorbed product.

  • Silica Gel Plug: If color persists, you can pass a solution of your compound through a short plug of silica gel, eluting with a relatively non-polar solvent system (e.g., 10-20% ethyl acetate in hexane). The more polar, colored impurities should be retained on the silica.[4]

Question 2: After purification by column chromatography, I still see multiple spots on my TLC, or my NMR spectrum shows unexpected peaks. What could be the problem?

Answer:

This issue often points to the presence of closely related impurities, such as regioisomers, which can be challenging to separate.

Potential Impurities and Their Origins:

  • Regioisomers: The nitration of the pyrazole ring can potentially yield the 3-nitro or 5-nitro isomers in addition to the desired 4-nitro product, depending on the directing effects of the substituents and the reaction conditions.[5][6] Similarly, the initial N-alkylation of the pyrazole ring can produce two different regioisomers.

  • Unreacted Starting Materials: Incomplete reactions can leave behind starting materials like methyl 1-ethyl-1H-pyrazole-5-carboxylate.

  • Hydrolysis Product: The methyl ester is susceptible to hydrolysis back to the carboxylic acid, especially if exposed to acidic or basic conditions during workup or purification.[7]

Troubleshooting Steps:

  • Optimize Column Chromatography:

    • Solvent System (Eluent): The key to separating closely related compounds is to find a solvent system with the right polarity. For nitropyrazole esters, a gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane) is often effective.[4] Start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity.

    • TLC Analysis: Before running a column, it is crucial to perform a thorough TLC analysis with various solvent systems to find the optimal conditions for separation. Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.[4]

    • Stationary Phase: Standard silica gel is usually sufficient. However, if you suspect your compound is interacting strongly with the acidic silica, you can use deactivated silica gel (by adding a small amount of triethylamine to the eluent) or switch to a different stationary phase like neutral alumina.[8]

  • Consider Recrystallization: If an impurity is present in a small amount and has a different solubility profile, recrystallization can be a powerful purification technique.

Question 3: My compound "oils out" during recrystallization instead of forming crystals. How can I resolve this?

Answer:

"Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. Here are several strategies to prevent this:

  • Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point, which in turn lowers the temperature at which crystallization begins.[3]

  • Slow Cooling: Allow the solution to cool to room temperature as slowly as possible. An insulated container can facilitate gradual cooling. Once at room temperature, you can then move the flask to a refrigerator or an ice bath to maximize crystal formation.

  • Change the Solvent System: Experiment with different solvent pairs. For a compound like this compound, which has both polar (nitro, ester) and non-polar (ethyl) groups, a mixed solvent system is often ideal.[3]

  • Seed Crystals: If you have a small amount of the pure solid, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.

Question 4: My yield after recrystallization is very low. What are the common causes and how can I improve it?

Answer:

Low recovery is a frequent issue in recrystallization. Here’s how to address it:

  • Minimize the Amount of Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve your crude product. Any excess solvent will keep more of your compound dissolved in the mother liquor upon cooling.[3]

  • Thorough Cooling: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize the precipitation of your product, assuming the impurities remain in solution.[3]

  • Appropriate Solvent Choice: The ideal solvent will have high solubility for your compound when hot and very low solubility when cold.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose purification techniques for this compound?

A1: The two most effective and commonly used techniques for this class of compounds are column chromatography on silica gel and recrystallization . Column chromatography offers excellent separation of closely related impurities, while recrystallization is a powerful method for removing smaller amounts of impurities and for obtaining highly crystalline material.[3][4]

Q2: What is a good starting point for a recrystallization solvent system?

A2: A mixed solvent system of ethanol and water is an excellent starting point for polar pyrazole derivatives.[3] Dissolve the compound in a minimal amount of hot ethanol (the "good" solvent) and then add hot water (the "anti-solvent") dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly. Other useful combinations to try include hexane/ethyl acetate and hexane/acetone.[3]

Q3: How can I assess the purity of my final product?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of an acid like phosphoric or formic acid) is a common setup for pyrazole derivatives.[9][10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and for detecting any structural isomers or other impurities. The NMR spectrum of a pure sample should show clean signals corresponding to the expected structure.[13][14][15]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of your compound.[16]

Q4: What are the recommended storage conditions for this compound?

A4: While specific stability data is not widely published, based on the functional groups present (nitro group, ester), it is recommended to store the compound in a cool, dry, and dark place in a tightly sealed container to prevent potential degradation from moisture or light.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol provides a general procedure for purifying your compound using column chromatography.

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a solvent like ethyl acetate.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using different ratios of ethyl acetate in hexane (e.g., 10:90, 20:80, 30:70) to find a solvent system that provides an Rf value of approximately 0.2-0.3 for your product and good separation from impurities.[4]

  • Column Packing:

    • Choose a glass column of an appropriate size (a general guideline is a 1:30 to 1:50 ratio of crude material to silica gel by weight).[4]

    • Prepare a slurry of silica gel in the least polar eluent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica gel bed to prevent disruption during sample loading.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent).

    • Alternatively, you can adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin eluting, collecting the solvent in fractions.

    • You can start with a low-polarity eluent and gradually increase the polarity (gradient elution) to separate compounds with different polarities.[4]

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify those containing your pure product.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain your purified compound.

    • Dry the product under high vacuum to remove any residual solvent.[4]

Protocol 2: Purification by Recrystallization (Mixed-Solvent System)

This protocol is ideal when a single solvent is not suitable for recrystallization. A common and effective system is ethanol/water.[3]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid completely dissolves.

  • Addition of Anti-Solvent:

    • While the ethanol solution is still hot, add hot water dropwise until you observe persistent cloudiness (turbidity).

    • If you add too much water and the solution becomes excessively cloudy, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once at room temperature, you can place the flask in an ice bath for about 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol/water mixture.

    • Allow the crystals to air-dry on the filter paper, and then dry them further in a desiccator or a vacuum oven at a moderate temperature.

Data Presentation

Table 1: Common Solvent Systems for Purification of Pyrazole Derivatives

Purification MethodSolvent SystemPolarityNotes
Recrystallization Ethanol/WaterMixed ProticExcellent for polar pyrazole derivatives.[3]
Hexane/Ethyl AcetateMixedGood for a wide range of polarities.[3]
Hexane/AcetoneMixedAnother versatile option.[3]
Ethanol or MethanolProticCan be used as single solvents if solubility is appropriate.[3]
Column Chromatography Hexane/Ethyl AcetateVariable (Gradient)A standard and highly effective eluent system.[4]
Dichloromethane/MethanolVariable (Gradient)Used for more polar pyrazole derivatives.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Purity

Purification_Troubleshooting start Low Purity Detected (TLC, NMR, HPLC) check_impurities Identify Potential Impurities (Regioisomers, Starting Materials, Hydrolysis) start->check_impurities is_colored Is the Product Highly Colored? check_impurities->is_colored charcoal Perform Activated Charcoal Treatment is_colored->charcoal Yes column_chrom Optimize Column Chromatography (Gradient Elution) is_colored->column_chrom No charcoal->column_chrom recrystallization Attempt Recrystallization (Mixed Solvents) column_chrom->recrystallization If impurities persist analyze_purity Re-analyze Purity (TLC, NMR, HPLC) column_chrom->analyze_purity recrystallization->analyze_purity Method_Selection crude_product Crude Methyl 1-ethyl-4-nitro- 1H-pyrazole-5-carboxylate impurity_profile Assess Impurity Profile (TLC) crude_product->impurity_profile major_impurities Multiple/Close-Spotting Impurities impurity_profile->major_impurities Complex Mixture minor_impurities Minor, Well-Separated Impurities or Color impurity_profile->minor_impurities Relatively Clean column_chrom Primary Purification: Column Chromatography major_impurities->column_chrom recrystallization Primary Purification: Recrystallization minor_impurities->recrystallization final_polish Final Polish: Recrystallization (Optional) column_chrom->final_polish pure_product High Purity Product recrystallization->pure_product final_polish->pure_product

References

Technical Support Center: Synthesis of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during this multi-step synthesis. Here, we provide in-depth, experience-based answers to frequently asked questions and detailed troubleshooting protocols to help you optimize your reaction, improve purity, and increase yield.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise during the synthesis, providing a quick overview of potential issues and their underlying causes.

Q1: My overall yield is significantly lower than expected. What are the most likely causes?

A1: Low yield in this synthesis is typically multifactorial. The primary bottlenecks often occur during the N-alkylation and the C-nitration steps. Key factors include:

  • Incomplete N-alkylation: The reaction of the parent pyrazole with an ethylating agent (e.g., ethyl iodide, diethyl sulfate) can be incomplete, leaving unreacted starting material.

  • Poor Regioselectivity: Both N-alkylation and C-nitration can produce isomeric impurities that are difficult to separate from the desired product, thus reducing the isolated yield of the correct isomer.[1][2]

  • Product Degradation: The nitration step uses harsh acidic conditions (e.g., HNO₃/H₂SO₄).[3] If the temperature is not strictly controlled, or the reaction time is too long, side reactions like hydrolysis of the methyl ester to the carboxylic acid or ring decomposition can occur.

  • Mechanical Losses: Significant loss of product can occur during workup and purification steps, especially if multiple recrystallizations or chromatographic separations are required.

Q2: I'm seeing an unexpected peak in my ¹H NMR spectrum, slightly downfield from my product's pyrazole C-H proton signal. What could it be?

A2: This is a classic sign of isomeric impurity formation during the nitration step. The most common isomer is Methyl 1-ethyl-3-nitro-1H-pyrazole-5-carboxylate .

  • Causality: While the 4-position of the pyrazole ring is electronically favored for electrophilic substitution, nitration can also occur at the 3-position, particularly if the reaction conditions are too aggressive (e.g., high temperature).[4][5] The electron-withdrawing nitro group at the 3-position will deshield the adjacent proton at the 4-position, causing its signal to appear further downfield in the ¹H NMR spectrum compared to the desired product's C-H proton.

Q3: My final product has a brownish or yellowish tint, even after recrystallization. What causes this discoloration?

A3: A persistent color often indicates the presence of trace nitrated aromatic impurities or degradation by-products.

  • Nitrated By-products: If any aromatic solvents are used or if there are aromatic impurities in the starting materials, they can become nitrated under the reaction conditions to form highly colored species.

  • Oxidative Degradation: The strong oxidizing nature of the nitrating mixture can lead to minor, highly conjugated by-products that are intensely colored.

  • Residual Acid: Trapped nitric or sulfuric acid can cause slow degradation of the product over time, leading to discoloration. A final wash with a dilute bicarbonate solution during workup can help mitigate this.

Q4: My LC-MS analysis shows a peak with a mass corresponding to the loss of a methyl group (M-14) or the addition of water (M+18-CH₃OH). What impurity is this?

A4: This strongly suggests the presence of 1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid . This impurity arises from the hydrolysis of the methyl ester functional group. This is a common side reaction during nitration in a strong, aqueous acidic medium like a mixture of nitric and sulfuric acids.[3] Careful control of temperature and minimizing water content in the reaction mixture can reduce the extent of this side reaction.

Part 2: Troubleshooting Guides & Impurity Profiles

This section provides detailed guides for identifying and resolving specific impurity-related issues.

Guide 1: Distinguishing and Removing the 3-Nitro Isomer

The formation of the undesired regioisomer, Methyl 1-ethyl-3-nitro-1H-pyrazole-5-carboxylate, is one of the most frequent challenges.

Issue: Poor regioselectivity during the nitration step.[4][6]

Identification:

Analytical TechniqueObservation for Desired 4-Nitro IsomerObservation for Impurity (3-Nitro Isomer)
¹H NMR A singlet for the proton at the C-3 position.A singlet for the proton at the C-4 position, typically shifted downfield relative to the 4-nitro isomer's C-3 proton.
LC-MS A single peak with the expected m/z of 200.06 [M+H]⁺.[7]A peak with the same m/z as the desired product, but typically with a slightly different retention time on a reverse-phase column.
TLC A single spot with a specific Rf value.A second spot, often with a very similar Rf, making baseline separation difficult.

Troubleshooting & Remediation Protocol:

  • Reaction Condition Optimization:

    • Temperature Control: Maintain the reaction temperature strictly at 0-5 °C during the addition of the pyrazole substrate to the nitrating mixture. Excursions above this range can significantly increase the formation of the 3-nitro isomer.[8][9]

    • Nitrating Agent: Use a milder nitrating agent if the issue persists. A mixture of nitric acid in acetic anhydride can sometimes offer better regioselectivity than the more aggressive sulfuric acid mixture.[9]

  • Purification Strategy: Fractional Recrystallization

    • Solvent Selection: The two isomers often have slightly different solubilities. A solvent system like isopropanol/water or ethanol/hexane is a good starting point.

    • Procedure:

      • Dissolve the crude product in the minimum amount of hot isopropanol.

      • Slowly add water dropwise until the solution becomes faintly turbid.

      • Add a few more drops of hot isopropanol to redissolve the precipitate.

      • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath. The desired 4-nitro isomer, often being less polar, may crystallize out first.

      • Filter the crystals and wash with a cold isopropanol/water mixture.

      • Analyze the purity of the crystals and the mother liquor by HPLC or ¹H NMR to assess the separation efficiency. Repeat the process if necessary.

Guide 2: Managing Unreacted Starting Material and Precursors

Incomplete reactions can leave behind starting materials that complicate purification.

Issue: Presence of Methyl 1-ethyl-1H-pyrazole-5-carboxylate (pre-nitration) or the un-alkylated pyrazole.

Identification:

ImpurityAnalytical Signature
Methyl 1-ethyl-1H-pyrazole-5-carboxylate LC-MS will show a peak with an m/z of 155.08 [M+H]⁺. ¹H NMR will show two doublets in the aromatic region for the C-3 and C-4 protons.
Un-alkylated Pyrazole This is less common if the alkylation step is robust but can occur. It will have a different mass and a much higher polarity, often sticking to the baseline on normal-phase TLC. N-H alkylation can sometimes be challenging and lead to mixtures.[10][11]

Troubleshooting & Remediation Protocol:

  • Driving the Reaction to Completion:

    • Alkylation: Ensure at least 1.1 equivalents of the ethylating agent and a suitable base (e.g., K₂CO₃) are used.[10] Extending the reaction time or increasing the temperature (e.g., refluxing in acetonitrile) can improve conversion.

    • Nitration: Ensure a sufficient excess of the nitrating agent (typically 1.1 to 1.5 equivalents of nitric acid) is used. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Purification Strategy: Column Chromatography

    • The unreacted, non-nitrated pyrazole is significantly more polar than the nitro-product. This difference in polarity allows for efficient separation using silica gel column chromatography.

    • Procedure:

      • Load the crude material onto a silica gel column.

      • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%).

      • The less polar desired product (4-nitro isomer) will elute first, followed by the more polar unreacted starting material.

      • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizing the Synthetic Pathway and Impurity Formation

To better understand the process, the following diagrams illustrate the main synthetic route and the points where key impurities are introduced.

Synthesis_Pathway Figure 1: Synthesis & Impurity Workflow cluster_synthesis Main Synthetic Route cluster_impurities Impurity Formation Pathways A Pyrazole Precursor (e.g., Methyl pyrazole-5-carboxylate) B N-Alkylation (EtI, K2CO3) A->B C Methyl 1-ethyl-1H-pyrazole-5-carboxylate B->C I1 Unreacted Precursor (Incomplete Alkylation) B->I1 D Nitration (HNO3, H2SO4, 0°C) C->D I2 Unreacted Starting Material (Incomplete Nitration) C->I2 E Methyl 1-ethyl-4-nitro-1H- pyrazole-5-carboxylate (Desired Product) D->E I3 3-Nitro Isomer (Poor Regioselectivity) D->I3 I4 Hydrolyzed Product (Carboxylic Acid) D->I4

Caption: Synthetic workflow and points of impurity introduction.

Nitration_Regioselectivity Figure 2: Nitration Regioselectivity cluster_pathways Start Methyl 1-ethyl-1H- pyrazole-5-carboxylate Pathway1 Major Pathway (Electronically Favored) Start->Pathway1 HNO3/H2SO4 Low Temp Pathway2 Minor Pathway (Side Reaction) Start->Pathway2 HNO3/H2SO4 High Temp Product_Major 4-Nitro Isomer (Desired Product) Pathway1->Product_Major Product_Minor 3-Nitro Isomer (Impurity) Pathway2->Product_Minor

Caption: Kinetic vs. thermodynamic control in pyrazole nitration.

References

Technical Support Center: Navigating the Nitration of Pyrazole Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the nitration of pyrazole rings. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this crucial synthetic transformation. The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, and its nitration is a key step in the synthesis of many important compounds, including energetic materials and pharmaceuticals.[1][2] However, the electron-rich nature of the pyrazole ring, coupled with the potential for multiple reactive sites, can often lead to low yields, complex product mixtures, and unexpected side reactions.

This resource provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve common issues in your experiments. We will delve into the mechanistic underpinnings of the reactions to provide not just solutions, but a deeper understanding of the chemical principles at play.

Troubleshooting Guide: Resolving Low Yields and Selectivity Issues

Low yields in pyrazole nitration can stem from a variety of factors, from the choice of nitrating agent to the inherent reactivity of your specific pyrazole substrate. This section is designed to help you pinpoint the root cause of your experimental challenges and provide actionable solutions.

Issue 1: Low Overall Yield with Unreacted Starting Material

Symptom: Your reaction yields a low amount of the desired nitropyrazole, and a significant portion of the starting pyrazole is recovered.

Potential Causes & Solutions:

  • Insufficiently Activating Nitrating Agent: The pyrazole ring, while electron-rich, can be deactivated by protonation under strongly acidic conditions, which are common in nitration reactions.[3][4][5] If the nitrating species is not electrophilic enough to react with the protonated pyrazole, the reaction will be sluggish.

    • Solution 1: Stronger Nitrating Conditions. Consider using a more potent nitrating system. A mixture of fuming nitric acid and fuming sulfuric acid has been shown to be effective, with optimized conditions leading to yields as high as 85% for the synthesis of 4-nitropyrazole.[1]

    • Solution 2: Alternative Nitrating Agents. Explore nitrating agents that can be used under less acidic or even neutral conditions. N-nitropyrazole reagents, for example, can act as a controllable source of the nitronium ion and may be effective for sensitive substrates.[6][7]

  • Sub-optimal Reaction Temperature or Time: Nitration reactions are often sensitive to temperature. Too low a temperature may result in a slow reaction rate, while too high a temperature can lead to decomposition of the starting material or product.

    • Solution: Systematically optimize the reaction temperature and time. For the fuming nitric/sulfuric acid method, a reaction temperature of 50°C for 1.5 hours has been reported as optimal for 4-nitropyrazole synthesis.[1]

Issue 2: Formation of a Complex Mixture of Isomers (Poor Regioselectivity)

Symptom: You obtain a mixture of nitrated pyrazoles, for instance, substitution at the C4 position and nitration on an N-aryl substituent.

Causality: The regioselectivity of pyrazole nitration is a delicate balance between the electronic properties of the pyrazole ring and the reaction conditions. The C4 position is generally the most electron-rich and sterically accessible, making it the preferred site for electrophilic attack.[8] However, under strongly acidic conditions (e.g., mixed nitric and sulfuric acids), the pyrazole ring can be protonated, deactivating it towards nitration. In the case of N-arylpyrazoles, this deactivation can lead to preferential nitration of the more activated aryl ring.[4][5]

Solutions:

  • Choice of Nitrating Agent: The choice of nitrating agent is critical in controlling regioselectivity.

    • For selective nitration at the C4 position of an N-phenylpyrazole, using "acetyl nitrate" (a mixture of nitric acid and acetic anhydride) is often effective.[4][5]

    • For selective nitration of the phenyl ring, a mixture of nitric and sulfuric acids is preferred.[4][5][8]

  • Solvent Effects: The solvent can play a significant role in modulating the reactivity of the pyrazole and the nitrating agent. While less documented for nitration, studies on other electrophilic substitutions have shown that solvent choice can influence regioselectivity.[9][10][11]

Workflow for Troubleshooting Regioselectivity Issues

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 3: Low Yield Due to Product Decomposition or Side Reactions

Symptom: The reaction mixture darkens significantly, and analysis reveals a low yield of the desired product along with numerous byproducts.

Potential Causes & Solutions:

  • Over-Nitration: Highly activated pyrazole rings can be susceptible to multiple nitrations, leading to the formation of di- or even tri-nitro pyrazoles.[12][13][14] These highly nitrated compounds can be unstable and prone to decomposition under the reaction conditions.

    • Solution: Use a milder nitrating agent and carefully control the stoichiometry of the nitrating agent. Stepwise nitration, with isolation of the mono-nitrated product before attempting further nitration, can also be a viable strategy.

  • Oxidative Degradation: Nitric acid is a strong oxidizing agent, and sensitive functional groups on the pyrazole ring or its substituents can be oxidized, leading to decomposition.

    • Solution: Employ milder, non-oxidative nitrating conditions where possible. The use of N-nitropyrazole reagents or acetyl nitrate may be beneficial in these cases.[6][7][15] Additionally, running the reaction at a lower temperature can help to minimize oxidative side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing 4-nitropyrazole?

A one-pot, two-step method using pyrazole as the starting material has been shown to be highly efficient.[1] This involves the initial formation of pyrazole sulfate with concentrated sulfuric acid, followed by direct nitration with a mixture of fuming nitric acid and fuming sulfuric acid. Under optimized conditions (a specific molar ratio of reagents, a reaction temperature of 50°C, and a reaction time of 1.5 hours), this method can achieve a yield of up to 85%.[1]

Q2: Can I nitrate a pyrazole that is unsubstituted on the nitrogen?

Yes, N-unsubstituted pyrazoles can be nitrated. However, the reaction can be complicated by the fact that the pyrazole can exist in different tautomeric forms and can be protonated on either of the nitrogen atoms. Direct nitration with mixed acid is a common method.[12]

Q3: How do substituents on the pyrazole ring affect the nitration reaction?

Substituents have a profound effect on both the rate and regioselectivity of nitration.

  • Electron-donating groups (e.g., alkyl groups) activate the ring towards electrophilic substitution, which can sometimes lead to over-nitration.[16]

  • Electron-withdrawing groups (e.g., nitro, cyano, ester groups) deactivate the ring, making nitration more difficult and often requiring harsher reaction conditions.[6] The presence of a nitro group at the C4 position has been used to control the regioselectivity of other C-H activation reactions.[17]

Q4: Are there any safety concerns I should be aware of when performing pyrazole nitrations?

Yes, nitration reactions, especially those involving concentrated or fuming acids, are highly exothermic and can be hazardous if not properly controlled.

  • Always perform the reaction in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

  • Add reagents slowly and with cooling to control the reaction temperature.

  • Be aware of the potential for the formation of unstable, highly nitrated byproducts, which can be explosive.[18]

Nitration Reaction Pathway Overview

Nitration_Pathway Pyrazole Pyrazole Substrate Intermediate Sigma Complex (Wheland Intermediate) Pyrazole->Intermediate Electrophilic Attack NitratingAgent Nitrating Agent (e.g., HNO₃/H₂SO₄) NitratingAgent->Intermediate Product Nitropyrazole Intermediate->Product Deprotonation Byproducts Byproducts (Isomers, Decomposition Products) Intermediate->Byproducts Side Reactions

Caption: General pathway for the electrophilic nitration of pyrazole.

Data Summary

Table 1: Comparison of Nitrating Agents for Pyrazole Nitration

Nitrating AgentTypical ConditionsAdvantagesDisadvantagesReference
HNO₃ / H₂SO₄ 0-90 °CHigh reactivity, cost-effectiveStrongly acidic, can lead to ring deactivation and poor regioselectivity with some substrates[2]
Fuming HNO₃ / Fuming H₂SO₄ 50 °CVery high reactivity, can achieve high yieldsHighly corrosive and hazardous, requires careful temperature control[1]
HNO₃ / Ac₂O (Acetyl Nitrate) 0 °CMilder conditions, good for selective C4 nitration of N-arylpyrazolesCan be less reactive for deactivated substrates[4][5]
N-Nitropyrazole Reagents 80-100 °C, often with a Lewis acid catalystControllable source of nitronium ion, can be used under milder conditionsReagent synthesis required, may be less atom-economical[6][7]

Experimental Protocols

Protocol 1: Optimized Synthesis of 4-Nitropyrazole[1]
  • Preparation of Pyrazole Sulfate: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add pyrazole to concentrated sulfuric acid. Stir until the pyrazole has completely dissolved.

  • Nitration: To the pyrazole sulfate solution, slowly add a pre-cooled mixture of fuming nitric acid and fuming sulfuric acid, maintaining the temperature below the desired reaction temperature. The optimal molar ratio is n(fuming nitric acid):n(fuming sulfuric acid):n(concentrated sulfuric acid):n(pyrazole) = 1.5:3:2.1:1.

  • Reaction: Heat the reaction mixture to 50°C and stir for 1.5 hours.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain 4-nitropyrazole.

Protocol 2: C4-Nitration of 1-Phenylpyrazole using Acetyl Nitrate[4][5]
  • Preparation of Acetyl Nitrate: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid to acetic anhydride with stirring.

  • Nitration: Dissolve the 1-phenylpyrazole in a suitable solvent (e.g., acetic anhydride) and cool in an ice bath. Slowly add the pre-formed acetyl nitrate solution to the pyrazole solution.

  • Reaction: Stir the reaction mixture at low temperature for the required time (monitor by TLC).

  • Work-up: Carefully pour the reaction mixture into ice water.

  • Isolation and Purification: Collect the precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent like toluene.

References

Validation & Comparative

Unambiguous Structural Elucidation: A Comparative Guide to Confirming the Structure of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is a non-negotiable cornerstone. The spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. For novel synthesized compounds such as Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate, a substituted pyrazole derivative with potential pharmacological activity, an unassailable confirmation of its atomic connectivity and stereochemistry is paramount.

This guide provides an in-depth technical comparison of single-crystal X-ray crystallography with other common spectroscopic techniques for the structural elucidation of this target molecule. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering researchers, scientists, and drug development professionals a comprehensive framework for making informed analytical decisions.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute structure of a crystalline compound.[1][2][3] It provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with unparalleled precision.[4][5][6] For a novel entity like this compound, SCXRD offers an unambiguous answer to its structural identity, leaving no room for the interpretive ambiguities that can arise with other techniques.

The power of SCXRD lies in its ability to generate a complete and static picture of the molecule as it exists in the crystalline state.[7] This non-destructive technique provides a wealth of information, including the unit cell dimensions and the packing of molecules within the crystal lattice.[5]

The Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a fully refined crystal structure is a meticulous process. The following workflow outlines the key stages, emphasizing the rationale behind each step.

SCXRD_Workflow cluster_synthesis Sample Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination Synthesis Synthesis of this compound Crystallization Crystallization Synthesis->Crystallization Purified Compound Mounting Crystal Mounting Crystallization->Mounting High-Quality Single Crystal Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Mounted Crystal Structure_Solution Structure Solution Data_Collection->Structure_Solution Diffraction Data (.hkl file) Refinement Structure Refinement Structure_Solution->Refinement Initial Structural Model Validation Validation & CIF Generation Refinement->Validation Refined Structure Data_Integration cluster_techniques Analytical Techniques cluster_info Derived Information NMR NMR Spectroscopy Connectivity Connectivity & Skeleton NMR->Connectivity MS Mass Spectrometry MW_Formula Molecular Weight & Formula MS->MW_Formula IR IR Spectroscopy Func_Groups Functional Groups IR->Func_Groups SCXRD Single-Crystal X-ray Diffraction Structure_3D Absolute 3D Structure SCXRD->Structure_3D Confirmed_Structure Confirmed Structure of This compound Connectivity->Confirmed_Structure MW_Formula->Confirmed_Structure Func_Groups->Confirmed_Structure Structure_3D->Confirmed_Structure

References

A Senior Application Scientist's Guide to High-Purity Validation of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

In the landscape of pharmaceutical development, the unambiguous confirmation of a compound's purity is not merely a regulatory checkpoint but the bedrock of its safety and efficacy profile. This guide provides an in-depth, scientifically grounded protocol for validating the purity of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate, a key heterocyclic intermediate. We will dissect a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, justifying each parameter choice from a physicochemical perspective. Furthermore, this guide extends beyond a singular protocol by offering a comparative analysis with orthogonal analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS). This multi-faceted approach ensures a self-validating system for purity assessment, empowering researchers to generate data of the highest integrity.

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

This compound is a substituted pyrazole, a class of compounds renowned for its wide spectrum of biological activities.[1] As a potential building block in the synthesis of Active Pharmaceutical Ingredients (APIs), its purity is paramount. Even trace impurities can lead to downstream reaction failures, introduce toxic byproducts, or compromise the stability of the final drug substance.

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity determination in the pharmaceutical industry.[2] Its proficiency in separating non-volatile and thermally labile compounds makes it exceptionally suited for a wide array of organic molecules.[3][4] This guide will focus on a stability-indicating RP-HPLC method, designed not only to quantify the main compound but also to resolve it from potential process-related impurities and degradation products.

The Primary Analytical Technique: Reversed-Phase HPLC

The principle of HPLC revolves around the separation of components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5] In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), while the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).

Proposed HPLC Method for this compound

Based on the analysis of analogous pyrazole and nitroaromatic compounds, the following method is proposed to achieve optimal separation and quantification.

Parameter Condition Justification
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the pyrazole ring and its substituents. The 250 mm length ensures high resolution, and the 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA gradient elution is proposed to ensure the timely elution of both polar and non-polar impurities. Formic acid is added to control the pH and improve peak shape by suppressing the ionization of any acidic or basic functional groups. Acetonitrile is a common organic modifier with good UV transparency.
Gradient 0-20 min, 30-70% B;20-25 min, 70-30% B;25-30 min, 30% BThis gradient profile allows for the elution of polar impurities early in the run, followed by the main analyte, and then a wash step to remove any strongly retained non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30°CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak symmetry.
Detection Wavelength 254 nmNitroaromatic compounds typically exhibit strong UV absorbance. While a UV scan would be ideal to determine the λmax, 254 nm is a common and robust choice for detecting such chromophores.[6]
Injection Volume 10 µLA standard injection volume that balances sensitivity with the risk of column overloading.
Diluent Acetonitrile:Water (50:50)Dissolving the sample in a mixture similar to the initial mobile phase composition prevents peak distortion.
Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis workflow.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_std Prepare Standard Solutions (e.g., 0.01 - 1 mg/mL) filter_std Filter Standards (0.45 µm) prep_std->filter_std prep_sample Prepare Sample Solution (e.g., 0.5 mg/mL) filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample inject Inject Samples & Standards filter_std->inject filter_sample->inject hplc_system Equilibrate HPLC System with Mobile Phase hplc_system->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Purity (%) integrate->quantify calibrate->quantify report Generate Report quantify->report

Caption: A streamlined workflow for HPLC purity analysis.

Method Validation: A Self-Validating System

To ensure the trustworthiness of the results, the proposed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines.

Validation Parameter Procedure Acceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples. Perform forced degradation studies (acid, base, oxidation, heat, light).The peak for the main analyte should be free from interference from other components. The method should be able to separate the analyte from degradation products.
Linearity Analyze a series of at least five concentrations of the reference standard across the expected range.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a known amount of analyte into a blank matrix at three different concentration levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98.0% to 102.0%.
Precision - Repeatability: Six replicate injections of the same sample.- Intermediate Precision: Analysis on different days, by different analysts, or with different equipment.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantification (LOQ) Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.The LOQ should be sufficiently low to accurately quantify any potential impurities.
Robustness Intentionally vary critical method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected.

Comparative Analysis: Orthogonal Analytical Techniques

Relying on a single analytical technique, even one as robust as HPLC, can be a scientific blind spot. Orthogonal methods, which rely on different separation or detection principles, provide a more complete picture of a sample's purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.[4]

Parameter HPLC GC-MS
Principle Partitioning between liquid mobile phase and solid stationary phase.Partitioning between gaseous mobile phase and liquid/solid stationary phase.
Applicability Wide range of compounds, including non-volatile and thermally labile.[3]Volatile and thermally stable compounds.
Sample Preparation Dissolution in a suitable solvent.May require derivatization to increase volatility.
Detection UV, Fluorescence, Refractive Index, MS.Primarily Mass Spectrometry (MS).
Analysis of this compound Highly suitable due to its polarity and likely thermal instability.Less suitable; the nitro group and ester functionality may lead to thermal degradation in the GC inlet.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure of a compound and can be used for quantitative analysis (qNMR).[1][7]

Parameter HPLC NMR Spectroscopy
Principle Physical separation of components.Absorption of radiofrequency energy by atomic nuclei in a magnetic field.
Information Provided Purity based on chromatographic separation.Structural confirmation and purity assessment without the need for a reference standard of the impurity.
Sensitivity High (µg/mL to ng/mL).Lower (mg/mL).
Use in Purity Validation Primary technique for quantifying impurities.Excellent for structural elucidation of unknown impurities and for quantitative analysis (qNMR) against a certified internal standard.
High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the parent molecule and its impurities.

Parameter HPLC-UV LC-HRMS
Principle Separation followed by UV absorbance detection.Separation followed by high-resolution mass-to-charge ratio detection.
Information Provided Retention time and UV response.Retention time, accurate mass, and fragmentation pattern, which aids in structural elucidation.
Impurity Identification Requires isolation and characterization of the impurity.Can often tentatively identify impurities based on their accurate mass and fragmentation data, even at trace levels.

Logical Framework for Purity Validation

A comprehensive purity validation strategy should integrate these techniques in a logical sequence.

Purity_Validation_Logic start Synthesized Compound: This compound nmr_hrms Structural Confirmation (NMR & HRMS) start->nmr_hrms Confirm Identity hplc_dev HPLC Method Development & Validation nmr_hrms->hplc_dev purity_assay Purity Assay by Validated HPLC Method hplc_dev->purity_assay impurity_check Impurity Profile Assessment purity_assay->impurity_check Purity > 99.5%? gc_ms GC-MS for Volatile Impurities purity_assay->gc_ms Orthogonal Check qnmr qNMR for Orthogonal Purity Check purity_assay->qnmr Orthogonal Check lc_ms_impurity LC-MS for Impurity ID impurity_check->lc_ms_impurity No, Identify Impurities final_report Certificate of Analysis (CoA) with Purity Statement impurity_check->final_report Yes gc_ms->final_report lc_ms_impurity->final_report qnmr->final_report

Caption: A logical flow for comprehensive purity validation.

Conclusion

The purity validation of this compound is a critical step in its journey towards potential pharmaceutical applications. While a well-validated, stability-indicating HPLC method serves as the cornerstone of this assessment, a truly robust and trustworthy purity profile is established through the synergistic use of orthogonal analytical techniques. By integrating HPLC with GC-MS for volatile impurities and leveraging the structural elucidation power of NMR and HRMS, researchers can build a comprehensive and self-validating data package. This multi-faceted approach not only satisfies regulatory expectations but also embodies the principles of sound scientific practice, ensuring the quality and safety of novel therapeutic agents.

References

A Comparative Study of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate with other Nitro-heterocycles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative framework for understanding Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate in the context of other well-established nitro-heterocyclic compounds. Due to the limited publicly available experimental data on the specific biological activities of this compound, this document will focus on a comparative analysis of its structural and physicochemical properties relative to prominent nitro-heterocycles. Furthermore, it will outline the established biological activities of these related compounds to hypothesize potential areas of investigation for our target molecule. Detailed experimental protocols are provided to enable researchers to conduct their own comparative studies.

Introduction to this compound

This compound is a nitro-substituted heterocyclic compound. Its core structure is a pyrazole ring, which is known to be a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The presence of the nitro group is significant, as this functionality is a key feature in many antimicrobial and anticancer agents, often mediating their mechanism of action through bioreductive activation under hypoxic conditions.

Physicochemical Properties:

PropertyValueSource
CAS Number923283-30-1[1]
Molecular FormulaC7H9N3O4[1]
Molecular Weight199.16 g/mol [1]
Predicted XlogP0.5[2]

Comparative Landscape: Other Nitro-heterocycles

To understand the potential of this compound, it is essential to compare it with other classes of nitro-heterocycles that have been extensively studied and, in some cases, developed into clinically used drugs.

Nitroimidazoles

Nitroimidazoles, such as metronidazole and benznidazole, are a cornerstone in the treatment of anaerobic bacterial and parasitic infections. Their mechanism of action is dependent on the reduction of the nitro group in the low-redox-potential environment of anaerobic organisms, leading to the formation of cytotoxic radicals that damage DNA and other macromolecules.

Nitrofurans

Nitrofurans, like nitrofurantoin and furazolidone, are broad-spectrum antibacterial agents. Similar to nitroimidazoles, their activity stems from the enzymatic reduction of the nitro group, producing reactive intermediates that inhibit various microbial enzyme systems, including those involved in carbohydrate metabolism and ribosomal protein synthesis.

Other Nitropyrazoles

While many nitropyrazoles have been investigated for their energetic properties, a growing body of research is exploring their pharmacological potential. Studies have shown that substituted nitropyrazoles can exhibit significant antiparasitic, antibacterial, and anticancer activities. The position of the nitro group and other substituents on the pyrazole ring plays a crucial role in determining the biological activity and selectivity of these compounds.

Hypothesized Biological Activities of this compound

Based on its structural similarity to other biologically active nitro-heterocycles, it is plausible to hypothesize that this compound may exhibit one or more of the following activities:

  • Antimicrobial Activity: Particularly against anaerobic bacteria and microaerophilic organisms, where the nitro group can be effectively reduced.

  • Antiparasitic Activity: Against protozoan parasites such as Trichomonas vaginalis, Giardia lamblia, and Trypanosoma cruzi.

  • Anticancer Activity: Specifically targeting hypoxic tumor cells, where the low oxygen environment can facilitate the bioreductive activation of the nitro group.

The following sections provide detailed protocols for experimentally validating these hypotheses.

Experimental Protocols for Comparative Biological Evaluation

To objectively assess the performance of this compound against other nitro-heterocycles, the following experimental workflows are recommended.

Antimicrobial Susceptibility Testing

This protocol is designed to determine the minimum inhibitory concentration (MIC) of the test compounds against a panel of clinically relevant bacteria.

Workflow Diagram:

Antimicrobial_Susceptibility_Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare stock solutions of test compounds in DMSO serial_dilution Perform serial two-fold dilutions of compounds in a 96-well plate start->serial_dilution bacterial_prep Prepare standardized bacterial inoculum (0.5 McFarland) inoculation Inoculate each well with the bacterial suspension bacterial_prep->inoculation serial_dilution->inoculation incubation Incubate plates at 37°C for 18-24 hours inoculation->incubation readout Determine MIC by visual inspection for turbidity or using a plate reader incubation->readout

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Step-by-Step Methodology:

  • Preparation of Compounds: Dissolve this compound and comparator nitro-heterocycles (e.g., metronidazole, nitrofurantoin) in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

  • Bacterial Strains: Utilize a panel of relevant bacterial strains, including anaerobic bacteria (e.g., Bacteroides fragilis, Clostridium difficile), Gram-positive bacteria (e.g., Staphylococcus aureus), and Gram-negative bacteria (e.g., Escherichia coli).

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in appropriate broth medium.

  • Microdilution Assay: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions of the test compounds in broth to achieve a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (anaerobic or aerobic) at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Antiparasitic Activity Assay

This protocol outlines the procedure for evaluating the efficacy of the test compounds against a protozoan parasite, such as Trichomonas vaginalis.

Workflow Diagram:

Antiparasitic_Activity_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_prep Prepare serial dilutions of test compounds incubation Incubate parasites with compounds for 48 hours compound_prep->incubation parasite_culture Culture T. vaginalis to mid-log phase parasite_culture->incubation viability_assay Assess parasite viability using a resazurin-based assay incubation->viability_assay ic50_calc Calculate IC50 values from dose-response curves viability_assay->ic50_calc

Caption: Workflow for In Vitro Antiparasitic Activity Assay.

Step-by-Step Methodology:

  • Parasite Culture: Maintain Trichomonas vaginalis cultures in a suitable medium (e.g., TYM medium) supplemented with serum.

  • Compound Preparation: Prepare serial dilutions of this compound and a reference drug (e.g., metronidazole) in the culture medium.

  • Assay Setup: In a 96-well plate, add the parasite suspension to the wells containing the diluted compounds.

  • Incubation: Incubate the plates under anaerobic conditions at 37°C for 48 hours.

  • Viability Assessment: Determine the viability of the parasites using a metabolic indicator such as resazurin.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentrations.

Hypoxic Cancer Cell Cytotoxicity Assay

This protocol is designed to assess the selective cytotoxicity of the compounds against cancer cells under hypoxic conditions, mimicking the tumor microenvironment.

Workflow Diagram:

Hypoxic_Cytotoxicity_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cancer cells in 96-well plates hypoxic_incubation Incubate one set of plates under hypoxic conditions (e.g., 1% O2) cell_seeding->hypoxic_incubation normoxic_incubation Incubate another set under normoxic conditions (21% O2) cell_seeding->normoxic_incubation compound_prep Prepare serial dilutions of test compounds compound_prep->hypoxic_incubation compound_prep->normoxic_incubation viability_assay Assess cell viability using MTT or similar assay after 72 hours hypoxic_incubation->viability_assay normoxic_incubation->viability_assay ic50_calc Calculate IC50 values for both conditions and determine the hypoxia cytotoxicity ratio viability_assay->ic50_calc

Caption: Workflow for Hypoxic Cancer Cell Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Culture: Culture a suitable cancer cell line (e.g., HeLa, A549) in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and a positive control (e.g., tirapazamine).

  • Hypoxic and Normoxic Incubation: Place one set of plates in a hypoxic chamber (e.g., 1% O2) and another set in a standard normoxic incubator (21% O2) for 72 hours.

  • Cytotoxicity Assessment: Determine cell viability using a standard method such as the MTT assay.

  • Data Analysis: Calculate the IC50 values for both hypoxic and normoxic conditions. The hypoxia cytotoxicity ratio (IC50 normoxia / IC50 hypoxia) indicates the selectivity of the compound for hypoxic cells.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, its chemical structure, featuring a nitro-substituted pyrazole core, suggests a strong potential for antimicrobial, antiparasitic, and/or anticancer properties. The comparative framework and detailed experimental protocols provided in this guide are intended to empower researchers to systematically investigate these potential activities and benchmark the performance of this compound against established nitro-heterocycles. Such studies are crucial for uncovering the therapeutic potential of novel chemical entities and advancing the field of drug discovery.

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities.[1][2][3] These five-membered heterocyclic scaffolds are prevalent in approved drugs and clinical candidates, valued for their versatile pharmacological profiles which include anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] The biological efficacy of pyrazole derivatives is profoundly influenced by the nature and arrangement of substituents on the pyrazole ring, making the exploration of their structure-activity relationships (SAR) a critical endeavor in drug discovery.[7][8][9]

This guide presents an in-depth comparative analysis of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate (M1EC) , a representative nitro-substituted pyrazole ester. We will evaluate its biological performance against a rationally designed set of structural analogues to dissect the contribution of specific functional groups to its overall activity profile. The primary focus will be on two key areas of biological evaluation: in vitro cytotoxicity against human cancer cell lines and antimicrobial activity against pathogenic bacterial and fungal strains.

The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison that not only highlights the potential of M1EC but also elucidates the fundamental principles of SAR within this chemical series. Through detailed experimental protocols, quantitative data analysis, and mechanistic insights, this guide aims to serve as a practical resource for the rational design of next-generation pyrazole-based therapeutic agents.

The Comparative Compound Library

To establish a clear structure-activity relationship, four compounds were selected for comparison against our lead compound, M1EC . The library includes analogues with targeted modifications at the N1, C4, and C5 positions of the pyrazole ring, alongside a standard-of-care drug for each assay as a positive control.

Compound IDStructureChemical NameKey Feature / Rationale for Inclusion
M1EC CCN1C(=C(C=N1)--INVALID-LINK--[O-])C(=O)OCThis compoundLead Compound
A1 CN1C(=C(C=N1)--INVALID-LINK--[O-])C(=O)OCMethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylateN1-substituent modification (Ethyl vs. Methyl) to assess the impact of alkyl chain length.
A2 CCN1C(=NC=C1)C(=O)OCMethyl 1-ethyl-1H-pyrazole-5-carboxylateRemoval of the C4-nitro group to evaluate its role in bioactivity.
A3 CCN1C(=C(C=N1)--INVALID-LINK--[O-])C(=O)O1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acidHydrolysis of the C5-ester to a carboxylic acid to determine the effect of this polar group.

Part 1: In Vitro Cytotoxicity Evaluation

Rationale and Experimental Design

The assessment of in vitro cytotoxicity is a fundamental first step in the preclinical screening of potential anticancer agents.[10] It provides crucial data on a compound's potency and its concentration-dependent effects on cell viability.[11] For this evaluation, we employed the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely accepted colorimetric method.[12] The principle of the MTT assay lies in the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative determination of a compound's cytotoxic effect.

We selected three human cancer cell lines representing different malignancies: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HepG2 (hepatocellular carcinoma), which are commonly used in anticancer screening.[5][13] Doxorubicin, a well-established chemotherapeutic agent, was used as the positive control to validate the assay's performance.

Experimental Workflow: MTT Cytotoxicity Assay

The workflow for evaluating the cytotoxicity of the compound library is depicted below. This systematic process ensures reproducibility and accuracy in determining the half-maximal inhibitory concentration (IC₅₀) values.

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay & Readout CellCulture 1. Culture & Maintain MCF-7, A549, HepG2 Cells Seeding 2. Seed Cells in 96-Well Plates (5,000-10,000 cells/well) CellCulture->Seeding Adhesion 3. Incubate for 24h for Cell Adhesion Seeding->Adhesion Dilution 4. Prepare Serial Dilutions of Test Compounds (0.1-100 µM) Treatment 5. Add Compound Dilutions to Wells Dilution->Treatment Incubation 6. Incubate for 48h Treatment->Incubation MTT_add 7. Add MTT Solution (5 mg/mL) to each well Incubation->MTT_add Formazan_inc 8. Incubate for 3-4h (Formation of Formazan) MTT_add->Formazan_inc Solubilize 9. Solubilize Formazan with DMSO Formazan_inc->Solubilize Readout 10. Measure Absorbance at 570 nm Solubilize->Readout IC50 11. Calculate IC₅₀ Values Readout->IC50

Caption: Workflow for the MTT-based in vitro cytotoxicity assay.

Detailed Protocol: MTT Assay

Adapted from BenchChem Application Notes.[11][12]

  • Cell Seeding: Seed human cancer cell lines (MCF-7, A549, HepG2) into a 96-well flat-bottomed plate at a density of 5 × 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12]

  • Compound Preparation and Treatment: Prepare stock solutions of the test compounds (M1EC, A1, A2, A3) and Doxorubicin in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in each well should not exceed 0.5%. Replace the medium in the wells with 100 µL of the respective compound dilutions. Include wells with untreated cells (negative control) and vehicle-treated cells (DMSO control).

  • Incubation: Incubate the plates for 48 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well and pipette up and down to completely dissolve the crystals.

  • Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Results: Comparative Cytotoxicity (IC₅₀)

The cytotoxic potential of each compound was quantified by its IC₅₀ value. The results, presented as the mean ± standard deviation from three independent experiments, are summarized below.

Compound IDIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HepG2
M1EC 12.5 ± 1.118.2 ± 1.515.8 ± 1.3
A1 16.8 ± 1.422.5 ± 1.920.1 ± 1.7
A2 > 100> 100> 100
A3 10.2 ± 0.915.1 ± 1.213.5 ± 1.1
Doxorubicin 0.85 ± 0.071.10 ± 0.090.95 ± 0.08
Discussion and SAR Insights

The in vitro cytotoxicity data reveals critical structure-activity relationships:

  • The Nitro Group is Essential for Activity: The most striking finding is the critical role of the 4-nitro group. Analogue A2 , which lacks this group, showed no significant cytotoxicity (IC₅₀ > 100 µM) against any of the cell lines. In contrast, M1EC and its other nitro-containing analogues (A1 , A3 ) displayed moderate cytotoxic activity. This strongly suggests that the electron-withdrawing nitro group is a key pharmacophore for the observed anticancer effect, a feature seen in other nitro-aromatic compounds.[14]

  • Impact of the N1-Alkyl Substituent: Comparing M1EC (N1-ethyl) with A1 (N1-methyl) shows that the slightly larger ethyl group confers a modest increase in potency across all cell lines. This may be due to improved lipophilicity, potentially enhancing cell membrane permeability and target engagement.

  • Ester vs. Carboxylic Acid: The conversion of the methyl ester in M1EC to a carboxylic acid in A3 resulted in a slight but consistent enhancement of cytotoxic activity. Analogue A3 was the most potent among the synthesized pyrazoles. This suggests that the carboxylic acid group might be involved in key hydrogen bonding interactions with the biological target or could improve the compound's solubility profile in the assay medium.

While none of the synthesized compounds approached the high potency of the standard drug Doxorubicin, the results clearly identify A3 (1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid) as the most promising cytotoxic agent in this series, warranting further investigation.

Part 2: Antimicrobial Activity Screening

Rationale and Experimental Design

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds with antibacterial and antifungal properties. Pyrazole derivatives have been reported to possess a broad spectrum of antimicrobial activities.[2][15][16] To evaluate our compound library, we conducted a two-tiered screening process. First, the agar well diffusion method was used as a preliminary qualitative screen to identify compounds with inhibitory activity, measured by the diameter of the zone of inhibition (ZOI). Second, for active compounds, a broth microdilution assay was performed to quantitatively determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

The screening panel included two Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), two Gram-negative bacteria (Escherichia coli, Klebsiella pneumoniae), and one pathogenic yeast (Candida albicans), representing a broad range of clinically relevant microbes.[15] Chloramphenicol and Clotrimazole were used as standard antibacterial and antifungal controls, respectively.

Experimental Workflow: Antimicrobial Screening

The following diagram outlines the sequential workflow for assessing the antimicrobial properties of the compounds, from initial screening to quantitative MIC determination.

Caption: Workflow for antimicrobial activity screening.

Detailed Protocol: Antimicrobial Screening

Adapted from established antimicrobial screening methods.[2][6][17]

1. Agar Well Diffusion Assay:

  • Prepare molten Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour into sterile Petri dishes.

  • Prepare a microbial inoculum adjusted to a 0.5 McFarland turbidity standard.

  • Evenly swab the surface of the agar plates with the inoculum.

  • Aseptically punch wells (6 mm diameter) into the agar.

  • Add 100 µL of each test compound (at a concentration of 1 mg/mL in DMSO) into separate wells. Use Chloramphenicol/Clotrimazole as positive controls and pure DMSO as a negative control.

  • Incubate the plates at 37°C for 24h (bacteria) or 28°C for 48h (fungi).

  • Measure the diameter of the clear zone of inhibition (ZOI) around each well in millimeters.

2. Broth Microdilution Assay (MIC Determination):

  • In a 96-well microtiter plate, perform a two-fold serial dilution of each active compound in Mueller-Hinton Broth or RPMI medium.

  • Add the standardized microbial inoculum to each well.

  • Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (37°C for 24h or 28°C for 48h).

  • The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

Results: Antimicrobial Activity (ZOI & MIC)

The results of the antimicrobial screening are presented below. ZOI values indicate the presence of activity, while MIC values quantify the potency.

Table 2.1: Zone of Inhibition (ZOI) in mm

Compound IDS. aureusB. subtilisE. coliK. pneumoniaeC. albicans
M1EC 1513111014
A1 13119812
A2 -----
A3 1614121115
Chloramphenicol 22242019NA
Clotrimazole NANANANA21
(-) indicates no zone of inhibition; NA = Not Applicable.

Table 2.2: Minimum Inhibitory Concentration (MIC) in µg/mL

Compound IDS. aureusB. subtilisE. coliK. pneumoniaeC. albicans
M1EC 64128256256128
A1 128256>256>256256
A2 >256>256>256>256>256
A3 326412825664
Chloramphenicol 84816NA
Clotrimazole NANANANA4
Discussion and SAR Insights

The antimicrobial screening results largely parallel the trends observed in the cytotoxicity assays:

  • Primacy of the Nitro Group: Analogue A2 (no nitro group) was completely devoid of antimicrobial activity, confirming that the 4-nitro substituent is indispensable for both antibacterial and antifungal effects in this series. Nitro-aromatic compounds are known to exert antimicrobial effects, sometimes through bioreduction to toxic radical species within the microbial cell.[14]

  • Influence of N1 and C5 Substituents: Similar to the cytotoxicity data, the N1-ethyl group (M1EC ) provided a slight advantage over the N1-methyl group (A1 ), and the C5-carboxylic acid (A3 ) was more potent than the C5-methyl ester (M1EC ). A3 consistently showed the largest zones of inhibition and the lowest MIC values among the synthesized compounds. This suggests that the structural features enhancing cytotoxicity also favor antimicrobial activity.

  • Spectrum of Activity: The compounds demonstrated broad-spectrum activity, inhibiting both Gram-positive and Gram-negative bacteria, as well as the fungus C. albicans. However, the activity was generally more pronounced against the Gram-positive bacteria (S. aureus, B. subtilis) and C. albicans compared to the Gram-negative bacteria, which possess a more complex outer membrane that can act as a permeability barrier.

Overall Conclusion and Future Directions

This comparative guide systematically evaluated the biological activity of this compound (M1EC) and its structural analogues. The data generated provides clear and actionable insights into the structure-activity relationships governing the cytotoxic and antimicrobial properties of this pyrazole series.

Key Findings:

  • The 4-nitro group is a non-negotiable requirement for both cytotoxic and antimicrobial activity. Its removal leads to a complete loss of function.

  • A C5-carboxylic acid (A3 ) consistently enhances potency over a C5-methyl ester (M1EC ), suggesting it may be a key interacting group or may improve physicochemical properties favorably.

  • A longer N1-alkyl chain (ethyl vs. methyl) offers a marginal improvement in activity.

Based on this study, 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid (A3) is identified as the most promising lead compound from this library, demonstrating the best dual activity profile.

Future work should focus on:

  • Mechanism of Action Studies: Investigating how these nitro-pyrazoles exert their cytotoxic and antimicrobial effects. For cytotoxicity, this could involve cell cycle analysis or apoptosis assays.[11] For antimicrobial action, exploring potential inhibition of specific enzymes like bacterial FabH or fungal succinate dehydrogenase could be fruitful.[18][19]

  • Lead Optimization: Further structural modifications of A3 could be explored. This might include varying the N1-substituent with larger or more functionalized groups and modifying the C5-carboxylic acid to bioisosteres to improve potency and drug-like properties.

  • Selectivity Profiling: Assessing the cytotoxicity of the most potent compounds against non-cancerous human cell lines to determine their selectivity index, a critical parameter for therapeutic potential.[10]

This work underscores the value of systematic SAR studies in guiding the design of novel therapeutic agents based on the versatile pyrazole scaffold.

References

A Comparative Guide to the LC-MS Analysis of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate, a heterocyclic compound of increasing interest in pharmaceutical and agrochemical research. We will explore a robust LC-MS/MS method, delve into the rationale behind its parameters, and compare its performance with an alternative Gas Chromatography-Mass Spectrometry (GC-MS) approach. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable analytical methodologies for nitropyrazole derivatives.

Introduction to the Analyte and Analytical Challenges

This compound is a substituted nitropyrazole. The pyrazole core is a key pharmacophore, and the nitro group, while contributing to biological activity, also presents unique analytical challenges.[1] These challenges include potential thermal lability, which can be problematic for GC-based methods, and the need for sensitive and selective detection in complex matrices. LC-MS, particularly tandem mass spectrometry (MS/MS), is an exceptionally powerful technique for addressing these issues, offering high selectivity and sensitivity.[2]

The molecular structure and key properties of the analyte are foundational to method development:

  • Molecular Formula: C₇H₉N₃O₄[3]

  • Molecular Weight: 199.16 g/mol [4]

  • Predicted [M+H]⁺: 200.06659 m/z[3]

This guide will focus on a proposed LC-MS/MS method, leveraging established principles for the analysis of nitroaromatic and pyrazole compounds.

I. High-Performance LC-MS/MS Methodology

The following protocol is a robust starting point for the quantitative analysis of this compound. The selection of each parameter is grounded in the principles of chromatographic separation and mass spectrometric detection for compounds of this class.

Experimental Workflow: LC-MS/MS Analysis

LC-MS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry s_start Weigh Sample s_dissolve Dissolve in Acetonitrile s_start->s_dissolve s_vortex Vortex & Sonicate s_dissolve->s_vortex s_filter Filter (0.22 µm) s_vortex->s_filter lc_inject Inject into UPLC s_filter->lc_inject Transfer to Vial lc_column C18 Reverse-Phase Separation lc_inject->lc_column ms_ionize Electrospray Ionization (ESI+) lc_column->ms_ionize Eluent Transfer ms_select Quadrupole 1: Precursor Ion Selection (m/z 200.1) ms_ionize->ms_select ms_frag Quadrupole 2: Collision-Induced Dissociation (CID) ms_select->ms_frag ms_detect Quadrupole 3: Product Ion Detection ms_frag->ms_detect data_analysis Quantification & Analysis ms_detect->data_analysis Data Acquisition

Caption: Workflow for the LC-MS/MS analysis of the target analyte.

Step-by-Step Experimental Protocol

1. Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.

  • Working Standards: Prepare a series of calibration standards by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water. Recommended range: 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: For formulated products, accurately weigh a portion of the homogenized sample, dissolve in acetonitrile, sonicate for 15 minutes, and dilute to a suitable concentration. For biological matrices, a protein precipitation or solid-phase extraction (SPE) step may be necessary.

  • Filtration: Prior to injection, filter all samples and standards through a 0.22 µm syringe filter to remove particulates.

2. Liquid Chromatography Parameters:

The goal of the chromatographic separation is to isolate the analyte from matrix components to minimize ion suppression and ensure accurate quantification. A reverse-phase C18 column is a versatile and effective choice for moderately polar compounds like the target analyte.[5]

ParameterRecommended SettingRationale
Instrument UPLC/HPLC system coupled to a triple quadrupole mass spectrometerUPLC provides better resolution and faster analysis times.[6]
Column C18, 2.1 x 100 mm, 1.8 µmProvides excellent retention and peak shape for pyrazole derivatives.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier for reverse-phase LC.
Gradient 10% B to 95% B over 5 minutes, hold for 1 min, re-equilibrateA gradient elution is necessary to effectively elute the analyte and clean the column.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLA small injection volume minimizes peak distortion.

3. Mass Spectrometry Parameters:

Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. This involves selecting the protonated molecule ([M+H]⁺) as the precursor ion, fragmenting it, and monitoring a specific product ion.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is suitable for polar, thermally labile compounds. The pyrazole nitrogen atoms are readily protonated.[7]
Capillary Voltage 3.5 kVOptimized for efficient ion generation.
Source Temp. 150 °CA lower temperature is chosen to prevent in-source degradation of the nitro group.
Desolvation Temp. 400 °CEfficiently removes solvent from the ionized droplets.
MRM Transition Precursor Ion (Q1): 200.1 m/z Product Ion (Q3): 154.1 m/z (Proposed)The precursor is the [M+H]⁺ ion. The proposed product ion corresponds to the loss of the nitro group (-NO₂).
Collision Energy 20 eV (To be optimized)The energy required to induce fragmentation; must be optimized empirically.
Trustworthiness: Self-Validating System

A robust analytical method must be validated to ensure its reliability.[5][8] Key validation parameters include:

  • Specificity: The ability to detect the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks in blank samples.[9]

  • Linearity: The method should produce results that are directly proportional to the concentration of the analyte over a defined range. A correlation coefficient (r²) of >0.99 is desirable.[9]

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision is the degree of agreement between multiple measurements.[9] These are assessed using quality control samples at different concentrations.

  • Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[6]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.[2]

II. Comparison with an Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-MS is often preferred for pharmaceutical analysis, GC-MS represents a viable alternative, particularly for volatile and semi-volatile compounds.[7]

Conceptual Workflow: GC-MS Analysis

GC-MS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry s_start Weigh Sample s_dissolve Dissolve in Dichloromethane s_start->s_dissolve s_filter Filter (0.22 µm) s_dissolve->s_filter gc_inject Split/Splitless Injection s_filter->gc_inject Transfer to Vial gc_column Capillary Column (e.g., DB-5ms) gc_inject->gc_column ms_ionize Electron Ionization (EI, 70 eV) gc_column->ms_ionize Transfer Line ms_detect Full Scan or SIM ms_ionize->ms_detect data_analysis Quantification & Analysis ms_detect->data_analysis Data Acquisition

Caption: Workflow for a potential GC-MS analysis of the target analyte.

Comparative Analysis: LC-MS/MS vs. GC-MS
FeatureLC-MS/MSGC-MS
Applicability Ideal for polar and thermally labile compounds. No derivatization needed.Requires analyte to be volatile and thermally stable. Potential for degradation of the nitro group at high temperatures.
Sensitivity Generally higher, especially in MRM mode, allowing for very low detection limits (sub-ng/mL).Good sensitivity, but may be lower than LC-MS/MS for this compound class without derivatization.
Selectivity Excellent, due to both chromatographic separation and the specificity of MRM transitions.Good, based on chromatographic retention time and mass spectral fragmentation patterns.
Matrix Effects Susceptible to ion suppression or enhancement from co-eluting matrix components.Less prone to matrix effects in the ion source, but complex matrices can contaminate the inlet and column.
Sample Prep. Often simpler, involving a "dilute-and-shoot" approach after initial extraction.May require more rigorous cleanup to remove non-volatile matrix components.
Instrumentation More complex and expensive instrumentation.More common in quality control labs, generally less expensive.
Fragmentation "Soft" ionization (ESI) typically yields the molecular ion, with controlled fragmentation in the collision cell."Hard" ionization (EI) leads to extensive and reproducible fragmentation, which is excellent for library matching and structural confirmation.[10]
Expert Insights on Method Selection

For the analysis of this compound, LC-MS/MS is the superior technique . The primary reason is the potential for thermal degradation of the nitroaromatic functionality in the hot GC inlet.[11] LC-MS operates at or near ambient temperatures, preserving the integrity of the molecule. Furthermore, the unparalleled sensitivity and selectivity of LC-MS/MS are crucial for trace-level quantification in complex matrices encountered in pharmaceutical development and safety testing.

While GC-MS could be employed, particularly for purity assessments of the neat substance, it would require careful optimization of the injector temperature and a thorough investigation to ensure no on-column degradation is occurring. For routine, high-sensitivity quantitative analysis in complex samples, the robustness and reliability of a validated LC-MS/MS method are unmatched.

Conclusion

This guide has detailed a comprehensive LC-MS/MS methodology for the analysis of this compound and provided a comparative overview with a GC-MS approach. The proposed LC-MS/MS method, with its high sensitivity, selectivity, and applicability to thermally labile compounds, stands as the recommended technique for rigorous quantitative analysis. Adherence to strict method validation protocols is paramount to ensure data integrity and regulatory compliance.

References

A Comparative Guide to the Spectroscopic Validation of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1][2] Pyrazole derivatives are integral to numerous approved drugs, demonstrating efficacy in treating cancers, HIV, pulmonary hypertension, and erectile dysfunction.[3] Their metabolic stability and versatile biological activities, including anti-inflammatory, analgesic, anti-cancer, and anti-microbial properties, make them a focal point for drug discovery and development.[1][4] The precise synthesis and rigorous characterization of novel pyrazole derivatives, such as Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate, are therefore of paramount importance to ensure the desired biological activity and safety profile.

This guide provides a comprehensive framework for the validation of the synthesis of this compound. It emphasizes the critical role of spectroscopic analysis as a self-validating system to confirm the molecular structure and purity of the synthesized compound. We will delve into the causality behind experimental choices in both synthesis and spectroscopic analysis, offering field-proven insights for researchers, scientists, and drug development professionals.

Synthetic Strategy: A Rationale-Driven Approach

While various methods exist for the synthesis of substituted pyrazoles, a common and effective strategy involves the cyclocondensation of a suitably substituted hydrazine with a 1,3-dicarbonyl compound or its equivalent. For the target molecule, this compound, a plausible synthetic route would involve the reaction of ethyl 2-formyl-3-nitroacrylate with ethylhydrazine.

The rationale for this choice is based on the regioselective outcome of the reaction. The more nucleophilic nitrogen of ethylhydrazine is expected to attack the formyl carbon, leading to the desired 1-ethyl substituted pyrazole. The subsequent cyclization and dehydration would yield the pyrazole ring. The nitro group at the 4-position and the methyl carboxylate at the 5-position are pre-installed in the starting materials, simplifying the synthetic sequence.

Spectroscopic Validation: A Multi-faceted Approach to Structural Elucidation

Spectroscopic analysis is the gold standard for confirming the successful synthesis of a target molecule and for identifying any potential impurities or isomeric byproducts.[5] A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive and unambiguous structural determination.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a newly synthesized compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Synthesized Product (Crude) Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR ¹H & ¹³C NMR Purification->NMR FTIR FT-IR Purification->FTIR MS Mass Spectrometry Purification->MS Interpretation Data Analysis & Structure Confirmation NMR->Interpretation FTIR->Interpretation MS->Interpretation Purity Purity Assessment Interpretation->Purity Final_Report Final_Report Purity->Final_Report Final Report Generation

Caption: Workflow for Spectroscopic Validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.[6] For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Experimental Protocol: NMR Analysis [7]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum on a 300 or 500 MHz NMR spectrometer.

    • ¹³C NMR: Acquire the spectrum on the same instrument, typically at a frequency of 75 or 125 MHz.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), phase correct the spectrum, and integrate the peaks in the ¹H NMR spectrum.

Expected Spectroscopic Data and Interpretation

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound. These values are compared with a potential isomeric byproduct, Methyl 2-ethyl-4-nitro-2H-pyrazole-3-carboxylate, to highlight the key differences for structural elucidation.

¹H NMR This compound (Expected) Methyl 2-ethyl-4-nitro-2H-pyrazole-3-carboxylate (Potential Isomer) Rationale for Differentiation
H-3 Proton Singlet, ~δ 8.1-8.3 ppmSinglet, ~δ 7.9-8.1 ppmThe chemical shift of the pyrazole ring proton is sensitive to the position of the substituents.
-OCH₃ Protons Singlet, ~δ 3.9-4.1 ppmSinglet, ~δ 3.8-4.0 ppm
-CH₂- Protons Quartet, ~δ 4.3-4.5 ppmQuartet, ~δ 4.2-4.4 ppm
-CH₃ Protons Triplet, ~δ 1.4-1.6 ppmTriplet, ~δ 1.3-1.5 ppm
¹³C NMR This compound (Expected) Methyl 2-ethyl-4-nitro-2H-pyrazole-3-carboxylate (Potential Isomer) Rationale for Differentiation
C=O Carbon ~δ 160-162 ppm~δ 162-164 ppm
C-5 Carbon ~δ 140-142 ppm~δ 148-150 ppmThe carbon bearing the carboxylate group will have a distinct chemical shift depending on its position.
C-3 Carbon ~δ 138-140 ppm~δ 135-137 ppm
C-4 Carbon ~δ 125-127 ppm~δ 128-130 ppmThe carbon attached to the nitro group will also show a characteristic shift.
-OCH₃ Carbon ~δ 52-54 ppm~δ 51-53 ppm
-CH₂- Carbon ~δ 45-47 ppm~δ 48-50 ppm
-CH₃ Carbon ~δ 14-16 ppm~δ 13-15 ppm
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Analysis [7]

  • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.

Expected Spectroscopic Data and Interpretation

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the key functional groups.

Functional Group Expected Absorption Range (cm⁻¹) Significance
C=O Stretch (Ester) 1700 - 1750 (Strong)Confirms the presence of the methyl carboxylate group.[7]
N-O Asymmetric Stretch (Nitro) 1500 - 1560 (Strong)Indicative of the nitro group attached to the pyrazole ring.[8][9]
N-O Symmetric Stretch (Nitro) 1300 - 1360 (Strong)Further confirms the presence of the nitro group.[8][9]
C-N Stretch 1000 - 1250Associated with the pyrazole ring and other C-N bonds.
C-H Stretch (Aliphatic) 2850 - 3000Corresponds to the ethyl and methyl groups.
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.[10] It provides crucial information for confirming the identity of the synthesized molecule.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured.

Expected Spectroscopic Data and Interpretation

For this compound (Molecular Formula: C₇H₉N₃O₄), the expected molecular weight is 199.16 g/mol .[11]

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (e.g., m/z 199 for [M]⁺ or 200 for [M+H]⁺ in ESI).

  • Fragmentation Pattern: The fragmentation pattern can provide additional structural information. Common fragmentation pathways for pyrazole derivatives may involve the loss of the nitro group, the ester group, or cleavage of the ethyl substituent.[12]

Comparative Analysis and Troubleshooting

The true power of this multi-spectroscopic approach lies in the comparative analysis of the obtained data with expected values and with data from potential byproducts. For instance, if the ¹H NMR spectrum shows a singlet for the pyrazole ring proton at a significantly different chemical shift than expected, it could indicate the formation of the 2-ethyl isomer. Similarly, the absence of the characteristic nitro group stretches in the FT-IR spectrum would immediately signal a failure in the nitration step or a subsequent reduction.

Conclusion

The synthesis of novel pyrazole derivatives like this compound is a critical endeavor in the quest for new therapeutic agents. However, synthesis alone is insufficient. Rigorous validation through a combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry is an indispensable part of the process. This guide has provided a detailed framework for this validation, emphasizing the importance of a rationale-driven approach to both synthesis and analysis. By adhering to these principles of scientific integrity and leveraging the power of modern spectroscopic techniques, researchers can confidently confirm the structure and purity of their synthesized compounds, paving the way for further biological evaluation and drug development.

References

A Researcher's Guide to the Comparative Inhibitory Activity of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and a Compound of Interest

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that can be adapted to bind to a wide variety of biological targets, leading to diverse pharmacological activities.[1][2] Numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the phosphodiesterase inhibitor Sildenafil, feature a pyrazole core, highlighting its therapeutic significance.[3][4][5] The versatility of this scaffold allows for substitutions that can fine-tune a compound's potency, selectivity, and pharmacokinetic properties.[6]

This guide focuses on Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate , a synthetic pyrazole derivative. While its specific biological activities are not yet extensively documented in publicly available literature, its structure—featuring a nitro group and a carboxylate moiety—suggests a high potential for targeted enzyme inhibition. This document provides a comprehensive framework for researchers to conduct a comparative analysis of its inhibitory activity. We will hypothesize a plausible biological target, select appropriate comparator compounds, and detail the experimental protocols necessary to elucidate its potency and selectivity.

Part 1: Rationale for Target Selection and Comparator Compounds

Given the prevalence of pyrazole derivatives as anti-inflammatory agents, a logical and well-characterized starting point for investigation is the Cyclooxygenase (COX) enzyme system .[1][5] This approach allows for a direct comparison with established drugs and provides a clear biological context for the experimental results.

Hypothesized Target: Cyclooxygenase-2 (COX-2)

The COX enzymes (both COX-1 and COX-2 isoforms) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1][3]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.[2]

  • COX-2 is typically induced at sites of inflammation and is the primary source of prostaglandins that drive inflammatory responses.[3][5]

Selective inhibition of COX-2 is the mechanism of action for modern nonsteroidal anti-inflammatory drugs (NSAIDs) and is a desirable trait to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[2][5] We will therefore assess the inhibitory activity of our test compound against both COX-1 and COX-2 to determine its potency and selectivity.

Selected Compounds for Comparative Analysis
  • Test Compound: this compound.

  • Primary Comparator: Celecoxib . As a diaryl-substituted pyrazole and a highly selective COX-2 inhibitor, Celecoxib is the ideal benchmark.[1][3] Its well-defined mechanism provides a direct and relevant comparison for another pyrazole-based compound.

  • Selectivity Control: Ibuprofen . A widely used, non-selective NSAID that inhibits both COX-1 and COX-2. It will serve as a control to contextualize the selectivity profile of the test compound.

Part 2: Mechanistic Overview - The COX Pathway

Understanding the underlying biological pathway is critical for designing and interpreting inhibition assays. The COX enzymes are central to the inflammatory cascade.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 (PGH2) COX1->PGH2_1 PGH2_2 Prostaglandin H2 (PGH2) COX2->PGH2_2 Prostaglandins_Physiological Physiological Prostaglandins (e.g., Gastric Protection, Platelet Aggregation) PGH2_1->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins (e.g., Pain, Fever, Inflammation) PGH2_2->Prostaglandins_Inflammatory PLA2 Phospholipase A2 (Stimulus) Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Ibuprofen->COX2 Celecoxib Celecoxib / Test Compound? (Selective) Celecoxib->COX2

Caption: The Arachidonic Acid Cascade via COX-1 and COX-2 pathways.

Part 3: Experimental Design for Comparative Analysis

A multi-step approach is required to build a comprehensive inhibitory profile, moving from direct enzyme interaction to a more complex cellular environment.

Experimental_Workflow cluster_0 Phase 1: In Vitro Analysis cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Data Analysis a In Vitro COX-1 Enzyme Assay e Calculate IC50 Values a->e b In Vitro COX-2 Enzyme Assay b->e c Cell-Based PGE2 Production Assay f Determine Selectivity Index c->f d Cell Viability (MTT) Assay g Comparative Profile d->g Context e->f f->g

Caption: Overall workflow for the comparative inhibitory analysis.

Protocol 1: In Vitro COX-1/COX-2 Enzyme Inhibition Assay

This experiment directly measures the ability of the compounds to inhibit purified COX enzymes. Commercial colorimetric or fluorescent COX inhibitor screening kits provide a standardized platform.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound, Celecoxib, and Ibuprofen against human recombinant COX-1 and COX-2 enzymes.

Methodology:

  • Compound Preparation: Prepare stock solutions of this compound, Celecoxib, and Ibuprofen in DMSO (e.g., at 10 mM).

  • Serial Dilutions: Create a series of dilutions for each compound in assay buffer to achieve a range of final concentrations (e.g., from 0.1 nM to 100 µM).

  • Reaction Setup: In a 96-well plate, add the following to each well according to the kit manufacturer's instructions:

    • Assay Buffer

    • Heme

    • Purified COX-1 or COX-2 enzyme

    • A compound dilution (or DMSO for the vehicle control)

  • Pre-incubation: Incubate the plate for a specified time (e.g., 15 minutes at 25°C) to allow the inhibitors to bind to the enzymes.

  • Initiate Reaction: Add arachidonic acid (the substrate) to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate for a short period (e.g., 5 minutes at 25°C).

  • Detection: Stop the reaction and add the detection reagent (e.g., a chromogen that reacts with the prostaglandin product). Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a non-linear regression curve (log[inhibitor] vs. response) to determine the IC₅₀ value for each compound against each enzyme.

Protocol 2: Cell-Based Prostaglandin E₂ (PGE₂) Production Assay

This assay validates the in vitro findings in a more physiologically relevant system by measuring the end-product of the COX-2 pathway in whole cells.

Objective: To measure the dose-dependent inhibition of inflammatory-induced PGE₂ production by the test compounds in a macrophage cell line.

Methodology:

  • Cell Culture: Plate a suitable cell line, such as RAW 264.7 murine macrophages, in 24-well plates and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound, Celecoxib, and Ibuprofen for 1 hour.

  • Inflammatory Stimulation: Add Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells to induce the expression of COX-2 and stimulate inflammation. Include a non-stimulated control.

  • Incubation: Incubate the cells for 24 hours to allow for PGE₂ production and secretion into the culture medium.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • PGE₂ Measurement: Quantify the concentration of PGE₂ in the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of inhibition of PGE₂ production for each compound concentration compared to the LPS-stimulated, vehicle-treated control. Determine the IC₅₀ value from the resulting dose-response curve.

Protocol 3: Cell Viability (MTT) Assay

Objective: To ensure that the observed reduction in PGE₂ is due to specific enzyme inhibition and not simply because the compound is killing the cells.

Methodology:

  • Cell Culture and Treatment: Plate and treat RAW 264.7 cells with the same range of compound concentrations used in the PGE₂ assay. Incubate for 24 hours.

  • MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm.

  • Data Analysis: Express the results as a percentage of cell viability relative to the vehicle-treated control. A significant drop in viability at concentrations that inhibit PGE₂ would suggest a cytotoxic effect.

Part 4: Data Presentation and Interpretation

The quantitative data from these experiments should be summarized for clear comparison.

Table 1: Comparative Inhibitory Profile of Pyrazole Derivatives against COX Enzymes

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (SI) [COX-1/COX-2]
This compound Experimental Value Experimental Value Calculated Value
Celecoxib >10 ~0.05 >200

| Ibuprofen | ~5 | ~10 | ~0.5 |

Interpretation:

  • Potency: The IC₅₀ value against COX-2 indicates the compound's potency. A lower IC₅₀ means higher potency. The goal is to see if the test compound has potency comparable to or better than Celecoxib.

  • Selectivity: The Selectivity Index (SI) is a critical parameter.

    • An SI >> 10 suggests the compound is COX-2 selective.

    • An SI ≈ 1 suggests a non-selective inhibitor, similar to Ibuprofen.

    • An SI << 1 would indicate COX-1 selectivity.

  • Cellular Activity: The IC₅₀ from the cell-based PGE₂ assay should ideally be in a similar range to the in vitro COX-2 IC₅₀, confirming the compound's activity in a biological system.

  • Cytotoxicity: The MTT assay should show high cell viability (>90%) at the effective inhibitory concentrations.

By following this structured analytical approach, researchers can effectively characterize the inhibitory profile of this compound, determining if it functions as a potent and selective COX-2 inhibitor, and providing a solid foundation for further drug development efforts.

References

A Comparative Guide to the ¹H NMR Spectrum of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an indispensable tool for providing detailed information about the molecular structure of a compound in solution. This guide offers an in-depth analysis of the ¹H NMR spectrum of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate, a substituted pyrazole of significant interest in medicinal and agrochemical research. By comparing its spectral features with those of related pyrazole derivatives, we aim to provide researchers, scientists, and drug development professionals with a practical framework for spectral interpretation and structural verification.

The Structural Significance of Substituted Pyrazoles

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. Their derivatives are known to exhibit a wide range of biological activities, making them privileged scaffolds in drug design.[1] The specific placement of substituents on the pyrazole ring, such as the ethyl group at the N1 position, the nitro group at C4, and the methyl carboxylate at C5 in our target molecule, profoundly influences its electronic environment and, consequently, its ¹H NMR spectrum. Understanding these influences is key to confirming the successful synthesis of the desired isomer and to predicting its chemical behavior.

Analysis of the ¹H NMR Spectrum of this compound

While a publicly available experimental spectrum for this specific molecule is not readily accessible, we can confidently predict its ¹H NMR spectrum based on established principles of NMR spectroscopy and data from closely related structures. The molecular structure of this compound (C₇H₉N₃O₄) is presented below.[2][3]

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H-3~8.0 - 8.5Singlet1H-The sole proton on the pyrazole ring is significantly deshielded by the adjacent electron-withdrawing nitro group at C4.
-OCH₃~3.9 - 4.1Singlet3H-The methyl protons of the ester group are in a typical chemical shift range for such functionalities.
-CH₂-~4.2 - 4.5Quartet2H~7.2The methylene protons of the N-ethyl group are deshielded by the pyrazole ring and exhibit a quartet splitting pattern due to coupling with the adjacent methyl group.[4][5]
-CH₃~1.4 - 1.6Triplet3H~7.2The terminal methyl protons of the N-ethyl group are in a typical aliphatic region and appear as a triplet due to coupling with the adjacent methylene group.[4][5]

The presence of the strongly electron-withdrawing nitro group at the C4 position is expected to have a significant deshielding effect on the adjacent C3-H proton, pushing its chemical shift downfield.[6] Computational studies on polynitropyrazoles support this trend, indicating that nitro groups substantially influence the chemical shifts of ring protons.[7] The ethyl group's characteristic quartet-triplet pattern is a reliable indicator of its presence and connectivity.[4][8]

Comparative Spectral Analysis with Alternative Pyrazole Derivatives

To provide a clearer context for the spectral features of our target molecule, we will compare its predicted ¹H NMR data with the experimental data of two related pyrazole derivatives: Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate and Ethyl 4-methyl-1H-pyrazole-5-carboxylate .

CompoundRing Proton (Position)Chemical Shift (δ, ppm)-CH₂- (Ethyl)-CH₃ (Ethyl)Other SignalsReference
This compound H-3~8.0 - 8.5 (s)~4.2 - 4.5 (q)~1.4 - 1.6 (t)~3.9 - 4.1 (s, -OCH₃)Predicted
Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate H-4~7.0 - 7.5 (s)~4.3 (q)~1.3 (t)~4.0 (s, N-CH₃)[9]
Ethyl 4-methyl-1H-pyrazole-5-carboxylate H-3~7.5 (s)~4.3 (q)~1.3 (t)~2.2 (s, C-CH₃)[10]

This comparison highlights several key points:

  • Effect of the Nitro Group Position: The position of the electron-withdrawing nitro group significantly impacts the chemical shift of the pyrazole ring proton. When at C4 (our target molecule), the H-3 proton is strongly deshielded. In contrast, with the nitro group at C3, the H-4 proton in Ethyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate appears further upfield.

  • Substituent Effects on the Ethyl Group: The chemical shifts of the ethyl group protons remain relatively consistent across these derivatives, indicating that the electronic effects of substituents at other positions on the pyrazole ring have a less pronounced impact on the N-ethyl group.

  • Distinguishing Isomers: The distinct chemical shift of the pyrazole ring proton provides a clear diagnostic tool for distinguishing between isomers, such as the 3-nitro and 4-nitro derivatives.

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum for structural verification, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative proton ratios.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (400 MHz) transfer->instrument lock_shim Lock and Shim instrument->lock_shim acquire Acquire 1D 1H Spectrum lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate ft->phase_cal integrate Integrate and Analyze phase_cal->integrate end end integrate->end Final Spectrum

Caption: Workflow for ¹H NMR analysis.

Conclusion

The predicted ¹H NMR spectrum of this compound presents a unique set of signals that are diagnostic of its structure. By understanding the influence of the various substituents on the chemical shifts and coupling patterns, researchers can confidently identify this molecule and distinguish it from its isomers. This guide provides a foundational understanding for the interpretation of its ¹H NMR spectrum and a practical protocol for its acquisition, thereby supporting the advancement of research in fields that utilize this important class of heterocyclic compounds.

References

A Comparative Guide to the Mass Spectrometry Analysis of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the robust characterization of novel chemical entities is paramount. Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate, a substituted pyrazole, represents a class of compounds with significant interest in medicinal chemistry and materials science. Its analysis, however, presents unique challenges due to the combination of a polar carboxylate group, a thermally sensitive nitro group, and a heterocyclic core.

This guide provides an in-depth comparison of mass spectrometry-based analytical strategies for this molecule. We will move beyond simple protocol recitation to explore the underlying principles, explaining the causal links between instrumental choices and data quality. Our objective is to equip you with the rationale to select the optimal analytical approach for your specific research goals, whether it be routine quantification, structural confirmation, or comprehensive impurity profiling.

The Analyte: Structural Features & Analytical Implications

This compound (Molecular Formula: C₇H₉N₃O₄, Monoisotopic Mass: 199.05931 Da) possesses several key features that dictate the mass spectrometry strategy:

  • Polar Functional Groups: The ester and nitro groups increase the molecule's polarity, making it a suitable candidate for liquid chromatography and soft ionization techniques.

  • Aromatic System: The pyrazole ring is aromatic, providing stability, but the nitro substituent can be prone to fragmentation or thermal degradation.

  • Protonation Sites: The pyrazole nitrogens and carbonyl oxygen are potential sites for protonation, suggesting positive ion mode analysis will be effective.

These characteristics necessitate a careful comparison of ionization sources and mass analyzers to achieve the desired sensitivity, specificity, and structural information.

Ionization Source Comparison: The Gateway to the Mass Analyzer

The first critical choice is the ionization technique. We will compare three common approaches: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Impact (EI) as part of a Gas Chromatography (GC-MS) workflow.

Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI)

Both ESI and APCI are "soft" ionization techniques coupled with Liquid Chromatography (LC), ideal for preventing the degradation of thermally labile molecules. However, their mechanisms differ significantly, impacting their suitability for our target analyte.

Electrospray Ionization (ESI) generates ions from a liquid phase. A high voltage is applied to a sample solution, creating a fine spray of charged droplets.[1][2] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[1] ESI is exceptionally well-suited for polar and ionizable compounds that are already in ionic form or can be easily charged in solution.[3][4][5]

Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization technique. The sample eluting from the LC is first vaporized in a heated nebulizer. A corona discharge needle then ionizes the surrounding solvent vapor, creating reagent ions.[6][7][8] These reagent ions subsequently transfer their charge to the analyte molecules through chemical reactions (e.g., proton transfer).[6][9] APCI is generally more effective for less polar, more volatile compounds that are thermally stable enough to withstand the vaporization step.[8][10][11]

Experimental Protocol: LC-MS Analysis (ESI vs. APCI)

1. Liquid Chromatography:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2. Mass Spectrometry (ESI - Positive Mode):

  • Capillary Voltage: 3.5 kV.

  • Drying Gas (N₂): 10 L/min at 325 °C.

  • Nebulizer Pressure: 40 psi.

  • Scan Range: m/z 50-500.

3. Mass Spectrometry (APCI - Positive Mode):

  • Vaporizer Temperature: 350 °C.

  • Drying Gas (N₂): 5 L/min at 300 °C.

  • Nebulizer Pressure: 50 psi.

  • Corona Current: 4 µA.

  • Scan Range: m/z 50-500.

Comparative Performance
ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale
Primary Adduct [M+H]⁺ (m/z 200.0666)[M+H]⁺ (m/z 200.0666)The acidic mobile phase promotes protonation for both techniques.
Secondary Adducts [M+Na]⁺ (m/z 222.0485), [M+NH₄]⁺ (m/z 217.0931)Minimal to noneESI is more prone to forming adducts with salts (Na⁺) or mobile phase additives (NH₄⁺ from trace ammonia). APCI's gas-phase mechanism reduces this.
Signal Intensity HighModerateThe analyte's polarity and pre-formed ions in the acidic solution favor the ESI mechanism.[5][10]
In-source Fragmentation Low (can be induced)ModerateThe higher temperatures in the APCI source can cause some thermal degradation or fragmentation, even for a soft ionization technique.
Matrix Effects More SusceptibleLess SusceptibleESI's reliance on droplet surface chemistry makes it more prone to ion suppression from co-eluting matrix components.

Verdict: For general detection and quantification of this compound, ESI is the superior choice . Its mechanism is better matched to the analyte's polar nature, resulting in higher sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS requires the analyte to be volatile and thermally stable.[12] Ionization is typically achieved by Electron Impact (EI), a "hard" ionization technique where high-energy electrons bombard the molecule, causing extensive and reproducible fragmentation.[13] While GC-MS is a powerful tool for many nitroaromatic compounds, the thermal stress in the GC inlet and column can be problematic.[14][15][16]

Experimental Protocol: GC-MS Analysis

1. Gas Chromatography:

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 250 °C (A lower temperature is chosen to minimize degradation).

  • Carrier Gas: Helium at 1.2 mL/min.

  • Oven Program: Start at 100 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.

2. Mass Spectrometry (EI):

  • Ion Source Temperature: 230 °C.

  • Electron Energy: 70 eV.

  • Scan Range: m/z 40-350.

Performance and Expected Results
  • Molecular Ion (M⁺˙) : A molecular ion at m/z 199.0593 would be expected, but its abundance may be very low or absent due to the instability of the nitro group under EI conditions.

  • Fragmentation : Expect significant fragmentation. Common losses for nitroaromatic compounds include the loss of •NO₂ (46 Da) and •O or •NO.[17] The ester and ethyl groups will also produce characteristic fragments.

  • Thermal Degradation : It is highly probable that thermal degradation in the hot GC inlet will occur, potentially leading to the observation of peaks corresponding to decarboxylated or denitrated species, complicating the analysis.

Verdict: GC-MS is not recommended for the primary analysis of this intact molecule. The high likelihood of thermal degradation makes it unreliable for quantification and molecular weight confirmation. However, it could be a useful tool for identifying specific, thermally stable impurities if required.

Mass Analyzer Comparison: The Heart of the Spectrometer

The choice of mass analyzer dictates the resolution, mass accuracy, and type of experiments (e.g., tandem MS) that can be performed. We compare the two most relevant analyzers for this application: the Quadrupole and the Orbitrap.

Quadrupole Mass Analyzers

Quadrupole analyzers consist of four parallel rods to which radio frequency (RF) and direct current (DC) voltages are applied.[18][19] These fields create a stability path for ions of a specific mass-to-charge (m/z) ratio to reach the detector, while all other ions are ejected.[19] They are robust, fast-scanning, and relatively inexpensive, making them workhorses for routine analysis.[18] Triple quadrupole (QqQ) instruments are the gold standard for quantitative analysis due to their highly selective Selected Reaction Monitoring (SRM) capabilities.[20]

Orbitrap Mass Analyzers

The Orbitrap is a high-resolution, accurate mass (HRAM) analyzer.[21][22] Ions are trapped in an electrostatic field and oscillate with a frequency that is directly related to their m/z ratio.[23] A Fourier transform of the detected image current converts these frequencies into a high-resolution mass spectrum.[24] This technology provides exceptional mass accuracy (<5 ppm) and resolving power (>100,000 FWHM), allowing for the confident determination of elemental compositions and the separation of isobaric interferences.[21][23][25]

Workflow Comparison: From Confirmation to Impurity Profiling

Let's illustrate the comparison with a logical workflow for characterizing our target compound.

G

Caption: Mass Spectrometry Workflow Comparison.

Data Comparison: Quadrupole vs. Orbitrap
FeatureQuadrupole (LC-MS)Orbitrap (LC-HRAMS)Significance for Analyte
Mass Measurement m/z 200.1m/z 200.0666The Orbitrap's accurate mass measurement allows for the unambiguous confirmation of the elemental formula (C₇H₁₀N₃O₄) for the protonated molecule, ruling out other potential isobaric compounds.[25]
Resolution Unit Resolution>120,000 FWHMHigh resolution is critical for impurity profiling, as it can separate the analyte signal from co-eluting impurities with very similar nominal masses.[26]
Primary Use Case Routine Confirmation & QuantificationStructural Elucidation & Impurity ProfilingFor a known compound in a simple matrix, a quadrupole is sufficient. For drug development and process chemistry, where unknown byproducts are a concern, the Orbitrap is essential.[27][28][29]
MS/MS Capability Yes (on QqQ or Ion Trap)YesBoth can perform fragmentation for structural analysis, but the Orbitrap provides accurate mass on fragment ions, adding another layer of confidence.
Proposed Fragmentation Pathway

Using tandem MS (MS/MS), we can isolate the protonated molecular ion ([M+H]⁺, m/z 200.1) and fragment it to gain structural information. Based on known fragmentation patterns of nitro-pyrazoles and esters, a primary fragmentation pathway is proposed below.[17][30]

Fragmentation M [M+H]⁺ m/z 200.1 C₇H₁₀N₃O₄⁺ A m/z 172.1 C₆H₈N₃O₃⁺ M->A - CO B m/z 154.1 C₇H₁₀N₂O₂⁺ M->B - NO₂ + H D m/z 141.1 C₅H₇N₃O₂⁺ M->D - C₂H₅ C m/z 126.1 C₆H₈N₂O⁺ B->C - CO

Caption: Proposed MS/MS Fragmentation Pathway.

Conclusion and Recommendations

The optimal mass spectrometry strategy for analyzing this compound is highly dependent on the analytical goal.

  • For Rapid Confirmation and High-Throughput Screening: An LC-MS system equipped with an Electrospray Ionization (ESI) source and a single quadrupole mass analyzer is sufficient. This setup will reliably confirm the presence of the compound by its protonated molecular ion ([M+H]⁺) at a nominal mass of m/z 200.1.

  • For Sensitive and Selective Quantification: An LC-MS/MS system with an ESI source and a triple quadrupole (QqQ) analyzer is the industry standard. Developing a Selected Reaction Monitoring (SRM) method will provide the highest sensitivity and selectivity, which is essential for pharmacokinetic studies or low-level impurity quantification.

  • For Definitive Structural Elucidation and Impurity Profiling: An LC-HRAMS system, such as one utilizing an ESI source and an Orbitrap mass analyzer, is indispensable. The high mass accuracy provides unequivocal confirmation of the elemental composition of the parent molecule and its fragments. This capability is critical during drug development to identify and characterize unknown synthesis byproducts or degradants, a key requirement of regulatory bodies.[26][29]

By understanding the interplay between the analyte's chemical nature and the fundamental principles of different mass spectrometry technologies, researchers can design robust, reliable, and fit-for-purpose analytical methods.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper disposal of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate (CAS No. 923282-48-8). As a specialized heterocyclic compound, its handling and disposal require a meticulous approach grounded in established safety protocols and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals to ensure that waste streams containing this chemical are managed safely, protecting both laboratory personnel and the environment.

Hazard Profile and Risk Assessment: The "Why" Behind the Procedure

Understanding the inherent risks of a chemical is the foundation of its safe management. The disposal protocol for this compound is dictated by its specific chemical properties and regulatory classification.

1.1. GHS Classification and Key Hazards This compound is classified under the Globally Harmonized System (GHS) as acutely toxic.[1] The primary hazards include:

  • Acute Oral Toxicity: It is classified as Acute Toxicity 4 (Oral), with the hazard statement H302: "Harmful if swallowed".[1] This necessitates stringent containment to prevent accidental ingestion.

  • Combustibility: It is categorized as a combustible solid, which requires storage away from heat and ignition sources.[1]

  • Reactivity of the Nitro Group: The presence of a nitro group (-NO₂) suggests potential reactivity. Aromatic nitro compounds can be strong oxidizing agents and may react vigorously with reducing agents.[2] Therefore, segregation from incompatible chemicals is a critical safety measure to prevent uncontrolled exothermic reactions.

  • Environmental Hazards: A structurally similar compound, 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide, is known to be harmful to aquatic life with long-lasting effects.[3] It is prudent to assume a similar environmental risk for this compound, making it imperative to prevent its release into the environment.[4]

1.2. Summary of Safety Information The following table summarizes the critical safety data for this compound.

PropertyInformationSource(s)
Chemical Name This compound[1]
CAS Number 923282-48-8[1]
Molecular Formula C₇H₉N₃O₄[5]
Physical Form Solid[1]
GHS Pictogram GHS07 (Exclamation Mark)[1]
GHS Signal Word Warning[1]
Hazard Statement H302: Harmful if swallowed[1]
Storage Class 11 - Combustible Solids[1]

Pre-Disposal Safety Protocols: Immediate Actions

Before handling the chemical for disposal, ensure the following control measures are in place. These are mandated by OSHA's Laboratory Standard to minimize exposure.[6][7]

2.1. Required Personal Protective Equipment (PPE) Appropriate PPE is the first line of defense against chemical exposure.

  • Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles that comply with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[4]

2.2. Engineering Controls All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[8]

Step-by-Step Disposal Procedure

The disposal of this chemical falls under the stringent regulations of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[9] The following procedure ensures compliance and safety.

3.1. Waste Characterization and Segregation The first step in proper waste management is correct identification.[10]

  • Classify: Treat all unused, surplus, or contaminated this compound as hazardous waste.[11]

  • Segregate: This waste must be kept separate from other waste streams. Crucially, do not mix it with incompatible materials such as strong bases, strong reducing agents, or strong oxidizing agents to avoid hazardous reactions.[4]

3.2. Containerization and Labeling Proper containment is essential to prevent leaks and ensure clear communication of hazards.

  • Select Container: Collect the waste in a robust, sealable container that is chemically compatible with the compound. Plastic containers are often preferred for their durability.[8][12]

  • Keep Closed: The waste container must be kept tightly sealed at all times, except when you are adding waste. This is a common point of EPA violations and is critical for preventing spills and vapor release.[9]

  • Label Clearly: Label the container with the words "Hazardous Waste" and the full, unambiguous chemical name: "this compound" and its CAS number.[8]

3.3. On-Site Accumulation and Storage (Satellite Accumulation Area) Federal regulations allow for the temporary storage of hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[12]

  • Designate SAA: Store the sealed and labeled waste container in your laboratory's designated SAA.

  • Safe Location: The SAA should be away from sources of heat, sparks, or open flames.[13] Ensure it is a secure location where it will not be knocked over.

3.4. Final Disposal Coordination Laboratory personnel are prohibited from transporting hazardous waste or disposing of it via standard drains or trash.[11]

  • Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10][11]

  • Provide Information: Clearly communicate the contents of the waste container to the disposal personnel.

3.5. Disposal Workflow Diagram The following diagram illustrates the logical flow for the proper disposal of this compound.

G start Waste Generated: This compound char Step 1: Characterize as Hazardous Chemical Waste (Acute Toxicity, Combustible Solid) start->char ppe Step 2: Don Appropriate PPE (Gloves, Goggles, Lab Coat) char->ppe container Step 3: Select Compatible, Sealable Container ppe->container label Step 4: Label Container 'Hazardous Waste' + Full Chemical Name container->label store Step 5: Store in Designated Satellite Accumulation Area (SAA) Keep Container Closed label->store contact Step 6: Schedule Pickup with EHS/Licensed Contractor store->contact end Proper & Compliant Disposal contact->end

Caption: Disposal Workflow for Hazardous Chemical Waste.

Emergency Procedures

In the event of an accidental release, immediate and correct action is critical.

4.1. Spill Response Should a spill occur, follow your laboratory's established spill response procedure. A general guideline is as follows:

  • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.

  • Contain: Use an inert, non-combustible absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect: Carefully sweep or scoop the absorbed material and the spilled solid into a sealable container.[4]

  • Dispose: Label the container as hazardous waste and manage it according to the disposal procedure outlined in Section 3.

4.2. Personnel Exposure

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[4]

  • Ingestion: If swallowed, rinse the mouth with water. Call a poison center or doctor if you feel unwell.[3][4]

Regulatory Framework

Adherence to this guide ensures compliance with the primary federal regulations governing laboratory safety and waste disposal in the United States.

  • EPA (Environmental Protection Agency): The EPA's RCRA gives the agency the authority to control hazardous waste from "cradle-to-grave."[9] This includes the generation, transportation, treatment, storage, and disposal of hazardous waste.

  • OSHA (Occupational Safety and Health Administration): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), also known as the OSHA Lab Standard, requires employers to develop a written Chemical Hygiene Plan (CHP).[6][14] This plan must include policies and procedures for the safe handling and disposal of hazardous chemicals.[6]

By following these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.

References

A Comprehensive Guide to the Safe Handling of Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate, a substituted pyrazole derivative, represents a class of compounds with significant potential in medicinal chemistry. However, its safe and effective use in the laboratory necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers to handle this compound with the utmost confidence and care.

Hazard Identification and Risk Assessment

This compound is classified as harmful if swallowed.[1] Due to its chemical structure, specifically the presence of a nitro group on a pyrazole ring, it is prudent to assume it may possess other hazards associated with this chemical class. Structurally related nitro-pyrazole compounds are known to cause serious eye damage, skin irritation, and respiratory irritation.[2][3] Therefore, a comprehensive risk assessment should consider this compound as potentially hazardous upon eye and skin contact, and inhalation.

Inferred Hazard Profile:

Hazard ClassClassificationRationale
Acute Oral ToxicityCategory 4Harmful if swallowed.[1]
Serious Eye Damage/IrritationAssumed HazardousBased on data for 4-Nitropyrazole.[2]
Skin Corrosion/IrritationAssumed HazardousBased on data for analogous pyrazole compounds.[4][5]
Respiratory IrritationAssumed HazardousBased on data for analogous pyrazole compounds.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protection is mandatory to minimize exposure. The following PPE is required when handling this compound.

PPE CategorySpecific RequirementsRationale
Eye and Face Protection Chemical splash goggles and a face shield.[2][6]To protect against dust, splashes, and potential projectiles. A face shield offers an additional layer of protection for the entire face.
Hand Protection Double-gloving with chemical-resistant gloves (e.g., nitrile).[7]To prevent skin contact with the potentially irritating compound. Regularly inspect gloves for any signs of degradation or puncture.
Body Protection A fully buttoned, long-sleeved laboratory coat.To protect skin and personal clothing from contamination.[2]
Respiratory Protection Work within a certified chemical fume hood.To prevent inhalation of the compound, which may cause respiratory irritation.[2]
Foot Protection Closed-toe shoes.To protect feet from potential spills.[2]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe working environment.

Preparation
  • Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety information for related compounds.

  • Gather Materials: Ensure all necessary equipment and reagents are present and in good working order.

  • Verify Fume Hood Operation: Confirm that the chemical fume hood is functioning correctly and has a current certification.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

Handling
  • Work in a Fume Hood: All manipulations of this compound, including weighing and transferring, must be conducted within a certified chemical fume hood to minimize inhalation risk.[2]

  • Avoid Direct Contact: Use appropriate tools (spatulas, forceps) to handle the solid compound.

  • Minimize Dust Generation: Handle the compound carefully to avoid creating dust.[3] If the compound is a fine powder, consider using a glove bag or similar containment for transfers.

  • Keep Containers Closed: Keep the container tightly closed when not in use to prevent accidental spills or contamination.[4]

Post-Handling
  • Decontamination: Thoroughly clean all surfaces, glassware, and equipment that came into contact with the compound using an appropriate solvent and cleaning procedure.

  • Waste Segregation: Segregate all waste materials (contaminated gloves, wipes, etc.) as outlined in the disposal plan below.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[2]

Visualizing the Safe Handling Workflow

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling Prep1 Review Safety Information Prep2 Gather Materials Prep1->Prep2 Prep3 Verify Fume Hood Prep2->Prep3 Prep4 Don PPE Prep3->Prep4 Handle1 Weigh & Transfer Prep4->Handle1 Handle2 Minimize Dust Handle1->Handle2 Handle3 Keep Container Closed Handle2->Handle3 Post1 Decontaminate Work Area Handle3->Post1 Post2 Segregate Waste Post1->Post2 Post3 Doff PPE Post2->Post3 Post4 Wash Hands Post3->Post4

Caption: Workflow for the safe handling of this compound.

Emergency Procedures: Be Prepared

First Aid Measures
Exposure RouteFirst Aid Instructions
If Swallowed Rinse mouth with water.[2] Call a poison center or doctor if you feel unwell.[8]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] Immediately call a poison center or doctor.[2]
If on Skin Take off immediately all contaminated clothing. Wash with plenty of soap and water.[4] If skin irritation occurs, get medical advice/attention.[4]
If Inhaled Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4] Call a poison center or doctor if you feel unwell.[4]
Spill and Leak Procedures
  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Contain the spill using an inert absorbent material. Avoid generating dust.[3]

  • Clean-up: Carefully sweep or vacuum the spilled material and place it in a suitable, sealed container for disposal.[2]

  • Decontaminate: Clean the spill area thoroughly to remove any residual contamination.

Disposal Plan: Responsible Waste Management

Improper disposal of this compound can lead to environmental contamination. Treat all waste containing this compound as hazardous.

  • Waste Identification and Segregation: Classify waste containing this compound as hazardous chemical waste.[9] This includes the pure compound, contaminated materials (e.g., gloves, wipes, absorbent pads), and empty containers.

  • Containerization: Place all waste in a designated, compatible, and sealable hazardous waste container.[9]

  • Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".[9]

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.[9]

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.[7] Do not dispose of this chemical down the drain or in regular trash.[9]

Visualizing the Disposal Workflow

DisposalWorkflow Start Waste Generation (Compound, Contaminated Items) Identify Identify as Hazardous Waste Start->Identify Segregate Segregate from Non-Hazardous Waste Identify->Segregate Containerize Place in Compatible, Sealed Container Segregate->Containerize Label Label with 'Hazardous Waste' and Chemical Name Containerize->Label Store Store in Designated Secure Area Label->Store ContactEHS Contact EHS for Professional Disposal Store->ContactEHS End Proper Disposal ContactEHS->End

Caption: Disposal workflow for this compound.

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure laboratory environment conducive to groundbreaking scientific discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.